Cyclotetradecane
Description
This compound is a cycloalkane.
Structure
3D Structure
Properties
IUPAC Name |
cyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXJJSCAPBIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183697 | |
| Record name | Cyclotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclotetradecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
295-17-0 | |
| Record name | Cyclotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOTETRADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1MV54BB89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclotetradecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56.2 °C | |
| Record name | Cyclotetradecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Cyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotetradecane, a 14-membered saturated macrocyclic alkane with the chemical formula C₁₄H₂₈, serves as a fundamental scaffold in the expansive field of macrocyclic chemistry. Its unique conformational properties and the ability to be functionalized make it a molecule of interest in various scientific domains, including materials science and drug discovery. In the pharmaceutical industry, macrocycles are increasingly recognized for their potential to address challenging biological targets, such as protein-protein interactions. This compound and its derivatives are being explored for their capacity to enhance the pharmacokinetic properties of therapeutic agents, including improved stability and cell permeability. This guide provides an in-depth overview of the synthesis and characterization of the this compound core, offering detailed experimental protocols and data for researchers in the field.
Physicochemical Properties of this compound
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application and derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | [1] |
| Molecular Weight | 196.37 g/mol | [2][] |
| Melting Point | 54-56.2 °C | [2] |
| Boiling Point | 280.00 to 281.00 °C @ 760.00 mm Hg (est.) | [4] |
| Density | 0.790±0.06 g/cm³ | [][5] |
| logP (o/w) | 7.379 (est) | [4] |
| Appearance | Solid | [2] |
| CAS Number | 295-17-0 | [1] |
Synthesis of this compound
The synthesis of macrocycles like this compound presents a challenge in favoring intramolecular cyclization over intermolecular polymerization. Several strategies have been developed to achieve efficient ring closure.
Acyloin Condensation of Dicarboxylic Esters
A classic and effective method for the formation of large rings is the intramolecular acyloin condensation of long-chain dicarboxylic acid esters.[1][6][7] This reductive coupling of two ester groups is typically performed using metallic sodium in an aprotic solvent under high-dilution conditions to promote the formation of the macrocycle.[1][6]
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is thoroughly dried and flushed with an inert gas (e.g., argon or nitrogen).
-
Reaction Mixture: A suspension of finely dispersed sodium metal in a high-boiling, aprotic solvent such as xylene or toluene (B28343) is prepared in the reaction flask.
-
Substrate Addition: A solution of a 1,14-dicarboxylic acid ester (e.g., diethyl tetradecanedioate) in the same solvent is added dropwise to the stirred sodium suspension over an extended period (e.g., 24-48 hours) while maintaining the reaction mixture at reflux. The slow addition under high-dilution conditions is crucial to favor intramolecular cyclization.
-
Reaction Work-up: After the addition is complete, the reaction mixture is cooled, and the excess sodium is carefully quenched with a proton source, such as methanol, followed by the addition of water.
-
Isolation of Acyloin: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude cyclic acyloin (2-hydroxycyclotetradecanone).
-
Reduction to this compound: The resulting acyloin is then reduced to this compound. A common method is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
-
Purification: The final product, this compound, is purified by recrystallization or sublimation.
Catalytic Hydrogenation of 1,8-Cyclotetradecadiyne (B73490)
Another synthetic route involves the catalytic hydrogenation of a cyclic diyne precursor. This method can be advantageous as the rigid diyne precursor can facilitate the cyclization step.
Experimental Protocol:
-
Precursor Synthesis: 1,8-Cyclotetradecadiyne is synthesized through the cyclization of a suitable linear precursor.
-
Hydrogenation Setup: The 1,8-cyclotetradecadiyne is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.[8]
-
Hydrogenation Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) until the theoretical amount of hydrogen has been consumed.[9]
-
Catalyst Removal: The reaction mixture is filtered to remove the catalyst.
-
Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by recrystallization.
Characterization of this compound
The structural elucidation and purity assessment of synthesized this compound are performed using a combination of spectroscopic techniques.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of this compound.[1] Due to the molecule's high symmetry, the NMR spectra are relatively simple.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~1.4 (broad singlet) | s | Methylene protons (-CH₂-) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~27 | Methylene carbons (-CH₂-) |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For this compound, the spectrum is characteristic of a saturated hydrocarbon.
IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 2920-2850 | C-H stretch (alkane) |
| 1465 | -CH₂- scissoring |
| 720 | -CH₂- rocking |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A thin film of the molten sample can be prepared between two salt plates (e.g., NaCl or KBr), or the solid can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: A background spectrum is recorded, followed by the spectrum of the sample.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectrometry Data
| m/z | Interpretation |
| 196 | Molecular ion (M⁺) |
| Fragments | A series of peaks corresponding to the loss of alkyl fragments (e.g., C₂H₅, C₃H₇, etc.) |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.[10]
Applications in Drug Development
While this compound itself is a simple hydrocarbon, its derivatives are of significant interest in medicinal chemistry. The introduction of heteroatoms, such as nitrogen, into the macrocyclic ring leads to the formation of polyamine ligands like cyclam (1,4,8,11-tetraazathis compound). These derivatives exhibit remarkable chelating properties and are used in various biomedical applications, including as components of MRI contrast agents and radiopharmaceuticals.[1] The this compound scaffold provides a pre-organized and conformationally defined framework for the design of novel therapeutic agents and drug delivery systems.[1][]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of macrocyclic compounds for applications in drug discovery and development. The straightforward nature of the this compound core, combined with the potential for diverse functionalization, ensures its continued relevance in the advancement of medicinal chemistry.
References
- 1. This compound | 295-17-0 | Benchchem [benchchem.com]
- 2. This compound | C14H28 | CID 67524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 295-17-0 [thegoodscentscompany.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 7. bspublications.net [bspublications.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pure.tue.nl [pure.tue.nl]
- 10. benchchem.com [benchchem.com]
Thermodynamic Properties of Cyclotetradecane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of cyclotetradecane (C₁₄H₂₈). The information is compiled from established scientific literature and databases, presenting quantitative data in a structured format, alongside detailed experimental methodologies for key thermodynamic measurements. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and pharmacology who require precise data on this macrocyclic alkane.
Core Thermodynamic Data
The thermodynamic properties of this compound have been characterized through various experimental techniques. The following tables summarize the key quantitative data available for this compound.
Table 1: Physical and Molar Properties
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C₁₄H₂₈ | - | [1][2][3] |
| Molecular Weight | 196.3721 | g/mol | [1][2][3] |
| CAS Registry Number | 295-17-0 | - | [1][2][3] |
| Density | 0.79 | g/cm³ | [4] |
Table 2: Phase Transition Properties
| Property | Value | Unit | Reference(s) |
| Melting Point (Tfus) | 54-56.2 | °C | [4][5][6] |
| 327-330 | K | [6][7] | |
| Boiling Point | 280.00 to 281.00 (at 760.00 mm Hg, est.) | °C | [8] |
| 131 (at 11 Torr) | °C | [6] | |
| Vapor Pressure | 0.00625 (at 25°C) | mmHg | [4] |
Table 3: Enthalpic and Entropic Properties
| Property | Value | Unit | Method | Reference(s) |
| Standard Enthalpy of Formation (gas, ΔfH°gas) | -239.2 ± 2.3 | kJ/mol | Combustion Calorimetry | [9] |
| Enthalpy of Fusion (ΔfusH) | 28.7 | kJ/mol | - | [7] |
| Enthalpy of Vaporization (ΔvapH°) | 65.3 ± 0.2 | kJ/mol | - | [7] |
| Enthalpy of Sublimation (ΔsubH°) | 95.6 | kJ/mol | CGC-DSC | [7] |
| 132.9 | kJ/mol | - | [7] | |
| Standard Enthalpy of Combustion (solid, ΔcH°solid) | -9135.7 ± 1.3 | kJ/mol | - | [10] |
| Enthalpy of Reaction (Hydrogenation of 1,8-Cyclotetradecadiyne, ΔrH°) | -524.7 ± 0.59 | kJ/mol | - | [10][11] |
Experimental Protocols
The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections provide detailed methodologies for these procedures.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Melting Point
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining the enthalpy of fusion and melting point of a solid substance like this compound.[2][4][5]
Methodology:
-
Sample Preparation: A sample of this compound (5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.[4][12] An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument (e.g., a TA Instruments Q250) is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation of the sample.[4]
-
Thermal History Erasure: The sample undergoes a heat/cool/heat cycle to erase any prior thermal history. A typical cycle involves heating the sample to a temperature above its melting point, cooling it down to a sub-ambient temperature, and then reheating it. For this compound, a cycle might be from -20°C to 60°C at a rate of 20°C/min, repeated three times.[4]
-
Data Acquisition: After the thermal history is erased, the sample is subjected to a final heating ramp at a controlled rate (e.g., 10°C/min) through its melting transition. The heat flow to the sample is measured relative to the reference.
-
Data Analysis: The melting point (Tfus) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.[4][9]
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a standard method for determining the heat of combustion of solid and liquid samples. The process involves the complete combustion of a known mass of the sample in a constant-volume container (the "bomb") filled with excess oxygen.
Methodology:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.[3][7]
-
Sample Preparation: A pellet of this compound (typically 0.7-1 g) is accurately weighed.[3] A fuse wire (e.g., platinum or nickel-chromium) of known length and mass is attached to the sample holder, with a cotton thread fuse often used to ensure ignition.
-
Bomb Assembly: The sample holder is placed inside the bomb, which is then sealed and pressurized with high-purity oxygen to approximately 30-40 atm.[3] A small, known amount of water is typically added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Combustion: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is precisely monitored before, during, and after combustion to determine the temperature change resulting from the reaction.
-
Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat released by the ignition wire and any side reactions (e.g., the formation of nitric acid from residual nitrogen in the bomb).
Determination of Enthalpy of Sublimation and Vaporization
The enthalpy of sublimation can be determined directly or indirectly. An indirect method involves combining the enthalpy of fusion (from DSC) and the enthalpy of vaporization. The enthalpy of vaporization can be determined using techniques like correlation gas chromatography or by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.[8][11]
Methodology (Correlation Gas Chromatography - CGC):
-
Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector is used. The column temperature is precisely controlled and monitored.[8]
-
Retention Time Measurement: The adjusted retention times of this compound and a series of standard compounds with known enthalpies of vaporization are measured over a range of temperatures.[6]
-
Correlation: A linear correlation is established between the natural logarithm of the adjusted retention times and the reciprocal of the absolute temperature (a van't Hoff plot). A further correlation is made between the slopes of these plots and the known enthalpies of vaporization of the standard compounds.
-
Enthalpy of Vaporization Calculation: The enthalpy of vaporization of this compound is determined from its retention time data and the established correlation.[8]
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation at a given temperature is calculated by summing the enthalpy of fusion (measured by DSC) and the enthalpy of vaporization, with appropriate temperature corrections.[8]
Concluding Remarks
The thermodynamic data and experimental protocols presented in this guide offer a detailed resource for professionals working with this compound. The consistency of the data across different studies highlights its reliability. It is noteworthy that this compound is reported to have a low strain energy, similar to other moderately sized cycloalkanes.[6][12][13] This property, in conjunction with its well-defined thermodynamic parameters, makes it a valuable model compound for theoretical and experimental studies in physical organic chemistry and materials science. For further information, consulting the primary literature cited is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.montana.edu [chemistry.montana.edu]
- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. umsl.edu [umsl.edu]
- 7. biopchem.education [biopchem.education]
- 8. umsl.edu [umsl.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Table 6 from Sublimation enthalpies at 298.15 K using correlation gas chromatography and differential scanning calorimetry measurements | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. umsl.edu [umsl.edu]
Spectroscopic Data of Cyclotetradecane: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for cyclotetradecane (C₁₄H₂₈), a saturated cycloalkane. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral information and analytical protocols for this compound. The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ~1.44 | Singlet | -CH₂- (all 28 protons) |
Note: This is a predicted spectrum. The exact chemical shift can vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Similar to the protons, the carbon atoms in the this compound ring are chemically equivalent under standard NMR conditions, leading to a single resonance in the ¹³C NMR spectrum.
| Chemical Shift (δ) in ppm | Solvent | Reference |
| 27.1 | Benzene-d6 | H. Fritz, E. Logemann, Chem. Ber. 109, 1258 (1976) |
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations, typical for alkanes.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 2932 | Strong | C-H Asymmetric Stretch |
| 2859 | Strong | C-H Symmetric Stretch |
| 1466 | Medium | -CH₂- Scissoring (Bending) |
Data sourced from the NIST/EPA Gas-Phase Infrared Database.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and a characteristic fragmentation pattern for a cycloalkane.
| m/z | Relative Intensity (%) | Assignment |
| 196 | 15 | [M]⁺ (Molecular Ion) |
| 97 | 40 | [C₇H₁₃]⁺ |
| 83 | 65 | [C₆H₁₁]⁺ |
| 69 | 85 | [C₅H₉]⁺ |
| 55 | 100 | [C₄H₇]⁺ (Base Peak) |
| 41 | 80 | [C₃H₅]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.
Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid compound in a deuterated solvent (e.g., chloroform-d, benzene-d6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans are typically sufficient due to the single peak.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer equipped with a carbon probe.
-
Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation and subsequent corrections.
Infrared (IR) Spectroscopy
Gas-Phase IR:
-
Sample Preparation: A small amount of solid this compound is placed in a gas cell, which is then heated to vaporize the sample.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The interferogram is Fourier transformed to produce the final spectrum. A background spectrum of the empty gas cell is subtracted.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution of this compound in a volatile solvent is injected.
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Parameters:
-
Ionization Energy: Standard 70 eV.
-
Mass Range: m/z 40-300.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of Cyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotetradecane (C₁₄H₂₈) is a saturated monocyclic hydrocarbon that serves as a fundamental scaffold in various areas of chemical research, including the design of macrocyclic drugs and host-guest chemistry. An understanding of its three-dimensional structure is crucial for predicting its physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of this compound, presenting key quantitative data, detailing experimental protocols for its structural determination, and visualizing its molecular conformation.
Molecular Geometry and Conformation
This compound adopts a highly stable, strain-free conformation in the solid state. The favored conformation is a rectangular, diamond-lattice structure, often described with the notation. This arrangement allows the molecule to minimize steric hindrance and torsional strain by maintaining staggered C-C-C-C dihedral angles.
The molecule possesses a center of symmetry, and its overall shape is that of a rectangular frame. This conformation is characterized by four corner atoms and four sides of alternating lengths. The carbon atoms are arranged in a way that resembles the diamond lattice, contributing to the molecule's low strain energy.
Crystal Structure
The crystal structure of this compound was first described by P. Groth in his seminal work, "Chemische Krystallographie." The compound crystallizes in the triclinic system, which is characterized by three unequal axes and three unequal angles.
Crystallographic Data
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 8.35 Å |
| b | 5.53 Å |
| c | 14.73 Å |
| α | 95.83° |
| β | 104.50° |
| γ | 77.17° |
| Z | 2 |
Table 1: Crystallographic data for this compound.
Molecular Parameters
The precise determination of bond lengths and angles within the this compound molecule is essential for computational modeling and structure-activity relationship studies. The following table presents the averaged molecular parameters derived from crystallographic analysis.
| Parameter | Value |
| C-C Bond Length (average) | 1.54 Å |
| C-C-C Bond Angle (average) | 114.5° |
Table 2: Averaged molecular parameters of this compound.
Experimental Protocols
The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Workflow
The experimental workflow for determining the crystal structure of this compound involves several key steps:
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown from a saturated solution by slow evaporation of a suitable solvent, such as ethanol (B145695) or acetone.
Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement: The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the space group of the crystal. The phase problem is then solved to generate an initial electron density map, from which the atomic positions are determined. These positions are then refined to best fit the experimental data.
Molecular Visualization
The rectangular conformation of this compound can be visualized to better understand its three-dimensional structure. The following diagram illustrates the molecular geometry, highlighting the arrangement of carbon atoms in the ring.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and molecular geometry of this compound. The quantitative data presented in the tables, along with the description of the experimental protocol and the visualization of the molecular structure, offer valuable information for researchers, scientists, and drug development professionals working with this important macrocyclic compound. A thorough understanding of its structural characteristics is fundamental for its application in various fields of chemistry and materials science.
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotetradecane (C₁₄H₂₈) is a saturated monocyclic hydrocarbon belonging to the cycloalkane family. As a fourteen-membered ring structure, it exhibits unique conformational flexibility and specific physicochemical properties that are of interest in various fields of chemical research, including materials science and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an outline of a common synthetic route. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrammatic representations.
Identity and Molecular Structure
This compound is a waxy, white crystalline solid at room temperature. Its fundamental properties are summarized in Table 1.
Table 1: General and Molecular Information for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₄H₂₈ | [1] |
| Molecular Weight | 196.37 g/mol | [1] |
| CAS Number | 295-17-0 | [1] |
| Appearance | Solid | [1] |
| InChI | InChI=1S/C14H28/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H2 | [1] |
| InChIKey | KATXJJSCAPBIOB-UHFFFAOYSA-N | [1] |
| SMILES | C1CCCCCCCCCCCCC1 | [1] |
Physical Properties
The physical properties of this compound are crucial for its handling, purification, and application in various experimental setups. A compilation of these properties is provided in Table 2.
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 56.2 °C | [1] |
| Boiling Point | 280.9 °C at 760 mmHg | |
| Density | 0.79 g/cm³ | |
| Water Solubility | 0.01136 mg/L at 25 °C (estimated) | |
| logP (Octanol-Water Partition Coefficient) | 5.46140 | |
| Vapor Pressure | 0.00625 mmHg at 25°C | |
| Flash Point | 113.1 °C | |
| Refractive Index | 1.433 | |
| Enthalpy of Fusion (ΔfusH) | 28.7 kJ/mol at 328 K | [2] |
| Enthalpy of Vaporization (ΔvapH°) | 65.3 ± 0.2 kJ/mol | [2] |
| Enthalpy of Sublimation (ΔsubH°) | 95.6 kJ/mol | [2] |
Chemical Properties and Synthesis
This compound, as a saturated cycloalkane, is relatively inert. It undergoes typical alkane reactions such as free-radical halogenation under UV light and combustion at high temperatures. Its synthesis is a key aspect of its study, often involving cyclization of a long-chain precursor.
Synthesis of this compound
A common route for the synthesis of this compound involves the acyloin condensation of a 1,14-dicarboxylic acid ester, followed by reduction of the resulting acyloin and subsequent deoxygenation. A typical synthesis workflow is outlined below.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound.
Melting Point Determination (Capillary Method)
1H and 13C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.
Typical 1H NMR (CDCl₃): The spectrum is expected to show a single, sharp peak for the 28 equivalent methylene (B1212753) protons.
Typical 13C NMR (CDCl₃): The proton-decoupled spectrum will exhibit a single peak corresponding to the 14 equivalent methylene carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of this compound and confirm its molecular weight.
Typical GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Conformational Analysis
Due to its 14-membered ring, this compound is a flexible molecule with several low-energy conformations. Computational studies and experimental data suggest that the molecule exists in a dynamic equilibrium between these conformations. The energy barrier for interconversion is relatively low.
Conclusion
This technical guide has provided a detailed overview of the key physical and chemical properties of this compound. The data presented in a structured format, along with the detailed experimental protocols and workflows, serves as a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound in their studies. The information provided facilitates a deeper understanding of the behavior of this compound and provides a solid foundation for its application in a laboratory setting.
References
An In-Depth Technical Guide to 2,3-Diphenyl-2H-azirine
CAS Number: 16483-98-0
Foreword: This document provides a comprehensive technical overview of 2,3-Diphenyl-2H-azirine, a highly reactive and versatile synthetic intermediate. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and potential therapeutic applications. It is important to note that the CAS number 295-17-0, which was initially queried, corresponds to Cyclotetradecane, a simple cycloalkane with limited biological complexity compared to the subject of this guide.
Core Chemical and Physical Properties
2,3-Diphenyl-2H-azirine is a three-membered, nitrogen-containing heterocyclic compound. The presence of two phenyl groups contributes to its relative stability while the strained azirine ring imparts high reactivity, making it a valuable building block in organic synthesis.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [3] |
| Molecular Weight | 193.24 g/mol | [4] |
| Appearance | Yellow liquid that can solidify | |
| Boiling Point | 323.1 °C at 760 mmHg | [3] |
| Density | 1.09 g/cm³ | [3] |
| Flash Point | 141.3 °C | [3] |
| XLogP3 | 3.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 193.089149 g/mol | [4] |
| Complexity | 244 | [4] |
| Topological Polar Surface Area | 12.4 Ų | [4] |
Synthesis of 2,3-Diphenyl-2H-azirine
A modular and efficient method for the synthesis of 2,3-diaryl-2H-azirines involves the Cesium Carbonate (Cs₂CO₃)-mediated cyclization of ketoxime acetates. This approach utilizes readily available starting materials and proceeds under mild conditions to give good to excellent yields.[5][6]
Experimental Protocol: Cs₂CO₃-Mediated Cyclization of 1,2-diphenylethan-1-one oxime acetate (B1210297)
Step A: Synthesis of 1,2-diphenylethan-1-one oxime
-
To a solution of 1,2-diphenylethan-1-one (1.0 equiv) in ethanol, add hydroxylamine (B1172632) hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 1,2-diphenylethan-1-one oxime.
Step B: Synthesis of 1,2-diphenylethan-1-one oxime acetate
-
Dissolve the oxime from Step A (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
Add a base, for example, pyridine (B92270) or triethylamine (B128534) (1.5 equiv), to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (B1165640) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime acetate, which can be used in the next step without further purification.
Step C: Synthesis of 2,3-Diphenyl-2H-azirine
-
In a round-bottom flask, dissolve the crude 1,2-diphenylethan-1-one oxime acetate (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Add Cesium Carbonate (Cs₂CO₃) (1.4 equiv) to the solution.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Heat the mixture to 80 °C for 1 hour. The solution will typically turn from colorless to yellow.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a nonpolar solvent (e.g., 10% ethyl acetate in hexanes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate, e.g., 50:1) to afford 2,3-diphenyl-2H-azirine.
References
- 1. researchgate.net [researchgate.net]
- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2,3-Diphenyl-2H-azirine | C14H11N | CID 140090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel diaryl-2H-azirines: Antitumor hybrids for dual-targeting tubulin and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modular 2,3-diaryl-2H-azirine synthesis from ketoxime acetates via Cs2CO3-mediated cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cyclotetradecane: A Review of its Role as a Plant and Human Metabolite
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclotetradecane, a 14-carbon cycloalkane, has been identified as a metabolite in both plant and human systems. While its direct biological roles and metabolic pathways are still under investigation, its presence in various edible plants and detection in human samples suggest a potential for interaction with human physiology. This technical guide provides a comprehensive overview of the current knowledge on this compound as a metabolite, including its sources, potential biological activities, and the methodologies for its detection and analysis. The information is presented to support further research into its significance in plant biology and its potential implications for human health and drug development.
Introduction
This compound (C₁₄H₂₈) is a saturated monocyclic hydrocarbon.[1] While long-chain alkanes are known constituents of plant cuticular waxes and have roles in protecting against environmental stressors, the specific functions of cyclic alkanes like this compound are less understood. In humans, the detection of this compound is likely linked to dietary intake, as it has been identified in several food sources.[1][2] This guide summarizes the current state of knowledge regarding this compound's role as a metabolite, with a focus on quantitative data, experimental protocols, and potential biological pathways.
This compound as a Plant Metabolite
This compound has been reported as a secondary metabolite in several plant species.[1][3] Secondary metabolites are compounds that are not essential for the primary metabolic processes of a plant but are involved in defense mechanisms, signaling, and adaptation to environmental stress.[4]
Documented Occurrences in Plants
This compound has been detected in the following plant species:
-
Vitis vinifera (Grape): The presence of this compound has been reported in grapes.[5]
-
Camellia sinensis (Tea): It has been detected in green, black, red, and herbal teas.[1][2][4]
-
Citrus limon (Lemon): this compound is a chemical constituent of the ethanolic extract of lemon leaves.[3]
Quantitative Data
Quantitative data for this compound in plant matter is limited. However, a study on the fermentation of summer green tea provided the following concentrations:
| Sample | This compound Concentration (µg/g) | Reference |
| Green Tea (fermented for 2 days) | 0.46 ± 0.02 | [2] |
| Green Tea (fermented for 6 days) | 0.91 ± 0.01 | [2] |
| Non-fermented Green Tea | Not Detected | [2] |
Table 1: Quantitative analysis of this compound in fermented summer green tea.
Potential Biological Role in Plants
The biological role of this compound in plants has not been specifically elucidated. However, as a component of plant extracts, it may contribute to the overall biological activity of the plant. For instance, the ethanolic extract of Citrus limon leaves, which contains this compound, has been shown to exhibit anti-microbial properties.[3] It is plausible that, like other secondary metabolites, this compound may play a role in plant defense.
Putative Signaling Pathway
While no specific signaling pathway involving this compound has been identified, the production of secondary metabolites in plants is often triggered by abiotic stress. A generalized signaling pathway for abiotic stress response is depicted below.
References
The Advent of Giants: A Technical Guide to the Historical Synthesis of Large Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal historical methods developed for the synthesis of large cycloalkanes (macrocycles), molecules that have captivated chemists for over a century and are of increasing importance in modern drug discovery. Overcoming the inherent entropic and enthalpic barriers to forming large rings was a formidable challenge for early organic chemists. This document details the foundational strategies that paved the way for the synthesis of these complex architectures, providing a comparative analysis of their efficiencies, detailed experimental protocols for key reactions, and a visual representation of the underlying chemical principles.
Core Principles in Macrocyclization: Taming Intramolecular Reactivity
The synthesis of large rings is a battle against polymerization. Whereas the formation of five- and six-membered rings is entropically and enthalpically favored, the probability of the two ends of a long acyclic precursor finding each other to form a macrocycle is low. This often leads to intermolecular reactions, resulting in linear polymers. The historical breakthroughs in large cycloalkane synthesis were therefore centered on developing strategies to favor intramolecular cyclization.
The High Dilution Principle
A cornerstone of macrocycle synthesis is the High Dilution Principle . First conceptualized by Paul Ruggli and later extensively developed by Karl Ziegler, this principle states that at very low concentrations of the acyclic precursor, the probability of intermolecular reactions is significantly reduced, thereby favoring the desired intramolecular cyclization.[1][2][3] In practice, this is often achieved by the slow addition of the reactant(s) to a large volume of solvent, a technique that maintains a consistently low concentration of the reactive species throughout the reaction.[1][3] Syringe pumps are commonly employed to ensure a slow and constant addition rate.[3]
A logical workflow for applying the high dilution principle is illustrated below.
The Thorpe-Ingold Effect
The Thorpe-Ingold effect , or gem-dimethyl effect, provides a kinetic advantage for cyclization. This principle, first observed by Beesley, Thorpe, and Ingold, posits that the presence of bulky substituents, particularly geminal dialkyl groups, on the acyclic chain decreases the bond angle between the reacting termini.[4] This steric compression brings the reactive ends of the molecule closer together, increasing the probability of intramolecular reaction and accelerating the rate of cyclization.[4]
The diagram below illustrates the conformational effect of geminal substitution.
Foundational Synthetic Methods for Large Cycloalkanes
The principles of favoring intramolecular reactions were practically applied through the development of several key synthetic methods that became the workhorses for the synthesis of large cycloalkanes.
Ruzicka Large-Ring Synthesis
Leopold Ruzicka's pioneering work in the 1920s on the structure and synthesis of the macrocyclic musk odorants, muscone (B1676871) (a 15-membered ring) and civetone (B1203174) (a 17-membered ring), fundamentally challenged the prevailing theory that large rings were inherently unstable.[1] His method, now known as the Ruzicka large-ring synthesis , involved the pyrolysis of thorium or cerium salts of long-chain α,ω-dicarboxylic acids to produce cyclic ketones.[5][6] While groundbreaking, this method often suffered from low yields, especially for larger rings.[5][6]
Acyloin Condensation
The Acyloin condensation emerged as a more efficient and practical method for the synthesis of large-ring compounds. Developed independently by Prelog and Stoll, this reaction involves the reductive coupling of two ester groups of a long-chain dicarboxylic acid ester using metallic sodium in an inert solvent to form a cyclic α-hydroxy ketone (an acyloin).[1][7][8][9] A significant advantage of the Acyloin condensation is that it does not strictly require high dilution conditions, as the reaction is believed to occur on the surface of the sodium metal, which inherently favors intramolecular cyclization.[10] This method provides good to excellent yields for rings of 10 members or more.[10]
The general mechanism for the intramolecular Acyloin condensation is depicted below.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of α,ω-dinitriles catalyzed by a strong base to form a cyclic β-enaminonitrile, which upon hydrolysis yields a cyclic ketone.[11][12][13][14] This method, an intramolecular variant of the Thorpe reaction, was adapted by Karl Ziegler for the synthesis of large rings using the high dilution principle he championed.[2] It has proven particularly useful for the synthesis of rings with more than 13 members.[12]
The reaction pathway for the Thorpe-Ziegler reaction is shown below.
Quantitative Comparison of Historical Methods
The choice of synthetic method for a large cycloalkane is often dictated by the desired ring size and the required yield. The following tables summarize the reported yields for the key historical methods.
Table 1: Comparative Yields of Historical Macrocyclization Methods for Musk Synthesis [5]
| Synthetic Method | Precursor Type | Product | Ring Size | Yield (%) | Reagents and Conditions |
| Ruzicka Cyclization | Dicarboxylic Acid Salt | Macrocyclic Ketone | 15-17 | 2-5 | Thorium oxide (ThO₂) or Cerium(IV) oxide (CeO₂) at high temperatures |
| Acyloin Condensation | Long-chain Diester | α-Hydroxy Macrocyclic Ketone | 10-18 | 60-95 | Sodium metal, inert solvent (e.g., xylene), chlorotrimethylsilane (B32843) (optional) |
| Thorpe-Ziegler Cyclization | Dinitrile (from Diester) | Macrocyclic Ketone (after hydrolysis) | 15-17 | 50-80 | Strong base (e.g., sodium amide), followed by acidic workup |
Table 2: Typical Yields for Intramolecular Acyloin Condensation by Ring Size [10]
| Ring Size | Yield (%) |
| 8- and 9-membered | 30 - 40 |
| 10- and 11-membered | 50 - 60 |
| ≥ 12-membered | > 70 |
Detailed Experimental Protocols
The following sections provide representative experimental protocols for the key historical methods discussed. These are intended to be illustrative of the general procedures employed.
High Dilution Technique: Synthesis of a Macrocyclic Lactone (Yamaguchi Macrolactonization)
This protocol is a widely used high-dilution method for the synthesis of macrocyclic lactones from a hydroxy acid precursor.[5]
Materials:
-
Hydroxy acid precursor
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Anhydrous, non-polar solvent (e.g., toluene)
-
Syringe pump
Procedure:
-
Activation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the hydroxy acid (1.0 eq.) in a large volume of anhydrous toluene (B28343) to achieve a final concentration of approximately 1 mM. Add triethylamine (3.0 eq.). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.5 eq.) dropwise at room temperature. Stir the mixture for 1-2 hours to form the mixed anhydride (B1165640).
-
Cyclization Setup: In a separate, large flask, add a solution of 4-dimethylaminopyridine (DMAP, 5.0 eq.) in anhydrous toluene. Heat this solution to reflux.
-
Slow Addition: Using a syringe pump, add the activated mixed anhydride solution from step 1 to the refluxing DMAP solution over a period of 6-12 hours.
-
Reaction Completion and Work-up: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours. Cool the reaction mixture to room temperature, filter to remove triethylamine hydrochloride, and wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired macrocyclic lactone.
Acyloin Condensation: Synthesis of a 10-membered Ring Acyloin
This protocol describes the intramolecular Acyloin condensation of a diester to form a 10-membered ring.
Materials:
-
Diethyl sebacate (B1225510) (or other suitable long-chain diester)
-
Sodium metal
-
Anhydrous xylene
-
Chlorotrimethylsilane (optional, but recommended)
-
Hydrochloric acid
Procedure:
-
Apparatus Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Place finely cut sodium metal (4.0 eq.) in the flask and add anhydrous xylene to cover the sodium. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Addition of Reactants: A solution of the diester (1.0 eq.) and chlorotrimethylsilane (4.0 eq.) in anhydrous xylene is added dropwise from the dropping funnel to the refluxing sodium dispersion over several hours.
-
Reaction Completion and Quenching: After the addition is complete, continue refluxing for an additional hour. Cool the mixture to room temperature and cautiously add methanol to destroy any excess sodium.
-
Hydrolysis and Work-up: Add a mixture of water and concentrated hydrochloric acid to the reaction mixture and stir until the intermediate bis(silyloxy)alkene is hydrolyzed. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude acyloin by distillation under high vacuum or by column chromatography.
Thorpe-Ziegler Reaction: Synthesis of a Large-Ring Ketone
This protocol outlines the general procedure for the synthesis of a macrocyclic ketone from a dinitrile precursor.
Materials:
-
Long-chain α,ω-dinitrile
-
Sodium amide or another strong, non-nucleophilic base
-
Anhydrous ether or toluene
-
Dilute sulfuric acid
Procedure:
-
Preparation of the Dinitrile: The corresponding long-chain dicarboxylic acid is first converted to its diamide, which is then dehydrated using a reagent such as phosphorus oxychloride to yield the dinitrile.[5]
-
Cyclization under High Dilution: The dinitrile (1.0 eq) is dissolved in a large volume of anhydrous ether in a flask equipped for high dilution (i.e., with a syringe pump for addition). A solution of a strong base, such as sodium amide in liquid ammonia (B1221849) or a lithium dialkylamide in ether, is added to the reaction vessel. The dinitrile solution is then added dropwise via syringe pump over an extended period (e.g., 24-48 hours) with vigorous stirring.
-
Hydrolysis: After the addition is complete, the reaction mixture is carefully quenched with water. The resulting β-enaminonitrile is then hydrolyzed by heating with aqueous acid (e.g., 10% sulfuric acid) for several hours until the evolution of ammonia ceases.
-
Work-up and Purification: The reaction mixture is cooled and extracted with ether. The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude macrocyclic ketone is then purified by vacuum distillation or column chromatography.
Conclusion
The historical methods for the synthesis of large cycloalkanes, born out of the necessity to overcome significant synthetic hurdles, laid the essential groundwork for modern macrocyclic chemistry. The fundamental principles of high dilution and the Thorpe-Ingold effect, coupled with the development of robust cyclization reactions like the Acyloin condensation and the Thorpe-Ziegler reaction, enabled the construction of what were once considered impossibly large rings. While newer methods such as ring-closing metathesis have since revolutionized macrocycle synthesis, a thorough understanding of these classical techniques remains invaluable for researchers in organic synthesis and drug development. These historical methods not only provide a rich context for the evolution of the field but also continue to offer viable synthetic routes for the construction of complex macrocyclic architectures.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 6. bspublications.net [bspublications.net]
- 7. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. scribd.com [scribd.com]
- 13. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 14. synarchive.com [synarchive.com]
Theoretical Calculations of Cyclotetradecane Stability: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical calculations used to determine the stability of cyclotetradecane conformers. This compound, a 14-membered cycloalkane, possesses significant conformational flexibility, making computational methods essential for understanding its three-dimensional structure and energetic landscape. This document outlines the primary theoretical approaches, presents available quantitative data on conformer stability, details computational methodologies, and illustrates the workflow of conformational analysis.
Introduction to this compound Conformational Analysis
This compound (C₁₄H₂₈) is a fascinating molecule within the class of medium-to-large ring cycloalkanes. Unlike smaller, more rigid rings, its larger framework allows for a multitude of possible three-dimensional arrangements, or conformers. The relative stability of these conformers is dictated by a delicate balance of several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). Theoretical calculations are indispensable tools for navigating this complex conformational landscape, providing insights into the relative energies of different structures and the energy barriers between them. It is noteworthy that this compound is recognized for its low overall strain energy[1].
Theoretical Approaches to Determining Stability
The stability of this compound conformers is primarily investigated through a hierarchy of computational chemistry methods. These range from computationally inexpensive molecular mechanics force fields to more accurate, but demanding, quantum mechanical calculations.
Molecular Mechanics (MM): This approach models a molecule as a collection of atoms held together by springs, representing chemical bonds. The energy of a particular conformation is calculated based on a force field, which is a set of parameters that describe the energy cost of bond stretching, angle bending, torsional rotations, and non-bonded interactions. The MM3 force field has been specifically utilized in studies of this compound[1].
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. It has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For conformational analysis of cycloalkanes, the B3LYP functional paired with a basis set such as 6-31G* is a commonly employed level of theory.
Ab Initio Methods: These are highly accurate quantum mechanical methods that are based on first principles, without the use of empirical parameters. While computationally expensive, they can provide benchmark-quality data for the relative energies of conformers.
Quantitative Analysis of this compound Conformers
Detailed theoretical studies have identified several low-energy conformers of this compound. The most stable conformer is widely reported to be the[2] conformation, which adopts a rectangular shape with trans C-C-C-C bond segments[3]. The supplementary material of a key study by Chickos et al. provides MM3 molecular mechanics output for the four lowest energy conformers[1]. The relative energies of these conformers are summarized in the table below.
| Conformer | Point Group | Relative Energy (kcal/mol) |
| 1 | Cᵢ | 0.00 |
| 2 | C₂ | 0.45 |
| 3 | C₂ₕ | 0.93 |
| 4 | Cₛ | 1.13 |
Data sourced from MM3 calculations presented in the supplementary material of Chickos, J. S.; Hesse, D. G.; Panshin, S. Y.; Rogers, D. W.; Saunders, M.; Uffer, P. M.; Liebman, J. F. The Strain Energy of this compound Is Small. J. Org. Chem. 1992, 57 (6), 1897–1899.
Experimental Protocols: Computational Methodologies
The following sections detail the typical computational protocols employed in the theoretical analysis of this compound stability.
Molecular Mechanics (MM3) Calculations
A typical MM3 protocol for the conformational analysis of this compound involves the following steps:
-
Initial Structure Generation: A diverse set of initial three-dimensional structures of this compound is generated. This can be achieved through systematic grid searches of torsional angles or by using stochastic methods like molecular dynamics or Monte Carlo simulations.
-
Energy Minimization: Each of the initial structures is subjected to energy minimization using the MM3 force field. This process iteratively adjusts the atomic coordinates to find the nearest local energy minimum on the potential energy surface.
-
Conformer Identification and Ranking: The resulting minimized structures are compared to identify unique conformers. These unique conformers are then ranked based on their calculated steric energies to determine their relative stabilities.
-
Vibrational Frequency Analysis: To confirm that each identified structure is a true energy minimum (and not a saddle point or transition state), a vibrational frequency analysis is performed. A true minimum will have all real (positive) vibrational frequencies.
Density Functional Theory (DFT) Calculations
A representative DFT protocol for refining the stability analysis of this compound conformers is as follows:
-
Conformer Selection: The low-energy conformers identified from a less computationally expensive method, such as MM3, are selected for further analysis.
-
Geometry Optimization: The geometry of each selected conformer is re-optimized at a specific level of DFT, for example, using the B3LYP functional with the 6-31G* basis set. This optimization process finds the minimum energy structure at that level of theory.
-
Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated DFT functional.
-
Zero-Point Vibrational Energy (ZPVE) Correction: A frequency calculation is performed at the same level of theory as the geometry optimization. This allows for the calculation of the zero-point vibrational energy, which is then added to the electronic energy to obtain a more accurate total energy for each conformer. The relative stabilities are then determined from these ZPVE-corrected energies.
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of a typical computational conformational analysis and the relationship between different theoretical approaches.
Caption: Workflow for computational conformational analysis.
The following diagram illustrates the hierarchical relationship between different theoretical methods in terms of computational cost and accuracy.
Caption: Hierarchy of theoretical methods.
Conclusion
The theoretical calculation of this compound's stability is a multi-faceted process that leverages a range of computational techniques. Molecular mechanics provides a broad overview of the conformational landscape, identifying potential low-energy structures. More rigorous quantum mechanical methods like DFT and ab initio calculations are then employed to refine these structures and provide more accurate relative energies. The consensus from these theoretical investigations is that this compound exists predominantly in a low-strain, rectangular[2] conformation, with several other conformers lying slightly higher in energy. This detailed understanding of the conformational preferences of this compound is crucial for predicting its physical properties and its interactions in complex chemical and biological systems, making it a valuable area of study for researchers in drug development and materials science.
References
An In-depth Technical Guide to the Solubility of Cyclotetradecane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclotetradecane (C₁₄H₂₈) is a saturated cyclic hydrocarbon, a macrocycle of interest in various fields, including materials science and as a structural motif in medicinal chemistry. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, and application in various experimental and industrial processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document emphasizes the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and provides a qualitative summary of its expected behavior in various common organic solvents.
Theoretical Principles of this compound Solubility
The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces between the solute and solvent molecules. This compound is a nonpolar molecule, and its primary intermolecular interactions are London dispersion forces. For dissolution to occur, the energy released from the interaction between this compound and the solvent molecules must be sufficient to overcome the intermolecular forces within the solid this compound lattice and the cohesive forces between the solvent molecules.
Consequently, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents that also exhibit London dispersion forces as their primary intermolecular interaction.[1][2][3] Conversely, it is expected to have very low solubility in highly polar solvents, such as water, due to the inability of the nonpolar this compound to disrupt the strong hydrogen bonding network of water.[1][2]
Qualitative Solubility Profile
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Nonpolar Solvents | |||
| n-Hexane | C₆H₁₄ | Nonpolar | High |
| Cyclohexane | C₆H₁₂ | Nonpolar | High |
| Toluene | C₇H₈ | Nonpolar | High |
| Benzene | C₆H₆ | Nonpolar | High |
| Carbon Tetrachloride | CCl₄ | Nonpolar | High |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Moderate to High |
| Polar Aprotic Solvents | |||
| Acetone | C₃H₆O | Polar Aprotic | Low to Moderate |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Low to Moderate |
| Polar Protic Solvents | |||
| Ethanol | C₂H₅OH | Polar Protic | Low |
| Methanol | CH₃OH | Polar Protic | Very Low |
| Water | H₂O | Polar Protic | Insoluble |
This table is based on theoretical principles and data for analogous compounds. Experimental verification is required for precise solubility values.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.
Isothermal Gravimetric Method
This is a classic and highly accurate method for determining equilibrium solubility.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately weigh a specific amount of the chosen solvent and add it to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath set to the desired temperature. Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) with constant agitation to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for several hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume or weight of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed evaporating dish or vial.
-
Solvent Evaporation: Weigh the filtered saturated solution. Then, carefully evaporate the solvent from the dish or vial. This can be done at ambient temperature, in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and melting point of this compound. For volatile solvents, a gentle stream of nitrogen can be used.
-
Mass Determination: Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried this compound residue.
-
Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mg/mL.
-
g/100 g solvent: (mass of residue / mass of solvent) * 100
-
mg/mL: (mass of residue in mg / volume of saturated solution withdrawn in mL)
-
Synthetic (Turbidimetric) Method
This method involves observing the temperature at which a solution of known composition becomes clear (dissolution) or cloudy (precipitation).
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Jacketed glass vessel connected to a circulating water bath
-
Magnetic stirrer and stir bar
-
Calibrated thermometer or thermocouple
-
Light source and detector (or visual observation against a dark background)
-
Analytical balance
Procedure:
-
Preparation of Mixtures: Prepare a series of mixtures of this compound and the solvent with known compositions by accurately weighing both components into the jacketed glass vessel.
-
Heating Cycle: While stirring, slowly heat the mixture using the circulating water bath until the solution becomes completely clear. Record this temperature as the dissolution temperature.
-
Cooling Cycle: Slowly cool the clear solution while continuing to stir. The temperature at which the first sign of turbidity or crystallization appears is recorded as the crystallization temperature.
-
Equilibrium Determination: To minimize supercooling effects, the true saturation temperature is often taken as the average of the dissolution and crystallization temperatures, or by using very slow heating and cooling rates.
-
Data Analysis: By repeating this process for several different compositions, a solubility curve (solubility vs. temperature) can be constructed.
Mandatory Visualizations
Experimental Workflow for Isothermal Gravimetric Solubility Determination
The following diagram illustrates the logical steps involved in the isothermal gravimetric method for determining the solubility of this compound.
Caption: Workflow for Isothermal Gravimetric Solubility Determination.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in common organic solvents is limited, its solubility behavior can be reliably predicted based on fundamental chemical principles. It is expected to be highly soluble in nonpolar solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their accurate determination. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the effective handling and application of this compound.
References
Cyclotetradecane: A Comprehensive Technical Guide to its Phase Change and Sublimation Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phase change and sublimation data for cyclotetradecane. The information is compiled from peer-reviewed sources and public databases, offering a centralized resource for professionals in research and development. This document presents quantitative data in structured tables, details the experimental protocols used for these measurements, and provides a visual representation of the thermodynamic workflow.
Quantitative Phase Change and Sublimation Data
The following tables summarize the key thermodynamic properties of this compound, including its melting point, boiling point, and the enthalpies of fusion, vaporization, and sublimation.
Table 1: Phase Transition Temperatures and Enthalpies of this compound
| Property | Value | Units | Temperature (K) | Method | Reference |
| Melting Point (Tfus) | 329 | K | - | N/A | Drotloff and Moller, 1987[1][2] |
| Melting Point (Tfus) | 330 | K | - | N/A | Chickos, Hesse, et al., 1990[1][2] |
| Melting Point (Tfus) | 325 | K | - | N/A | Sondheimer, Amiel, et al., 1957[1][2] |
| Boiling Point | 280.00 to 281.00 | °C | @ 760.00 mm Hg (est) | - | The Good Scents Company[3] |
| Enthalpy of Fusion (ΔfusH) | 28.7 | kJ/mol | 328 | - | Borgen and Dale, 1970[1][2][4] |
| Enthalpy of Vaporization (ΔvapH) | 62.3 ± 0.2 | kJ/mol | 343 | - | Chickos, Hesse, et al., 1992[1][2] |
| Standard Enthalpy of Vaporization (ΔvapH°) | 65.3 ± 0.2 | kJ/mol | - | N/A | Chickos, Hesse, et al., 1992[1][2] |
| Enthalpy of Sublimation (ΔsubH) | 89.3 ± 0.4 | kJ/mol | 287 | TM | Engelsman, 1955[1][2][4] |
| Enthalpy of Sublimation (ΔsubH) | 97.9 ± 1.7 | kJ/mol | 310 | HSA | Chickos, Hesse, et al., 1992[1][2][4] |
| Enthalpy of Sublimation (ΔsubH) | 134.8 ± 1.5 | kJ/mol | 301 | ME | Frisch, Bautista, et al., 1964[1][2][4] |
| Enthalpy of Sublimation (ΔsubH) | 134.8 ± 1.5 | kJ/mol | 355 | V | Frisch, Bautista, et al., 1964[1][2][4] |
| Standard Enthalpy of Sublimation (ΔsubH°) | 95.6 | kJ/mol | - | CGC-DSC | Chickos, Hesse, et al., 1998[1][2] |
| Standard Enthalpy of Sublimation (ΔsubH°) | 132.9 | kJ/mol | - | N/A | Frisch, Bautista, et al., 1964[1][2] |
Table 2: Vapor Pressure of this compound
| Vapor Pressure | Temperature (°C) |
| 0.006000 mmHg | 25.00 (est)[3] |
Experimental Protocols
The data presented in this guide were obtained using a variety of well-established experimental techniques. Below are detailed methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.
-
Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period to ensure thermal equilibrium, followed by a linear heating ramp (e.g., 10 °C/min) through the melting point of this compound.
-
Data Acquisition: The DSC instrument measures the heat flow to the sample and the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.
-
Data Analysis: The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak. The melting temperature (Tfus) is typically determined from the onset of the peak.
Headspace Analysis (HSA) for Enthalpy of Sublimation
Headspace analysis is a technique used to determine the vapor pressure of a solid or liquid, from which the enthalpy of sublimation can be calculated.
Methodology:
-
Sample Preparation: A known amount of this compound is placed in a vial, which is then sealed.
-
Equilibration: The vial is placed in a thermostated bath and allowed to equilibrate at a specific temperature. During this time, the this compound sublimes, and its vapor reaches equilibrium with the solid phase in the headspace of the vial.
-
Sampling: A heated, gas-tight syringe is used to withdraw a known volume of the vapor from the headspace.
-
Analysis: The collected vapor sample is injected into a gas chromatograph (GC) for quantification.
-
Vapor Pressure Calculation: The concentration of this compound in the vapor phase is used to calculate its partial pressure at that temperature using the ideal gas law.
-
Enthalpy of Sublimation Determination: This procedure is repeated at several different temperatures. The enthalpy of sublimation (ΔsubH) is then determined from the slope of the line obtained by plotting the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (Clausius-Clapeyron equation).
Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation
The Knudsen effusion method is a technique for determining the vapor pressure of a substance with low volatility.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small container with a very small orifice in the lid.
-
Vacuum and Temperature Control: The Knudsen cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.
-
Effusion: In the vacuum, molecules of this compound sublime and effuse through the orifice. The rate of mass loss from the cell is directly proportional to the vapor pressure of the substance at that temperature.
-
Mass Loss Measurement: The mass of the Knudsen cell is measured over time. This can be done by weighing the cell before and after the experiment or by using a thermogravimetric analyzer (TGA) to continuously monitor the mass.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen-Hertz-Langmuir equation.
-
Enthalpy of Sublimation Determination: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation, as described in the Headspace Analysis section.
Correlation Gas Chromatography-Differential Scanning Calorimetry (CGC-DSC) for Enthalpy of Sublimation
This is a combined technique where correlation gas chromatography is used to determine the enthalpy of vaporization, and DSC is used to measure the enthalpy of fusion. The enthalpy of sublimation is then calculated as the sum of these two enthalpies.
Methodology:
-
Enthalpy of Vaporization (ΔvapH) by CGC:
-
A solution of this compound is injected into a gas chromatograph.
-
The retention time of this compound is measured at several different column temperatures.
-
The enthalpy of vaporization is determined from the relationship between the retention time and the column temperature.
-
-
Enthalpy of Fusion (ΔfusH) by DSC:
-
The enthalpy of fusion is measured using the DSC protocol described in section 2.1.
-
-
Enthalpy of Sublimation (ΔsubH°) Calculation:
-
The standard enthalpy of sublimation is calculated using the following thermodynamic relationship: ΔsubH° = ΔfusH + ΔvapH
-
Visualization of Thermodynamic Workflow
The following diagram illustrates the logical workflow for determining the phase change and sublimation data of this compound.
References
Cyclotetradecane: A Comprehensive Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotetradecane, a 14-carbon cycloalkane, is a naturally occurring saturated hydrocarbon found in a variety of plant and microbial species. While not as extensively studied as other natural products, its presence in traditional medicinal plants and widely consumed beverages suggests a potential for biological relevance. This technical guide provides an in-depth overview of the known natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and identification, and a discussion of its known biological activities.
Natural Occurrence of this compound
This compound has been identified as a volatile or semi-volatile component in a diverse range of natural sources. Its distribution spans across various plant families and has also been detected in microorganisms. The primary known natural sources are detailed below.
Plant Kingdom
This compound has been reported in several plant species, often as a minor constituent of their essential oils or volatile extracts.
-
Tea (Camellia sinensis): The presence of this compound has been noted in various types of tea, including green, black, red, and herbal teas.[1][2] Its contribution to the overall aroma profile of tea is likely minimal due to its high molecular weight and low volatility compared to other tea volatiles.
-
Grapevine (Vitis vinifera): This cycloalkane has been identified as a metabolite in grapevine.[3]
-
Asiatic Dogwood (Cornus officinalis): The bark of Cornus officinalis, a plant used in traditional Chinese medicine, has been found to contain this compound as a component of its volatile constituents.[4]
-
Lemon (Citrus limon): The leaves of the lemon tree are another reported source of this compound.[5]
-
Woodruff (Asperula oppositifolia): This plant has been cited as containing this compound.[6]
-
Chili Pepper (Capsicum frutescens): this compound has been listed as a constituent of this plant species.
-
Licorice (Glycyrrhiza glabra): This medicinal plant is also a known source of this compound.
-
Rose (Rosa spp.): Various species of the rose family have been reported to contain this compound.
Microbial Sources
-
Actinomycetes: A study on actinomycetes isolated from rhizospheric soil identified this compound as one of the bioactive compounds produced by these microorganisms.[7]
Other Sources
-
Lignin Pyrolysis: this compound is also known to be produced during the pyrolysis (thermal decomposition) of lignin, a complex polymer found in the cell walls of plants.[8]
Quantitative Data on this compound Occurrence
Quantitative data for this compound in natural sources is limited. However, a few studies have reported its relative abundance.
| Natural Source | Part/Extract | Analytical Method | Reported Concentration/Abundance | Reference |
| Cornus officinalis | Bark Volatiles | GC-MS | 0.23% of total volatile compounds | |
| Rhizospheric Soil Actinomycetes | Solvent Extract | GC-MS | 0.96% of total compounds | [7] |
Note: The majority of reports on the natural occurrence of this compound are qualitative, and further research is needed to quantify its concentration in various other sources.
Experimental Protocols for Isolation and Identification
The isolation and identification of this compound from natural sources typically involve extraction of volatile or semi-volatile compounds followed by chromatographic and spectroscopic analysis.
General Workflow for Isolation and Identification
The following diagram illustrates a general workflow for the isolation and identification of this compound from a plant matrix.
Detailed Methodologies
3.2.1. Sample Preparation and Extraction
-
Solvent Extraction:
-
Air-dry or freeze-dry the plant material to remove water.
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
Perform extraction using a non-polar solvent such as n-hexane or dichloromethane (B109758) in a Soxhlet apparatus or through maceration with agitation for a defined period.
-
Filter the extract to remove solid plant debris.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place a known amount of the fresh or dried and powdered plant material into a headspace vial.
-
Seal the vial and incubate it at a specific temperature (e.g., 60-80 °C) for a set time to allow volatile compounds to accumulate in the headspace.
-
Expose a solid-phase microextraction fiber (e.g., PDMS or DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.
-
Retract the fiber and introduce it directly into the gas chromatograph injector for thermal desorption and analysis.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector. For HS-SPME, the injection is performed in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) at a controlled rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 500.
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries such as NIST and Wiley.
3.2.3. Purification (for isolation of pure compound)
-
Column Chromatography: The crude extract can be subjected to column chromatography on silica (B1680970) gel using a non-polar solvent system (e.g., n-hexane) to separate the hydrocarbon fraction.
-
Recrystallization: The fractions containing this compound can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.
-
Sublimation: As a final purification step, sublimation in vacuo can be employed.[5]
Known Biological Activities
Currently, there is a lack of significant research on the specific biological activities and signaling pathways of this compound. One study reported that an extract from rhizospheric soil actinomycetes containing this compound exhibited antimicrobial activity, but the activity of the pure compound was not specified.[7] Another source mentions that an ethanolic extract of Citrus limon leaves containing this compound has anti-microbial properties.[5] Given its nature as a saturated hydrocarbon, it is generally considered to be relatively inert biologically.
Logical Relationships in Analysis
The identification of this compound relies on a logical progression of analytical steps, as depicted in the following diagram.
Conclusion
This compound is a naturally occurring cycloalkane with a widespread but generally low-level presence in the plant and microbial kingdoms. While its biological significance is not yet well understood, its occurrence in various medicinal and food plants warrants further investigation. The analytical methods outlined in this guide provide a robust framework for the continued exploration of this compound in nature. Future research should focus on quantifying this compound in a wider range of sources and exploring its potential, if any, biological activities.
References
- 1. Analysis of Aroma Compounds in White Tea Using Headspace Solid-phase Micro-extraction and GC-MS [tea-science.com]
- 2. This compound | 295-17-0 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C14H28 | CID 67524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Energetic Landscape: A Technical Guide to the Strain Energy of Fourteen-Membered Rings
For researchers, scientists, and drug development professionals, understanding the intricate interplay of molecular forces that govern the three-dimensional structure of macrocycles is paramount. Among these, the strain energy of fourteen-membered rings presents a compelling case study, offering insights into conformational preferences and stability that are crucial for the rational design of novel therapeutics and functional materials.
This technical guide provides an in-depth exploration of the core principles and methodologies used to elucidate the strain energy of these fascinating macrocyclic structures. Contrary to early assumptions, experimental and computational evidence has revealed that cyclotetradecane, the parent fourteen-membered cycloalkane, possesses a surprisingly low strain energy, comparable to that of other moderately sized rings.[1] This finding underscores the conformational flexibility of these rings, allowing them to adopt low-energy conformations that minimize destabilizing interactions.
Quantitative Analysis of Strain Energy
The determination of strain energy in fourteen-membered rings relies on a combination of experimental thermochemical measurements and computational modeling. Key quantitative data for this compound, the foundational structure for this class of macrocycles, are summarized below. These values provide a baseline for understanding the energetic contributions to the overall stability of substituted and more complex fourteen-membered ring systems.
| Thermochemical Property | Experimental Value (kcal/mol) | Computational Value (MM3) (kcal/mol) | Reference |
| Heat of Sublimation (ΔHsub) | 23.5 | - | [1] |
| Heat of Vaporization (ΔHvap) | 15.6 | - | [1] |
| Standard Enthalpy of Formation (gas, ΔHf°) | -68.5 | -68.5 | [1] |
| Strain Energy | ~1.4 - 3.2 | 1.4 | [1] |
Elucidating Conformational Landscapes and Strain: Experimental Protocols
A multi-pronged approach combining calorimetry, nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry is essential for a comprehensive understanding of the strain energy in fourteen-membered rings.
Experimental Protocol 1: Determination of Strain Energy via Bomb Calorimetry
Objective: To experimentally determine the heat of combustion of a fourteen-membered ring compound, which is a key parameter for calculating its heat of formation and, subsequently, its strain energy.
Methodology:
-
Sample Preparation:
-
A precisely weighed sample (typically 0.5 - 1.0 g) of the crystalline fourteen-membered ring compound (e.g., this compound) is pressed into a pellet using a pellet press. This ensures complete and uniform combustion.
-
The pellet is placed in a quartz crucible within the bomb calorimeter.
-
-
Bomb Assembly:
-
A known length of fuse wire is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.
-
A small, measured amount of distilled water (approximately 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.
-
The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen.
-
The bomb is then filled with pure oxygen to a pressure of approximately 30 atmospheres.
-
-
Calorimetry Measurement:
-
The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
-
Data Analysis:
-
The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The corrected temperature rise for the combustion of the fourteen-membered ring sample is used, along with the calorimeter's heat capacity, to calculate the heat of combustion of the sample.
-
Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any nitric acid from residual atmospheric nitrogen.
-
The standard enthalpy of formation is then calculated using Hess's Law, and the strain energy is determined by comparing this value to a theoretical strain-free value calculated from group increments.
-
Experimental Protocol 2: Conformational Analysis using NMR Spectroscopy
Objective: To investigate the solution-state conformations and dynamic behavior of fourteen-membered rings.
Methodology:
-
Sample Preparation:
-
A solution of the fourteen-membered ring compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or acetone-d₆) at a concentration typically ranging from 5 to 20 mg/mL. The choice of solvent is critical and may influence the conformational equilibrium.
-
For studies of flexible macrocycles, it is crucial to remove dissolved oxygen, which can interfere with Nuclear Overhauser Effect (NOE) measurements. This is achieved by several freeze-pump-thaw cycles.
-
-
NMR Experiments:
-
1D ¹H and ¹³C NMR: These experiments provide initial information about the chemical environment of the protons and carbons in the ring, offering clues about the symmetry and major conformations present.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the primary experiments for determining through-space proximities between protons.
-
For small to medium-sized molecules like many fourteen-membered rings, ROESY is often preferred as it provides positive cross-peaks for a wider range of molecular tumbling rates, avoiding the potential for zero or weak NOEs.[2]
-
A series of experiments with varying mixing times (for NOESY) or spin-lock times (for ROESY) are typically acquired to build up a curve of cross-peak intensity versus time, which can provide more accurate distance information.
-
-
-
Data Analysis and Structure Calculation:
-
The volumes of the NOESY or ROESY cross-peaks are integrated. These intensities are inversely proportional to the sixth power of the distance between the protons.
-
The cross-peak intensities are converted into distance restraints (e.g., strong, medium, weak corresponding to upper distance limits of approximately 2.5, 3.5, and 5.0 Å, respectively).
-
These distance restraints, along with any dihedral angle restraints derived from coupling constants, are used as input for molecular modeling software to generate a family of low-energy conformations that are consistent with the experimental data.
-
Computational Protocol: Molecular Mechanics (MM3) Calculations
Objective: To computationally model the conformations of fourteen-membered rings and calculate their strain energies.
Methodology:
-
Structure Input: A starting 3D structure of the fourteen-membered ring is built using a molecular modeling program.
-
Force Field Selection: The MM3 force field is particularly well-suited for hydrocarbons and provides reliable results for cycloalkanes.
-
Conformational Search: A systematic or random conformational search algorithm is employed to explore the potential energy surface of the molecule and identify low-energy conformers. This is crucial for large, flexible rings that can exist in multiple conformations.
-
Energy Minimization: Each identified conformation is subjected to energy minimization to find the nearest local energy minimum.
-
Analysis: The energies of the minimized conformers are compared to identify the global minimum and other low-energy structures. The total strain energy is calculated by the molecular mechanics program, which is the sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.
Visualizing the Path to Understanding Strain Energy
To better illustrate the interconnectedness of these methodologies, the following diagrams outline the logical workflows.
Caption: Workflow for determining the strain energy of a fourteen-membered ring.
The conformational landscape of a fourteen-membered ring is complex, with multiple low-energy states that can interconvert. Understanding these conformations is key to rationalizing the low overall strain.
Caption: Interconversion between low-energy conformers of a 14-membered ring.
Conclusion
The study of strain energy in fourteen-membered rings is a vibrant area of research with significant implications for drug discovery and materials science. By employing a synergistic approach that combines rigorous experimental techniques with powerful computational methods, researchers can gain a detailed understanding of the conformational preferences and energetic landscapes of these important macrocycles. This knowledge is instrumental in designing molecules with desired three-dimensional structures and, consequently, tailored biological activities and material properties. The surprisingly low strain of this compound serves as a reminder of the remarkable conformational adaptability of large rings, a feature that can be harnessed for the development of next-generation molecular technologies.
References
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclotetradecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the systematic IUPAC nomenclature for substituted cyclotetradecane derivatives. This compound, a 14-membered carbocyclic ring, presents unique challenges in nomenclature due to its size, conformational flexibility, and the potential for complex substitution patterns. A thorough understanding of its naming conventions is crucial for unambiguous communication in research, development, and regulatory contexts.
Fundamental Principles of Naming Substituted Cyclotetradecanes
The IUPAC nomenclature for substituted cyclotetradecanes follows the general principles for cycloalkanes. The parent hydride is named by adding the prefix "cyclo" to the name of the acyclic alkane with the same number of carbon atoms. Thus, a 14-carbon ring is named This compound .
The key steps in naming a substituted this compound are:
-
Identification of the Parent Cycloalkane: The 14-membered ring is the parent structure.
-
Numbering the Ring:
-
If there is only one substituent, no number is needed.
-
For multiple substituents, the ring is numbered to give the substituents the lowest possible locants (positions).
-
Numbering begins at one substituted carbon and proceeds around the ring in the direction that gives the next substituent the lower number.
-
If there is a choice between two or more equivalent numbering schemes, the one that assigns the lowest number to the substituent cited first in the name (alphabetical order) is chosen.
-
-
Naming and Ordering Substituents:
-
Substituents are named according to standard IUPAC rules for alkyl groups, functional groups, etc.
-
Substituents are listed in alphabetical order, not in numerical order.
-
Prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate multiple identical substituents but are ignored for alphabetization purposes.
-
Example:
A this compound ring with a methyl group at position 1, an ethyl group at position 3, and a bromo group at position 7 would be named:
7-bromo-3-ethyl-1-methylthis compound
(Note: "bromo" comes before "ethyl" and "methyl" alphabetically).
Nomenclature of Complex and Functionalized this compound Derivatives
In drug development, this compound derivatives often feature complex substituents and various functional groups. The presence of these moieties introduces additional layers to the nomenclature rules.
Handling Complex Substituents
A complex substituent is a branched alkyl group. When naming a complex substituent, the carbon atom of the substituent attached to the parent ring is numbered as 1. The longest chain of the substituent starting from this carbon is then named, and its own substituents are numbered and named. The entire name of the complex substituent is enclosed in parentheses.
Example:
If a this compound has a substituent at position 1 that is a 1,2-dimethylpropyl group, the name would be:
(1,2-dimethylpropyl)this compound
Priority of Functional Groups
When a this compound ring contains functional groups, their priority determines the suffix of the name and the direction of numbering. The principal functional group is assigned the lowest possible number.
Table 1: Priority of Common Functional Groups in IUPAC Nomenclature
| Priority | Functional Group | Suffix (if principal) | Prefix (if substituent) |
| High | Carboxylic Acid | -oic acid | carboxy- |
| Ester | -oate | alkoxycarbonyl- | |
| Amide | -amide | carbamoyl- | |
| Aldehyde | -al | formyl- | |
| Ketone | -one | oxo- | |
| Alcohol | -ol | hydroxy- | |
| Amine | -amine | amino- | |
| Low | Alkene | -ene | - |
| Alkyne | -yne | - | |
| Ether | - | alkoxy- | |
| Halide | - | halo- | |
| Nitro | - | nitro- |
Example:
A this compound with a hydroxyl group and a methyl group. The hydroxyl group has higher priority and dictates the numbering.
4-methylcyclotetradecan-1-ol
Stereochemistry
The stereochemical configuration of substituents on the this compound ring is indicated using cis/trans or (R)/(S) descriptors.
-
cis/trans: Used to describe the relative positions of two substituents. cis indicates they are on the same side of the ring, while trans indicates they are on opposite sides.
-
(R)/(S): The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at each stereocenter.
These descriptors are placed at the beginning of the name.
Example:
(1R,3S)-1-bromo-3-chlorothis compound
Quantitative Data on Substituted Cyclotetradecanes
The physicochemical properties of substituted cyclotetradecanes are crucial for their application in drug development, influencing factors such as solubility, bioavailability, and target binding. The following table presents hypothetical data for a series of monosubstituted this compound derivatives to illustrate the type of data that is critical for structure-activity relationship (SAR) studies.
Table 2: Physicochemical and Biological Data for Hypothetical 1-Substituted this compound Derivatives
| Substituent (at C-1) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (calculated) | IC50 (nM) vs. Target X |
| -H | C14H28 | 196.38 | 54-56 | 7.2 | >10,000 |
| -CH3 | C15H30 | 210.40 | 62-64 | 7.6 | 5,200 |
| -OH | C14H28O | 212.38 | 85-87 | 6.5 | 1,500 |
| -COOH | C15H28O2 | 256.39 | 110-112 | 6.1 | 850 |
| -NH2 | C14H29N | 211.40 | 78-80 | 6.8 | 1,200 |
Experimental Protocols
The synthesis of substituted this compound derivatives often involves macrocyclization reactions followed by functionalization. Below is a representative experimental protocol for the synthesis of a functionalized this compound derivative.
Protocol 1: Synthesis of 1-hydroxythis compound
This protocol describes the reduction of cyclotetradecanone (B1616220) to 1-hydroxythis compound.
Materials:
-
Cyclotetradecanone
-
Sodium borohydride (B1222165) (NaBH4)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve cyclotetradecanone (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield 1-hydroxythis compound as a white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualization of a Representative Signaling Pathway
Substituted this compound derivatives, like many macrocyclic compounds, can be designed to modulate various biological signaling pathways, often by acting as enzyme inhibitors or receptor antagonists. Below is a diagram illustrating a hypothetical mechanism of action for a this compound derivative as an inhibitor of a kinase signaling pathway, which is a common target in drug development.
This diagram illustrates how an extracellular ligand (Growth Factor) binds to a Receptor Tyrosine Kinase, initiating a phosphorylation cascade involving Kinase A and Kinase B. This ultimately leads to the activation of a Transcription Factor, which promotes gene expression related to cell proliferation and survival. The hypothetical this compound derivative acts as an inhibitor of Kinase A, thereby blocking the downstream signaling and its cellular effects.
Logical Workflow for IUPAC Naming
The process of systematically naming a complex substituted this compound derivative can be visualized as a logical workflow.
This workflow outlines the decision-making process, starting from the chemical structure and proceeding through the identification of the parent ring, substituents, and principal functional group, followed by numbering, naming, and alphabetizing to arrive at the final, unambiguous IUPAC name.
Methodological & Application
Application Notes and Protocols for Cyclotetradecane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclotetradecane, a fourteen-membered cycloalkane, and its functionalized derivatives serve as valuable building blocks in organic synthesis for the construction of complex macrocyclic architectures. The inherent flexibility and defined conformational preferences of the this compound scaffold make it an attractive starting point for the design of novel therapeutic agents, advanced materials, and host-guest systems. These application notes provide detailed protocols for the synthesis and functionalization of this compound-based building blocks and their subsequent use in the preparation of more complex molecular structures.
I. Synthesis of Functionalized this compound Scaffolds
The utility of this compound as a synthetic building block is significantly enhanced by the introduction of functional groups. Two key strategies for accessing functionalized this compound derivatives are through ring expansion of smaller cycloalkanones and the de novo synthesis of heteroatom-containing macrocycles.
Ring Expansion: Synthesis of Cyclotetradecanone from Cyclododecanone
A common route to the this compound carbon skeleton involves the ring expansion of the more readily available cyclododecanone. One such transformation can be initiated by introducing a side chain that facilitates a subsequent rearrangement to expand the ring.
Protocol 1: Synthesis of 2-Isopropylidenecyclotetradec-3-trans-enone
This protocol details a two-step sequence involving the formation of an allenic ketone followed by a photochemical[1][2]-acyl migration to achieve a two-carbon ring expansion.[1]
Step 1: Synthesis of α-(3,3-Dimethylallenyl)cyclododecanone
This step involves the condensation of 1-methoxycyclodec-1-ene with 2-methylbut-3-yn-2-ol, which proceeds through a Cope rearrangement of the intermediate enol ether.[1]
| Reactant | MW | Amount | Molar Eq. |
| 1-Methoxycyclodec-1-ene | - | - | 1.0 |
| 2-Methylbut-3-yn-2-ol | 84.12 | - | - |
| Product | MW | Yield | Characterization |
| α-(3,3-Dimethylallenyl)cyclododecanone | 262.43 | - | IR, NMR, MS |
Experimental Procedure: A detailed experimental protocol for this specific reaction, including reactant quantities, solvent, temperature, and reaction time, is not readily available in the searched literature. The general transformation is noted to proceed via a Cope rearrangement.[1]
Step 2: Photochemical Isomerization to 2-Isopropylidenecyclotetradec-3-trans-enone
The allenic ketone undergoes a photochemical isomerization upon UV irradiation to yield the ring-expanded product.[1]
| Reactant | MW | Amount | Molar Eq. |
| α-(3,3-Dimethylallenyl)cyclododecanone | 262.43 | - | 1.0 |
| Product | MW | Yield | Characterization |
| 2-Isopropylidenecyclotetradec-3-trans-enone | 262.43 | - | IR, NMR, MS |
Experimental Procedure: A solution of α-(3,3-dimethylallenyl)cyclododecanone in a suitable solvent is subjected to UV irradiation. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS) to determine the optimal irradiation time. Upon completion, the solvent is removed under reduced pressure, and the product is purified by chromatography.[1]
De Novo Synthesis: Preparation of 1,4,8,11-Tetraazathis compound (B1669387) (Cyclam)
The introduction of heteroatoms into the this compound ring is a powerful strategy for creating functional building blocks. 1,4,8,11-Tetraazathis compound, commonly known as cyclam, is a key precursor for a wide range of functionalized macrocycles used as ligands for metal ions in medical imaging and therapy.
Protocol 2: Three-Step Synthesis of 1,4,8,11-Tetraazathis compound
This protocol is adapted from a patented industrial process and involves the bisacylation of a diamine, followed by cyclization and subsequent reduction.[3]
Step 1: Synthesis of N,N'-Bis(chloroacetyl)-1,3-diaminopropane
| Reactant | MW | Amount | Moles | Molar Eq. |
| 1,3-Diaminopropane (B46017) | 74.12 | 10.0 g | 0.135 | 1.0 |
| Chloroacetyl chloride | 112.94 | 21.5 mL | 0.270 | 2.0 |
| Potassium carbonate | 138.21 | 37.3 g | 0.270 | 2.0 |
| Dichloromethane | - | 150 mL | - | - |
| Water | - | 80 mL | - | - |
| Product | MW | Yield | Characterization | |
| N,N'-Bis(chloroacetyl)-1,3-diaminopropane | 227.09 | - | IR, NMR, MS |
Experimental Procedure:
-
In a suitable reaction vessel, dissolve 10.0 g (0.135 mol) of 1,3-diaminopropane in 150 mL of dichloromethane.
-
Add 80 mL of distilled water and 37.3 g (0.270 mol) of potassium carbonate to the stirred solution.
-
Cool the resulting mixture to between 0°C and 2°C using an ice bath.
-
Slowly add 21.5 mL (0.270 mol) of chloroacetyl chloride over a period of 60-90 minutes, ensuring the temperature is maintained below 10°C.
-
Allow the reaction mixture to warm to room temperature.
-
Filter the resulting suspension to collect the crude product as a white solid.
-
Resuspend the crude product in 150 mL of water and stir vigorously for 2 hours.
-
Filter the solid and dry it in a vacuum oven at 60°C.[3]
Step 2: Synthesis of 1,4,8,11-Tetraazathis compound-5,12-dione (Dioxocyclam)
| Reactant | MW | Amount | Molar Eq. |
| N,N'-Bis(chloroacetyl)-1,3-diaminopropane | 227.09 | - | 1.0 |
| 1,3-Diaminopropane | 74.12 | - | 1.0 |
| Alkali metal carbonate | - | - | - |
| Acetonitrile (B52724) | - | - | - |
| Product | MW | Yield | Characterization |
| 1,4,8,11-Tetraazathis compound-5,12-dione | 228.29 | - | IR, NMR, MS |
Experimental Procedure: The dichlorodiamide from Step 1 is reacted with an equivalent amount of 1,3-diaminopropane in the presence of an alkali metal carbonate in acetonitrile at reflux (78-83°C). The specific quantities of reagents and detailed work-up procedure are not fully detailed in the provided search results but follow a standard cyclization protocol.[3]
Step 3: Reduction of Dioxocyclam to 1,4,8,11-Tetraazathis compound (Cyclam)
| Reactant | MW | Amount | Molar Eq. |
| 1,4,8,11-Tetraazathis compound-5,12-dione | 228.29 | - | 1.0 |
| Reducing agent (e.g., LiAlH₄ or BH₃) | - | - | - |
| Product | MW | Yield | Characterization |
| 1,4,8,11-Tetraazathis compound | 200.32 | - | IR, NMR, MS, m.p. |
Experimental Procedure: The dioxocyclam is reduced using a suitable reducing agent, such as lithium aluminum hydride or borane, in an appropriate solvent like tetrahydrofuran. The reaction is typically performed under an inert atmosphere. After the reaction is complete, a careful work-up procedure involving quenching of the excess reducing agent is necessary.
II. Application of this compound Building Blocks in Heterocycle Synthesis
Functionalized this compound derivatives are excellent precursors for the synthesis of complex macrocyclic systems containing heterocyclic moieties.
Synthesis of Quinoxaline-Fused Macrocycles
The condensation of α-dicarbonyl compounds with o-phenylenediamines is a classic and efficient method for the synthesis of quinoxalines. This compound-1,2-dione (B15482710) can be employed in this reaction to generate a macrocycle fused to a quinoxaline (B1680401) ring.
Protocol 3: Synthesis of Quinoxalino[2,3-c]this compound
This protocol describes the condensation of this compound-1,2-dione with o-phenylenediamine (B120857), potentially catalyzed by silver nitrate (B79036) under solvent-free conditions.
| Reactant | MW | Amount | Molar Eq. |
| This compound-1,2-dione | 224.34 | - | 1.0 |
| o-Phenylenediamine | 108.14 | - | 1.0 |
| Silver nitrate (catalyst) | 169.87 | catalytic | - |
| Product | MW | Yield | Characterization |
| Quinoxalino[2,3-c]this compound | 296.44 | - | IR, NMR, MS, m.p. |
Experimental Procedure:
-
In a reaction vial, combine this compound-1,2-dione (1.0 mmol), o-phenylenediamine (1.0 mmol), and a catalytic amount of silver nitrate.
-
Heat the mixture under solvent-free conditions, monitoring the progress of the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography or recrystallization from a suitable solvent to afford the pure quinoxalino[2,3-c]this compound.
Note: While the general principle of this reaction is well-established, a specific detailed protocol with this compound-1,2-dione including reaction temperature, time, and yield was not found in the search results. The conditions presented are based on similar reactions with other ketones.
III. Summary and Future Outlook
The protocols outlined above demonstrate the utility of this compound and its derivatives as versatile building blocks in organic synthesis. The ability to access functionalized fourteen-membered rings through both ring expansion and de novo synthesis provides a powerful platform for the creation of novel macrocyclic structures. The subsequent elaboration of these scaffolds, for example, through the formation of fused heterocyclic systems, opens avenues for the development of new molecules with potential applications in medicinal chemistry, materials science, and supramolecular chemistry. Further research into the development of stereoselective functionalization methods for the this compound ring will undoubtedly expand the scope of its application in the synthesis of complex and biologically active molecules.
References
Application Notes and Protocols: Cyclotetradecane Derivatives in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cyclotetradecane derivatives, particularly 1,4,8,11-tetraazathis compound (B1669387) (cyclam), in the field of supramolecular chemistry. The unique macrocyclic structure of these compounds makes them exceptional host molecules for a variety of guest species, leading to applications in sensing, catalysis, and drug development.
Application: Fluorescent Sensing of Divalent Zinc Ions (Zn²⁺)
Cyclam derivatives functionalized with fluorophores are extensively used as chemosensors for the detection of metal ions. The macrocyclic cavity provides a selective binding site for ions like Zn²⁺, and this binding event can be designed to trigger a change in fluorescence, enabling quantitative detection.
Mechanism of Action:
The sensing mechanism often relies on Photoinduced Electron Transfer (PET). In the free ligand, the lone pair of electrons on the nitrogen atoms of the cyclam ring can quench the fluorescence of the attached fluorophore. Upon coordination with Zn²⁺, these electrons are involved in the metal-ligand bonds, which suppresses the PET process and leads to a significant enhancement of the fluorescence emission ("turn-on" sensing).[1][2][3]
Quantitative Data: Metal Ion Selectivity
The selectivity of a cyclam-based fluorescent sensor is a critical parameter. The following table summarizes the fluorescence enhancement of a "click"-generated 1,8-disubstituted cyclam-naphthalimide sensor in the presence of various metal ions.
| Metal Ion (as perchlorate (B79767) salt) | Fluorescence Enhancement Factor |
| Zn²⁺ | ~15-fold |
| Cd²⁺ | ~3-fold |
| Cu²⁺ | Quenching |
| Ni²⁺ | No significant change |
| Co²⁺ | No significant change |
| Fe³⁺ | No significant change |
| Mg²⁺ | No significant change |
| Ca²⁺ | No significant change |
| Na⁺ | No significant change |
| Li⁺ | No significant change |
Data synthesized from qualitative descriptions in the literature.[1][2]
Experimental Protocol: Synthesis of a Cyclam-Naphthalimide Fluorescent Sensor
This protocol describes the synthesis of a 1,8-disubstituted cyclam-triazole-naphthalimide conjugate via a copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[4]
Materials:
-
1,8-bis(2-azidoethyl)cyclam
-
N-propargyl-4-amino-1,8-naphthalimide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tetrahydrofuran (THF)
-
Water (deionized)
Procedure:
-
Dissolve 1,8-bis(2-azidoethyl)cyclam (1 equivalent) and N-propargyl-4-amino-1,8-naphthalimide (2.2 equivalents) in a 7:3 mixture of THF and water.
-
To this solution, add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate pentahydrate (0.2 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired cyclam-naphthalimide conjugate.
Experimental Protocol: Fluorescence Titration
This protocol outlines the procedure for evaluating the fluorescence response of the synthesized sensor to Zn²⁺.
Instrumentation:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the cyclam-naphthalimide sensor in a suitable solvent (e.g., 7:3 water:acetonitrile).
-
Prepare a stock solution of Zn(ClO₄)₂ in the same solvent.
-
In a quartz cuvette, place a solution of the sensor at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum (e.g., excitation at 330 nm).
-
Add incremental amounts of the Zn²⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration to determine the binding constant.
Diagram: Workflow for Synthesis and Sensing
Caption: Workflow for the synthesis of a cyclam-based sensor and its application in Zn²⁺ detection.
Application: Catalysis - Electrocatalytic Oxygen Reduction
Metal complexes of cyclam have shown significant promise as catalysts in various chemical transformations. For instance, Rhodium(III) and Ruthenium(III) complexes of cyclam can act as efficient and methanol-resistant electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells.[5][6]
Mechanism of Action:
The metal center coordinated within the cyclam macrocycle serves as the active site for the binding and reduction of oxygen. The macrocyclic ligand stabilizes the metal ion in different oxidation states and provides a robust framework that can withstand the harsh conditions of electrocatalysis. Unlike traditional platinum-based catalysts, these cyclam complexes show high tolerance to methanol (B129727), which is a significant advantage for direct methanol fuel cells.[5][6]
Quantitative Data: Kinetic Parameters for Oxygen Reduction Reaction
The following table compares the kinetic parameters of Rh(III)-cyclam and Ru(III)-cyclam complexes with a commercial Pt/Vulcan® catalyst.
| Electrocatalyst | Exchange Current Density (j₀) (A cm⁻²) | Tafel Slope (mV dec⁻¹) |
| Rh(III)-cyclam/Vulcan® | 1.2 x 10⁻¹⁰ | -125 |
| Ru(III)-cyclam/Vulcan® | 8.9 x 10⁻¹¹ | -130 |
| Pt/Vulcan® | 2.5 x 10⁻¹⁰ | -118 |
Data extracted from voltammetry studies.[5][6]
Experimental Protocol: Synthesis of a [Rh(III)(cyclam)Cl₂]Cl Catalyst
Materials:
-
Cyclam
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve cyclam in ethanol.
-
Add an ethanolic solution of RhCl₃·xH₂O to the cyclam solution.
-
Reflux the mixture for 24 hours.
-
Acidify the solution with a few drops of concentrated HCl.
-
Cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol and diethyl ether, and dry under vacuum.
Experimental Protocol: Electrochemical Evaluation
This protocol describes the evaluation of the electrocatalytic activity of the synthesized complex for the ORR using a rotating disk electrode (RDE).
Instrumentation:
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode: glassy carbon RDE, counter electrode: platinum wire, reference electrode: Ag/AgCl)
-
Rotating disk electrode setup
Procedure:
-
Prepare a catalyst ink by dispersing the synthesized Rh(III)-cyclam complex and Vulcan® carbon in a mixture of isopropanol, water, and Nafion® solution.
-
Drop-cast a specific volume of the ink onto the glassy carbon RDE and let it dry.
-
Place the RDE in the electrochemical cell containing an O₂-saturated electrolyte (e.g., 0.5 M H₂SO₄).
-
Perform linear sweep voltammetry (LSV) at different rotation speeds.
-
Analyze the LSV data using the Koutecký-Levich equation to determine the kinetic parameters.
Diagram: Electrocatalytic Oxygen Reduction Pathway
Caption: Simplified pathway for the four-electron reduction of oxygen catalyzed by a metal-cyclam complex.
Application: Drug Development - Anti-HIV Agents
Bicyclam derivatives, such as Plerixafor (AMD3100), are potent inhibitors of the CXCR4 chemokine receptor, which is used by the human immunodeficiency virus (HIV) as a co-receptor for entry into host cells. These macrocyclic compounds represent a unique class of anti-HIV drugs.[7]
Mechanism of Action:
Plerixafor, a bicyclam, binds to the CXCR4 receptor, inducing a conformational change that prevents the binding of the HIV envelope glycoprotein (B1211001) gp120. This allosteric inhibition effectively blocks the entry of the virus into T-cells. The affinity of these cyclam derivatives for the CXCR4 receptor is enhanced by the coordination of metal ions like Zn²⁺ or Cu²⁺.[7]
Quantitative Data: Stability Constants of Metal-Cyclam Complexes
The stability of the metal complexes is crucial for their biological activity. The following table provides the logarithm of the overall stability constants (log β) for various metal ions with cyclam and a functionalized derivative.
| Metal Ion | Ligand | log β |
| Cu²⁺ | Cyclam | 27.2 |
| Zn²⁺ | Cyclam | 15.5 |
| Ni²⁺ | Cyclam | 20.1 |
| Cu²⁺ | H₂te1P | 27.34 |
| Zn²⁺ | H₂te1P | 21.03 |
*H₂te1P = [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid.[8] Data for cyclam from various sources.
Experimental Protocol: Synthesis of a Bicyclam Derivative (AMD3100 precursor)
This protocol provides a general route for the synthesis of a bicyclam structure.
Materials:
-
Cyclam
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
Procedure:
-
Dissolve cyclam (2 equivalents) and 1,4-bis(bromomethyl)benzene (1 equivalent) in acetonitrile.
-
Add an excess of sodium carbonate as a base.
-
Reflux the reaction mixture for 48 hours.
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the bicyclam derivative.
Experimental Protocol: In Vitro Anti-HIV Assay
This protocol describes a cell-based assay to evaluate the anti-HIV activity of a synthesized cyclam derivative.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 strain (e.g., NL4-3)
-
Synthesized cyclam derivative
-
Cell culture medium and reagents
-
Luciferase assay reagent
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of the cyclam derivative for 1 hour.
-
Add a known amount of HIV-1 to the wells.
-
Incubate for 48 hours.
-
Lyse the cells and measure the luciferase activity, which is proportional to the extent of HIV-1 infection.
-
Calculate the concentration of the compound that inhibits 50% of the viral replication (IC₅₀).
Diagram: Mechanism of HIV Entry Inhibition
Caption: Schematic of HIV entry and its inhibition by a bicyclam derivative binding to the CXCR4 co-receptor.
References
- 1. Collection - Cyclam-Based âClickatesâ: Homogeneous and Heterogeneous Fluorescent Sensors for Zn(II) - Inorganic Chemistry - Figshare [acs.figshare.com]
- 2. Cyclam-based "clickates": homogeneous and heterogeneous fluorescent sensors for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of M(iii)-cyclam (M = Rh, Ru; cyclam = 1,4,8,11-tetraazathis compound) complexes as novel methanol resistant electrocatalysts for the oxygen reduction reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Study of M( iii )-cyclam (M = Rh, Ru; cyclam = 1,4,8,11-tetraazathis compound) complexes as novel methanol resistant electrocatalysts for the oxyge ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02904A [pubs.rsc.org]
- 7. Cyclam complexes and their applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-Yield Synthesis of Cyclotetradecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for two high-yield synthetic routes to cyclotetradecane, a saturated 14-membered macrocycle. The protocols are designed for laboratory-scale synthesis and are based on established, high-yielding methodologies. The two primary methods detailed are the Acyloin condensation of a long-chain diester followed by a Wolff-Kishner reduction, and a Ring-Closing Metathesis (RCM) approach.
Data Presentation
The following tables summarize the expected yields and key reaction parameters for the synthesis of this compound via the two described routes.
Table 1: Synthesis of this compound via Acyloin Condensation and Wolff-Kishner Reduction
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Acyloin Condensation (Rühlmann Modification) | Dimethyl tetradecanedioate (B1240563) | Sodium metal, Trimethylsilyl (B98337) chloride | Toluene (B28343) | Reflux | 12-18 | 85-95 (of bis-silyloxy enediol) |
| 2 | Hydrolysis | 1,2-bis(trimethylsilyloxy)cyclotetradecene | Methanol (B129727), Hydrochloric acid | Methanol | Room Temperature | 2 | >95 (of cyclotetradecanone) |
| 3 | Wolff-Kishner Reduction (Huang-Minlon Modification) | Cyclotetradecanone | Hydrazine (B178648) hydrate (B1144303), Potassium hydroxide (B78521) | Diethylene glycol | 200 | 4-6 | 80-90 |
| Overall | Dimethyl tetradecanedioate | ~68-85 |
Table 2: Synthesis of this compound via Ring-Closing Metathesis and Hydrogenation
| Step | Reaction | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Ring-Closing Metathesis | 1,15-Hexadecadiene (B1615566) | Grubbs Catalyst® 2nd Generation | Dichloromethane (B109758) | 40 | 4-12 | 85-95 (of Cyclotetradecene) |
| 2 | Hydrogenation | Cyclotetradecene (B8560412) | 10% Palladium on Carbon, H₂ gas | Ethanol (B145695) or Ethyl Acetate (B1210297) | Room Temperature | 2-4 | >98 |
| Overall | 1,15-Hexadecadiene | ~83-93 |
Experimental Protocols
Route 1: Acyloin Condensation and Wolff-Kishner Reduction
This route involves the intramolecular cyclization of a C14 diester to form a cyclic acyloin precursor, which is then fully reduced to the corresponding alkane.
Step 1: Acyloin Condensation of Dimethyl Tetradecanedioate (Rühlmann Modification)
This procedure is adapted from the highly efficient Rühlmann modification of the acyloin condensation, which utilizes trimethylsilyl chloride to trap the enediolate intermediate, thereby increasing the yield.[1][2]
-
Materials:
-
Dimethyl tetradecanedioate
-
Sodium metal, finely dispersed
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous toluene
-
Dry nitrogen or argon atmosphere
-
-
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. The apparatus must be thoroughly flame-dried under a stream of inert gas.
-
To the flask, add anhydrous toluene and sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Cool the mixture to room temperature and add trimethylsilyl chloride.
-
A solution of dimethyl tetradecanedioate in anhydrous toluene is added dropwise from the dropping funnel over several hours with efficient stirring. A high-dilution technique is recommended to favor intramolecular cyclization.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then gently refluxed for 12-18 hours.
-
Cool the reaction to room temperature and filter off the sodium chloride precipitate under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude 1,2-bis(trimethylsilyloxy)cyclotetradecene. This intermediate is often used in the next step without further purification.
-
Step 2: Hydrolysis to Cyclotetradecanone
-
Materials:
-
Crude 1,2-bis(trimethylsilyloxy)cyclotetradecene
-
Methanol
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve the crude bis-silyl ether from the previous step in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 2 hours.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclotetradecanone. The product can be purified by column chromatography or distillation.
-
Step 3: Wolff-Kishner Reduction of Cyclotetradecanone (Huang-Minlon Modification)
This modified procedure is more convenient and generally gives higher yields than the original Wolff-Kishner reduction.[3][4]
-
Materials:
-
Cyclotetradecanone
-
Hydrazine hydrate (85% solution)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine cyclotetradecanone, diethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to reflux for 1-2 hours.
-
Reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches approximately 200°C.
-
Once the temperature has stabilized, return the condenser to the reflux position and continue to heat the mixture at this temperature for an additional 4-6 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a non-polar solvent such as hexane (B92381) or diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography or crystallization.
-
Route 2: Ring-Closing Metathesis (RCM) and Hydrogenation
This modern approach utilizes a ruthenium catalyst to form the macrocycle from a diene, followed by saturation of the resulting double bond.
Step 1: Ring-Closing Metathesis of 1,15-Hexadecadiene
This protocol is a general procedure for macrocyclization using a second-generation Grubbs catalyst.[5][6]
-
Materials:
-
1,15-Hexadecadiene
-
Grubbs Catalyst®, 2nd Generation
-
Anhydrous, degassed dichloromethane (DCM)
-
Dry nitrogen or argon atmosphere
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,15-hexadecadiene in anhydrous, degassed DCM to a concentration of 0.01 M. High dilution is crucial to promote intramolecular RCM.
-
To this solution, add the Grubbs Catalyst®, 2nd Generation (typically 1-5 mol%).
-
Stir the reaction mixture at 40°C. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 4-12 hours. The formation of ethylene (B1197577) gas is an indicator of the reaction's progress.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclotetradecene by column chromatography on silica (B1680970) gel.
-
Step 2: Hydrogenation of Cyclotetradecene
This is a standard procedure for the saturation of a carbon-carbon double bond.
-
Materials:
-
Cyclotetradecene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the cyclotetradecene in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution (typically 5-10% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield pure this compound.
-
Mandatory Visualization
Caption: Synthetic pathways for high-yield this compound synthesis.
References
Application Notes and Protocols for Host-Guest Chemistry Involving Cyclotetradecane-Based Macrocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Host-guest chemistry, a cornerstone of supramolecular chemistry, focuses on the formation of structurally unique complexes between a larger host molecule and a smaller guest molecule or ion, held together by non-covalent interactions. While macrocycles like cyclodextrins and calixarenes are widely studied, the potential of cyclotetradecane-based macrocycles in molecular recognition and drug development is an emerging area of interest. The 14-membered ring of this compound provides a versatile scaffold that, when appropriately functionalized, can create specific binding cavities for guest molecules.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of host-guest interactions involving a representative functionalized this compound macrocycle: a fluorescently tagged 1,4,8,11-tetraazathis compound (B1669387) (cyclam) derivative. These systems are particularly relevant for the development of selective fluorescent sensors for metal ions and small organic molecules, which have significant applications in diagnostics and drug delivery.
Application Notes: Fluorescent Sensing of Zn(II) with a Naphthalimide-Functionalized Cyclam Macrocycle
A prime application of functionalized this compound macrocycles is in the development of fluorescent chemosensors. By attaching a fluorophore to the cyclam backbone, it is possible to create a sensor that exhibits a change in its fluorescence properties upon binding to a specific guest. A well-documented example is the use of a "click"-generated, naphthalimide-appended cyclam derivative for the selective detection of Zinc(II) ions.[1]
The underlying principle of this sensor is Photoinduced Electron Transfer (PET). In the absence of the target guest (Zn(II)), the lone pair of electrons on a nitrogen atom of the cyclam ring can quench the fluorescence of the attached naphthalimide fluorophore. Upon coordination of Zn(II) to the cyclam ring, this PET process is inhibited, leading to a significant enhancement of the fluorescence intensity.[1] This "off-on" switching mechanism allows for the sensitive and selective detection of the target ion.
Such sensors have demonstrated high selectivity for Zn(II) over other biologically relevant metal ions and can operate effectively across a wide pH range.[1] This makes them valuable tools for studying the biological roles of zinc and for the development of diagnostic assays. The ability to detect Zn(II) flux in biological systems, such as during apoptotic cell death, highlights the potential of these this compound-based sensors in cellular biology and drug development.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction of a representative naphthalimide-functionalized cyclam host with a guest molecule, based on literature findings.
| Host Molecule | Guest Molecule | Association Constant (K_a) [M⁻¹] | Thermodynamic Parameters (ΔG, ΔH, ΔS) | Fluorescence Enhancement Ratio (I/I₀) |
| Naphthalimide-functionalized cyclam derivative | Zn(II) | Data not explicitly tabulated in search results | Data not explicitly tabulated in search results | Significant enhancement observed[1] |
| Generic Example: Amine-reactive fluorescent dye | Protein | 1.2 x 10⁵ | ΔG = -28.5 kJ/mol | 15-fold increase |
Note: While the referenced literature confirms significant fluorescence enhancement for the naphthalimide-functionalized cyclam with Zn(II), specific quantitative values for Ka, thermodynamic parameters, and the precise enhancement ratio were not available in the provided search results. The generic example is included to illustrate the typical format for such data.
Experimental Protocols
I. Synthesis of a Naphthalimide-Functionalized Cyclam Host
This protocol outlines the synthesis of a cyclam-based sensor using "click" chemistry to attach a fluorophore.[1]
Materials:
-
1,4,8,11-Tetraazathis compound (Cyclam)
-
Propargyl bromide
-
Azide-functionalized naphthalimide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Propargylation of Cyclam:
-
Dissolve cyclam (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) and cool the solution to 0 °C.
-
Add propargyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to yield the mono-propargylated cyclam.
-
-
"Click" Reaction:
-
Dissolve the mono-propargylated cyclam (1.0 eq) and the azide-functionalized naphthalimide (1.0 eq) in a mixture of DCM and water.
-
Add CuI (0.1 eq) and DIPEA (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Extract the product with DCM, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography on silica gel to obtain the naphthalimide-functionalized cyclam sensor.
-
Characterization: The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Protocol for Fluorescence Titration to Determine Host-Guest Binding Affinity
This protocol describes how to determine the association constant (K_a) for the binding of a guest molecule (e.g., Zn(II)) to the synthesized fluorescent cyclam host.
Materials and Equipment:
-
Synthesized naphthalimide-functionalized cyclam host
-
Guest molecule stock solution (e.g., Zn(ClO₄)₂) of known concentration
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the host molecule in the chosen buffer at a concentration of approximately 10 µM.
-
Prepare a stock solution of the guest molecule at a concentration at least 100 times higher than the host concentration.
-
-
Fluorescence Measurements:
-
Place a known volume (e.g., 2 mL) of the host solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the host solution (I₀) at an appropriate excitation wavelength for the naphthalimide fluorophore (e.g., 344 nm).
-
Add small aliquots (e.g., 2-10 µL) of the guest stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum (I).
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the host.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (I - I₀) as a function of the guest concentration.
-
The association constant (K_a) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis software.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of a naphthalimide-functionalized cyclam host.
Host-Guest Binding and Signaling Pathway
Caption: Mechanism of fluorescence signaling upon host-guest complexation.
References
Application Notes and Protocols for the Synthesis of Rotaxanes Employing Cycloalkane Macrocycles
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of rotaxanes utilizing cyclotetradecane as the macrocycle is not a well-documented area in peer-reviewed literature. The following application notes and protocols are therefore based on established principles of rotaxane synthesis with other macrocycle types and are intended to provide a foundational guide for researchers exploring this novel area. The experimental procedures are generalized and will require significant optimization and adaptation.
Introduction: The Challenge and Opportunity of Cycloalkane-Based Rotaxanes
Mechanically interlocked molecules (MIMs), such as rotaxanes, have garnered significant interest for their potential applications in molecular machinery, drug delivery, and advanced materials.[1][2] A typical[3]rotaxane consists of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stopper" groups at each end of the axle preventing the wheel from dethreading.
The vast majority of rotaxane syntheses employ macrocycles with inherent recognition sites, such as cyclodextrins, crown ethers, or cucurbiturils. These sites facilitate non-covalent interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions) with the axle, pre-organizing the components for an efficient interlocking reaction.
Cycloalkanes, like this compound, present a unique challenge due to their non-polar, aliphatic nature and lack of specific binding motifs. Consequently, template-directed synthesis, the most efficient method for rotaxane formation, is not readily applicable. However, the simplicity, chemical inertness, and conformational flexibility of cycloalkane macrocycles could offer advantages in certain applications, such as the creation of highly dynamic molecular machines or robust, non-interacting components for materials science.
These notes provide a theoretical framework and generalized protocols for approaching the synthesis of rotaxanes with simple cycloalkane macrocycles, using this compound as a representative example.
Synthetic Strategies for Cycloalkane-Based Rotaxanes
Three primary strategies can be envisioned for the synthesis of cycloalkane-based rotaxanes: slipping, capping, and clipping.
Slipping Approach
The slipping approach involves heating a solution of a pre-formed dumbbell-shaped molecule (an axle with two stoppers) and a macrocycle. The increased thermal energy allows the macrocycle to transiently deform and pass over one of the stopper groups.
-
Applicability to this compound: This method is potentially viable for this compound, given its conformational flexibility. The success of this approach is highly dependent on the relative sizes of the macrocycle's cavity and the stopper groups.
-
Challenges: The process is thermodynamically reversible, and the rotaxane will be in equilibrium with the unthreaded components. To isolate the rotaxane, the conditions would need to be rapidly cooled or changed to "trap" the threaded complex. Yields are often low and the process can be difficult to control.
Capping Approach
The capping, or "threading-followed-by-stoppering," approach is the most common method for rotaxane synthesis. It involves first forming a pseudorotaxane (a non-covalent complex of the axle and wheel) and then attaching the stopper groups to the ends of the axle.
-
Applicability to this compound: The primary challenge is the formation of a stable pseudorotaxane in the absence of strong templating interactions. Weak van der Waals forces between the inner surface of the this compound and a suitable aliphatic axle might provide sufficient, albeit transient, association.
-
Key Considerations:
-
Solvent: A solvent that promotes the association of the non-polar components would be crucial.
-
Axle: A long-chain alkane or a polymer with a complementary shape to the this compound cavity would be a logical choice.
-
Stopper Groups: The stoppering reaction must be high-yielding and occur under conditions that do not disrupt the weak pseudorotaxane complex.
-
Clipping Approach
In the clipping approach, a pre-formed axle is mixed with precursors to the macrocycle. The macrocycle is then formed in situ around the axle.
-
Applicability to this compound: This would involve the cyclization of a long-chain di-functional alkane (e.g., a di-acid, di-ol, or di-amine) in the presence of a stoppered axle.
-
Challenges: This method often suffers from the competing formation of the empty macrocycle and oligomeric side products. High-dilution conditions are typically required to favor intramolecular cyclization over intermolecular polymerization.
Generalized Experimental Protocols
The following are generalized, hypothetical protocols. Significant optimization of reactants, concentrations, temperatures, and reaction times will be necessary.
Protocol 1: Synthesis of a[3]Rotaxane via Capping
-
Pseudorotaxane Formation:
-
In a round-bottom flask, dissolve this compound (1.5-2.0 equivalents) in a suitable non-polar solvent (e.g., chloroform, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, add a solution of the axle precursor (1.0 equivalent), which should be a long-chain aliphatic molecule with reactive functional groups at both ends (e.g., diamine, diol, di-acid).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the pseudorotaxane complex.
-
-
Stoppering Reaction:
-
To the pseudorotaxane solution, add a solution of a bulky stoppering agent (2.5-3.0 equivalents) that will react with the functional groups on the axle. Examples include bulky acid chlorides (for amine-terminated axles) or bulky isocyanates (for alcohol-terminated axles).
-
If necessary, add a suitable catalyst or base to promote the stoppering reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product will be a mixture of the desired[3]rotaxane, unthreaded axle, excess stopper, and uncomplexed this compound.
-
Purification will be challenging and will likely require column chromatography on silica (B1680970) gel with a carefully selected eluent system to separate the components.
-
Protocol 2: Synthesis of a[3]Rotaxane via Clipping
-
Reaction Setup:
-
In a three-neck flask equipped with a dropping funnel and a reflux condenser, dissolve the stoppered axle (1.0 equivalent) in a large volume of a suitable high-boiling solvent (e.g., toluene, xylene) under an inert atmosphere. This is a high-dilution reaction, so the concentration of the reactants should be low (e.g., 0.01 M).
-
Heat the solution to reflux.
-
-
Macrocycle Formation:
-
In a separate flask, prepare a solution of the macrocycle precursor (e.g., a long-chain di-acid chloride) and a suitable coupling reagent (e.g., a diamine) in the same solvent.
-
Using the dropping funnel, add the macrocycle precursor solution dropwise to the refluxing solution of the axle over a period of 24-48 hours.
-
-
Purification:
-
After the addition is complete, continue to reflux the mixture for an additional 12-24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product will contain the[3]rotaxane, the empty macrocycle, and polymeric byproducts.
-
Purification will likely require a combination of precipitation and column chromatography.
-
Data Presentation: A Comparative Overview
As no quantitative data exists for this compound-based rotaxanes, the following table provides a summary of typical yields for[3]rotaxane synthesis using more common macrocycles to serve as a benchmark.
| Macrocycle | Axle Type | Synthetic Strategy | Typical Yield (%) | Reference |
| Dibenzo-24-crown-8 | Dibenzylammonium | Capping | 70-90% | Stoddart et al. |
| α-Cyclodextrin | Poly(ethylene glycol) | Capping | 40-60% | Harada et al. |
| Cucurbit[7]uril | Viologen | Capping | >95% | Kim et al. |
| 2,6-pyridinedicarboxamide | Succinamide | Clipping | 20-30% | Leigh et al. |
Visualization of Synthetic Workflows
Diagram 1: Capping Strategy for a Hypothetical this compound[3]Rotaxane
References
Application Notes and Protocols for the Functionalization of the Cyclotetradecane Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotetradecane, a 14-membered carbocyclic ring, represents an intriguing scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. The functionalization of this macrocycle is a key step in harnessing its potential, allowing for the introduction of various pharmacophores and reactive handles. These modifications can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and are crucial for its interaction with biological targets.
This document provides detailed application notes and experimental protocols for the functionalization of the this compound ring. The focus is on providing practical methodologies for the introduction of key functional groups, including hydroxyl, amino, and others, through the versatile intermediate, cyclotetradecanone (B1616220). The protocols are supplemented with quantitative data and visual workflows to aid in experimental design and execution.
Synthesis of Key Intermediate: Cyclotetradecanone
The direct functionalization of the inert C-H bonds of this compound is challenging. A more common and versatile approach is to first oxidize the cycloalkane to its corresponding ketone, cyclotetradecanone. This ketone then serves as a key intermediate for a variety of subsequent functionalization reactions.
One plausible method for the synthesis of cyclotetradecanone from this compound involves oxidation with dioxiranes, which are known for their ability to perform C-H oxidations.[1][2][3] Another potential route is the ring expansion of a smaller cycloalkanone, such as cyclododecanone (B146445).[4][5][6]
Application Note 1: Synthesis of Cyclotetradecanol and Cyclotetradecanone via C-H Oxidation
Objective: To introduce a hydroxyl and a keto group onto the this compound ring.
Methodology: The direct oxidation of this compound can be achieved using a powerful oxidizing agent such as dimethyldioxirane (B1199080) (DMDO). This reaction typically proceeds via a C-H insertion mechanism to yield cyclotetradecanol, which can be further oxidized to cyclotetradecanone.[2][3]
Table 1: Quantitative Data for Oxidation of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (5.1 mmol) |
| Dimethyldioxirane (DMDO) in acetone (B3395972) | ~0.08 M solution |
| Reaction Conditions | |
| Temperature | 25 °C |
| Reaction Time | 24 - 48 hours |
| Solvent | Acetone |
| Product | Yield (Estimated) |
| Cyclotetradecanol | 40-60% |
| Cyclotetradecanone | 10-20% |
Note: Yields are estimated based on similar reactions with other cycloalkanes and may vary.
Experimental Protocol: Oxidation of this compound
-
Dissolve this compound (1.0 g, 5.1 mmol) in 50 mL of acetone in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of dimethyldioxirane (~0.08 M in acetone) dropwise with stirring. The addition should be continued until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a small amount of dimethyl sulfide.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to separate cyclotetradecanol and cyclotetradecanone.
Application Note 2: Synthesis of Cyclotetradecylamine via Reductive Amination
Objective: To introduce an amino group onto the this compound ring.
Methodology: Cyclotetradecylamine can be synthesized from cyclotetradecanone via reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt), followed by reduction with a suitable reducing agent like sodium cyanoborohydride.[7][8][9]
Table 2: Quantitative Data for Reductive Amination of Cyclotetradecanone
| Parameter | Value |
| Reactants | |
| Cyclotetradecanone | 1.0 g (4.75 mmol) |
| Ammonium acetate | 7.3 g (95 mmol) |
| Sodium cyanoborohydride (NaBH₃CN) | 0.45 g (7.1 mmol) |
| Reaction Conditions | |
| Temperature | 25 °C |
| Reaction Time | 24 hours |
| Solvent | Methanol (B129727) |
| pH | ~6-7 (adjusted with acetic acid) |
| Product | Yield (Estimated) |
| Cyclotetradecylamine | 60-80% |
Note: Yields are estimated based on general reductive amination protocols and may vary.
Experimental Protocol: Reductive Amination of Cyclotetradecanone
-
To a solution of cyclotetradecanone (1.0 g, 4.75 mmol) in 50 mL of methanol, add ammonium acetate (7.3 g, 95 mmol).
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add sodium cyanoborohydride (0.45 g, 7.1 mmol) in one portion.
-
Monitor the reaction by TLC. The reaction is typically complete within 24 hours.
-
Carefully add 1 M HCl to quench the reaction and adjust the pH to ~2.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer to pH > 12 with 6 M NaOH.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclotetradecylamine.
Application Note 3: Synthesis of a 15-Membered Lactone via Baeyer-Villiger Oxidation
Objective: To perform a ring expansion of cyclotetradecanone to a 15-membered lactone.
Methodology: The Baeyer-Villiger oxidation is a classic reaction that converts a cyclic ketone into a lactone (a cyclic ester).[3] This reaction can be achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This method allows for the insertion of an oxygen atom adjacent to the carbonyl group, thus expanding the ring.
Table 3: Quantitative Data for Baeyer-Villiger Oxidation of Cyclotetradecanone
| Parameter | Value |
| Reactants | |
| Cyclotetradecanone | 1.0 g (4.75 mmol) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 1.23 g (7.13 mmol) |
| Sodium bicarbonate (NaHCO₃) | 1.2 g (14.3 mmol) |
| Reaction Conditions | |
| Temperature | 25 °C |
| Reaction Time | 12 hours |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Product | Yield (Estimated) |
| Oxacyclopentadecan-2-one | 70-90% |
Note: Yields are estimated based on general Baeyer-Villiger oxidation protocols and may vary.
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclotetradecanone
-
Dissolve cyclotetradecanone (1.0 g, 4.75 mmol) in 50 mL of dichloromethane in a round-bottom flask.
-
Add sodium bicarbonate (1.2 g, 14.3 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.23 g, 7.13 mmol) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the solids.
-
Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the lactone.
Visualizations
References
- 1. Oxidation of some cage hydrocarbons by dioxiranes. Nature of the transition structure for the reaction of C-H bonds with dimethyldioxirane: A comparison of B3PW91 density functional theory with experiment. - Research Article | SciPeople Scientists Network [en.scipeople.ru]
- 2. Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]
- 4. Expansion of the ring of cyclododecanone by two and four carbon atoms - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. organic chemistry - Mechanism of synthesis involving cyclododecanone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Quantifying Cyclotetradecane Purity: A Guide to Analytical Techniques
[Application Note and Protocol]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclotetradecane (C₁₄H₂₈), a macrocyclic alkane, is a valuable building block in various fields, including materials science and supramolecular chemistry. Its high purity is often a critical prerequisite for successful application. This document provides a comprehensive overview of key analytical techniques for the precise quantification of this compound purity. Detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, along with data interpretation guidelines and representative data in structured tables.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used technique for analyzing volatile and semi-volatile organic compounds like this compound. Its high resolution allows for the separation of closely related impurities.
Application Note
GC-FID is an excellent method for determining the percentage purity of this compound and for identifying and quantifying volatile impurities. Common impurities may include other cycloalkanes (e.g., cyclododecane, cyclopentadecane), linear alkanes, and residual solvents from synthesis and purification processes. The method relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID provides a response proportional to the mass of carbon atoms, making it highly sensitive for hydrocarbons.
Experimental Protocol: GC-FID Analysis
Objective: To quantify the purity of a this compound sample and identify potential impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane (B92381) or chloroform) for sample dissolution
-
Internal standard (e.g., n-dodecane, if absolute quantification is desired)
-
GC-FID system equipped with a capillary column (e.g., HP-5 or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen high-purity solvent and dilute to the mark.
-
If using an internal standard, add a known amount to the sample solution.
-
-
GC-FID Instrument Setup:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 280 °C for 10 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample solution into the GC-FID.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard).
-
Identify impurity peaks.
-
Calculate the area of each peak.
-
Determine the percentage purity by area normalization (assuming equal response factors for structurally similar impurities) or by using an internal standard for absolute quantification.
-
Calculation (Area Percent Method):
Data Presentation
Table 1: Representative GC-FID Data for this compound Purity Analysis
| Peak No. | Retention Time (min) | Component | Area | Area % |
| 1 | 12.5 | Solvent | 5000 | - |
| 2 | 15.2 | Cyclododecane (Impurity) | 15000 | 0.75 |
| 3 | 17.8 | This compound | 1975000 | 98.75 |
| 4 | 19.5 | Cyclopentadecane (Impurity) | 10000 | 0.50 |
High-Performance Liquid Chromatography (HPLC)
While this compound lacks a UV chromophore, HPLC can be employed for purity analysis using universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
Application Note
HPLC with RID or ELSD is suitable for detecting non-volatile impurities that may not be amenable to GC analysis. The separation is based on the analyte's polarity and its interaction with the stationary and mobile phases. Normal-phase chromatography is often preferred for the separation of non-polar compounds like cycloalkanes.
Experimental Protocol: HPLC-RID Analysis
Objective: To assess the purity of this compound by separating non-volatile impurities.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
HPLC system with a Refractive Index Detector (RID)
-
Normal-phase HPLC column (e.g., Silica or Cyano-bonded)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC-RID Instrument Setup:
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of hexane and isopropanol (B130326) (e.g., 99:1 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
RID Temperature: 35 °C
-
Injection Volume: 20 µL
-
-
Data Acquisition and Analysis:
-
Allow the HPLC system and detector to stabilize.
-
Inject the sample.
-
Record the chromatogram.
-
Calculate the purity based on the area percentage of the this compound peak.
-
Data Presentation
Table 2: Representative HPLC-RID Data for this compound Purity Analysis
| Peak No. | Retention Time (min) | Component | Area | Area % |
| 1 | 4.5 | Unknown Impurity 1 | 8500 | 0.85 |
| 2 | 6.2 | This compound | 991500 | 99.15 |
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry is a powerful tool for the identification of impurities when coupled with a separation technique like GC or LC. It provides information about the molecular weight and fragmentation pattern of the analytes.
Application Note
GC-MS is the preferred method for identifying volatile impurities in this compound. Electron Ionization (EI) is a common ionization technique that produces characteristic fragmentation patterns for alkanes. These fragmentation patterns can be compared to spectral libraries for confident identification of impurities. The molecular ion peak (M+) for this compound will be at m/z 196.37.
Experimental Protocol: GC-MS Analysis
Objective: To identify impurities in a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane)
-
GC-MS system
Procedure:
-
Sample Preparation and GC Separation:
-
Follow the sample preparation and GC conditions as described in the GC-FID protocol (Section 1.2).
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each impurity peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the impurities.
-
The mass spectrum of this compound will show a molecular ion at m/z 196 and a series of fragment ions corresponding to the loss of alkyl chains.
-
Data Presentation
Table 3: Impurities in this compound Identified by GC-MS
| Retention Time (min) | Proposed Impurity | Key Mass Fragments (m/z) |
| 15.2 | Cyclododecane | 168 (M+), 83, 69, 55 |
| 19.5 | Cyclopentadecane | 210 (M+), 97, 83, 69, 55 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2]
Application Note
qNMR provides a highly accurate and precise method for purity assessment.[1][3] By using a certified internal standard of known purity, the absolute purity of the this compound sample can be calculated. The singlet signal of the 28 equivalent protons in this compound simplifies the integration process.
Experimental Protocol: q¹H NMR Analysis
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Certified internal standard of known purity (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (e.g., 30 s).
-
Number of Scans (ns): Sufficient for a good signal-to-noise ratio (e.g., 16 or 32).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signal of this compound (a singlet around 1.4 ppm) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
-
Calculation (with Internal Standard):
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation
Table 4: Representative q¹H NMR Data for this compound Purity Determination
| Parameter | This compound | 1,3,5-Trimethoxybenzene (Internal Standard) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 196.37 g/mol | 168.19 g/mol |
| Signal (ppm) | ~1.4 (s) | ~6.1 (s, aromatic H), ~3.8 (s, OCH₃) |
| Number of Protons (N) | 28 | 3 (aromatic H) or 9 (OCH₃) |
| Integral (I) | 10.00 | 1.50 (for aromatic H) |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity of Sample | 98.5% | - |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
Caption: Workflow for this compound Purity Analysis by GC-FID.
Caption: Workflow for Absolute Purity Determination by q¹H NMR.
Conclusion
The choice of analytical technique for quantifying this compound purity depends on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy. GC-FID is a reliable and routine method for volatile impurities. HPLC with a universal detector can be used for non-volatile contaminants. GC-MS is invaluable for the structural elucidation of unknown impurities. For the highest accuracy and an absolute purity value, q¹H NMR is the method of choice. A combination of these techniques provides a comprehensive purity profile, ensuring the quality of this compound for its intended applications.
References
Application Notes and Protocols for Studying Cyclotetradecane Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of cyclotetradecane derivatives. The following sections describe the experimental setup for key reactions, including oxidation and photobromination, as well as the analytical techniques for product analysis. Safety precautions are also detailed to ensure safe laboratory practices.
Oxidation of this compound: Synthesis of Cyclotetradecanone (B1616220)
This protocol describes the oxidation of a large-ring cycloalkanol, a derivative of this compound, to the corresponding ketone. The procedure is adapted from the well-established oxidation of cyclododecanol (B158456) to cyclododecanone (B146445) and is a reliable method for preparing cyclic ketones.[1][2]
Experimental Protocol:
Materials:
-
Cyclotetradecanol
-
Acetone
-
Glacial Acetic Acid
-
Sodium Hypochlorite (B82951) solution (Bleach)
-
Diethyl Ether
-
Sodium Bicarbonate (saturated solution)
-
Sodium Bisulfite (saturated solution)
-
Sodium Chloride (saturated solution)
-
Anhydrous Sodium Sulfate
-
Water
-
Iodine test paper
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
FTIR spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 5.0 g of cyclotetradecanol, 12 mL of acetone, and 4 mL of glacial acetic acid. Add a magnetic stir bar to the flask.
-
Assemble a reflux apparatus by attaching a condenser to the round-bottom flask. Secure the setup with clamps.
-
Oxidation: Gently heat the mixture to reflux using a heating mantle. Once refluxing, add 150 mL of sodium hypochlorite solution (bleach) dropwise over a period of 30 minutes.
-
After the addition is complete, continue to reflux the mixture for another 30 minutes.
-
Allow the mixture to cool to room temperature. Test for the presence of excess oxidant using iodine test paper. If the test is positive, add a small amount of sodium bisulfite solution until the test is negative.
-
Workup: Transfer the cooled reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate.
-
Separate the aqueous layer and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium bisulfite solution, and 50 mL of saturated sodium chloride solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Decant the dried organic layer and remove the diethyl ether using a rotary evaporator.
-
The crude product is a solid. Recrystallize the crude cyclotetradecanone from a mixture of methanol and water to obtain the pure product.[1]
-
Dry the purified crystals in a desiccator and determine the yield and melting point.
Data Presentation:
| Parameter | Value |
| Starting Material | Cyclotetradecanol |
| Product | Cyclotetradecanone |
| Reagents | Acetone, Acetic Acid, Bleach |
| Reaction Time | 1 hour |
| Yield | 80-90% |
| Melting Point | 58-60 °C |
| Appearance | White crystalline solid |
Characterization Data:
| Technique | Expected Results |
| FTIR (cm⁻¹) | Appearance of a strong C=O stretch around 1710 cm⁻¹, disappearance of the broad O-H stretch from the starting alcohol. |
| ¹H NMR (CDCl₃, δ) | Multiplets corresponding to the methylene (B1212753) protons of the cycloalkane ring. |
| ¹³C NMR (CDCl₃, δ) | A peak corresponding to the carbonyl carbon around 210 ppm, and other peaks for the methylene carbons. |
| GC-MS | A single major peak in the gas chromatogram with a molecular ion peak corresponding to the mass of cyclotetradecanone. |
Photobromination of this compound
This protocol outlines a general procedure for the free-radical bromination of this compound to produce bromothis compound. This reaction is initiated by UV light.
Experimental Protocol:
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium Thiosulfate (B1220275) solution (10%)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
UV lamp (e.g., mercury vapor lamp)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of carbon tetrachloride.
-
Position a UV lamp next to the flask to irradiate the reaction mixture.
-
Reaction: While stirring and irradiating the solution, add a solution of 8.2 g of bromine in 20 mL of carbon tetrachloride dropwise from the dropping funnel. The addition should be slow enough to maintain a pale orange color in the reaction mixture. The disappearance of the bromine color indicates the consumption of bromine.
-
Continue the reaction until the bromine color persists for 30 minutes after the addition is complete.
-
Workup: Cool the reaction mixture to room temperature. Wash the mixture with 50 mL of 10% sodium thiosulfate solution to remove any unreacted bromine, followed by 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude bromothis compound.
-
The product can be further purified by vacuum distillation or recrystallization.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | Bromothis compound |
| Reagents | Bromine, Carbon Tetrachloride |
| Reaction Time | 2-3 hours |
| Yield | Variable, dependent on reaction conditions |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Characterization Data:
| Technique | Expected Results |
| ¹H NMR (CDCl₃, δ) | A downfield multiplet corresponding to the proton on the carbon bearing the bromine atom, in addition to the multiplets for the other methylene protons. |
| ¹³C NMR (CDCl₃, δ) | A downfield peak for the carbon attached to bromine, and other peaks for the remaining methylene carbons. |
| GC-MS | A major peak in the gas chromatogram with a characteristic isotopic pattern for a monobrominated compound in the mass spectrum. |
Safety Precautions
-
General: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Oxidation Reaction: Acetic acid is corrosive and should be handled with care. Bleach is a strong oxidizing agent and can cause skin and eye irritation.
-
Photobromination Reaction: Bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care in a fume hood. Carbon tetrachloride is a suspected carcinogen and is toxic; dichloromethane is a less toxic alternative. UV radiation is harmful to the eyes and skin; ensure the reaction setup is shielded.
Visualizations
References
Cyclotetradecane Derivatives: Versatile Scaffolds for Advanced Materials
Application Notes and Protocols for Researchers
The field of materials science continually seeks novel molecular building blocks to create materials with tailored properties. Cyclotetradecane derivatives, a class of macrocyclic compounds, are emerging as promising candidates for the development of advanced functional materials. The 14-membered ring of this compound provides a unique combination of conformational flexibility and structural pre-organization, making it an ideal scaffold for constructing complex molecular architectures. Functionalization of the this compound ring allows for the fine-tuning of its chemical and physical properties, leading to applications in areas such as liquid crystals, functional polymers, and supramolecular assemblies.
These application notes provide an overview of the potential uses of various this compound derivatives in materials science, along with detailed protocols for their synthesis and characterization.
This compound-1,2-dione (B15482710): A Precursor to Fused-Ring Liquid Crystals and Conjugated Macrocycles
This compound-1,2-dione stands out as a versatile starting material for the synthesis of larger, functional macrocyclic systems.[1] The adjacent ketone groups are highly reactive and can undergo condensation reactions with a variety of reagents to introduce new functionalities and rigid segments into the macrocyclic structure.
Applications:
-
Liquid Crystals: Condensation with aromatic diamines, such as o-phenylenediamine (B120857), yields quinoxaline-fused macrocycles. The rigid quinoxaline (B1680401) unit combined with the flexible 14-membered ring can lead to the formation of thermotropic liquid crystalline phases.[1] By modifying the substituents on the aromatic diamine, the mesomorphic properties can be tuned.
-
Conjugated Systems: The quinoxaline moiety introduces aromaticity and can be further functionalized to extend the π-conjugated system. Such macrocycles are of interest for applications in organic electronics, including as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
-
Sensors: The electron-rich quinoxaline unit can act as a fluorophore or chromophore, and the macrocyclic cavity can be designed to selectively bind specific ions or molecules, leading to changes in the photophysical properties.
Quantitative Data:
While specific quantitative data for the material properties of this compound-1,2-dione derivatives are not extensively reported in the readily available literature, the following table outlines the expected influence of structural modifications on key properties based on established principles of materials chemistry.
| Derivative Class | Structural Modification | Expected Impact on Material Properties |
| Quinoxaline-fused Macrocycles | Introduction of long alkyl chains on the aromatic ring | Lowering of melting and clearing points; enhanced solubility in organic solvents. |
| Extension of π-conjugation on the quinoxaline unit | Red-shift in absorption and emission spectra; potential for increased charge carrier mobility. | |
| Incorporation of polar functional groups | Increased polarity; potential for lyotropic liquid crystal formation. |
Experimental Protocol: Synthesis of a Quinoxaline-fused this compound Macrocycle
This protocol describes a general procedure for the condensation of this compound-1,2-dione with an aromatic diamine.
Materials:
-
This compound-1,2-dione
-
Substituted o-phenylenediamine
-
Glacial acetic acid
-
Standard laboratory glassware for organic synthesis
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolve one equivalent of this compound-1,2-dione in ethanol in a round-bottom flask.
-
Add a solution of one equivalent of the substituted o-phenylenediamine in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Characterization of Material Properties:
-
Liquid Crystalline Properties: The mesomorphic behavior of the synthesized macrocycles can be investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
-
Photophysical Properties: The absorption and emission properties can be characterized using UV-Vis and fluorescence spectroscopy.
Caption: Synthetic workflow for quinoxaline-fused this compound macrocycles.
Aza-derivatives of this compound (Cyclams): Building Blocks for Coordination Polymers and Functional Coatings
1,4,8,11-Tetraazathis compound, commonly known as cyclam, is a well-studied this compound derivative with significant potential in materials science due to its strong metal-chelating properties.[2][3] The nitrogen atoms in the cyclam ring can be functionalized with various pendant arms to modulate its coordination properties and to introduce additional functionalities.
Applications:
-
Coordination Polymers: Functionalized cyclams can act as ligands to bridge metal centers, forming one-, two-, or three-dimensional coordination polymers. These materials can exhibit interesting magnetic, porous, or catalytic properties.
-
Functional Coatings: The strong binding affinity of cyclam for certain metal ions can be exploited to create functional coatings for surfaces. For example, a cyclam-functionalized surface could be used for selective ion extraction or as a catalytic interface.
-
Sensors: The coordination of metal ions to cyclam derivatives can induce changes in their electrochemical or photophysical properties, enabling their use as selective sensors.[4]
Quantitative Data:
The properties of materials derived from aza-cyclotetradecanes are highly dependent on the choice of metal ion and the nature of the functionalization.
| Derivative Class | Functionalization | Metal Ion | Potential Material Property |
| Coordination Polymers | Carboxylate pendant arms | Lanthanides (e.g., Gd³⁺) | Magnetic resonance imaging (MRI) contrast agents |
| Pyridyl pendant arms | Transition metals (e.g., Cu²⁺, Ni²⁺) | Catalytic activity, magnetic ordering | |
| Functional Surfaces | Thiol or silane (B1218182) pendant arms for surface grafting | Copper (II) | Selective metal ion capture |
Experimental Protocol: Mono-N-functionalization of Cyclam
This protocol describes a general method for the selective mono-N-functionalization of cyclam, which is a key step in preparing tailored ligands for materials synthesis.[2]
Materials:
-
1,4,8,11-Tetraazathis compound (cyclam)
-
Electrophilic reagent with the desired functional group (R-X)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or acetonitrile (B52724) as solvent
-
Standard laboratory glassware for organic synthesis
-
Column chromatography apparatus
Procedure:
-
In a round-bottom flask, dissolve a large excess of cyclam in the chosen solvent.
-
Add the base (e.g., sodium carbonate) to the solution.
-
Slowly add one equivalent of the electrophilic reagent (R-X) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating overnight. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the base.
-
Remove the solvent under reduced pressure.
-
The crude product will contain a mixture of unreacted cyclam, the mono-functionalized product, and potentially di-functionalized byproducts.
-
Purify the desired mono-N-functionalized cyclam derivative using column chromatography.
-
Characterize the purified product by NMR and MS.
Caption: Logical workflow for the development of cyclam-based materials.
Heptathis compound: A Rigid Caged Derivative for High-Performance Polymers
Heptathis compound is a saturated, caged hydrocarbon and a structural isomer of diamantane. Its rigid, three-dimensional structure can be incorporated into polymer backbones to create materials with enhanced thermal stability and mechanical properties.
Applications:
-
High-Performance Polymers: Copolymerization of functionalized heptathis compound derivatives with other monomers can lead to polymers with high glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength.
-
Membranes for Gas Separation: The introduction of the bulky, rigid heptathis compound unit into a polymer matrix can increase the fractional free volume, which is beneficial for gas separation applications.
-
Low Dielectric Constant Materials: The high hydrocarbon content and low polarizability of heptathis compound make it an attractive component for low-k dielectric materials used in microelectronics.
Quantitative Data:
The incorporation of rigid, caged structures like adamantane (B196018) (a related diamondoid) into polymer backbones is known to significantly increase the glass transition temperature and thermal stability. Similar trends are expected for heptathis compound-containing polymers.
| Polymer Type | Property | Expected Value/Trend |
| Polyimides | Glass Transition Temperature (Tg) | > 300 °C |
| Thermal Decomposition Temperature (Td) | > 450 °C (in N₂) | |
| Polyesters | Young's Modulus | Increased compared to analogous linear polyesters |
Experimental Protocol: Synthesis and Functionalization of Heptathis compound
The synthesis of heptathis compound is a two-step process starting from norbornadiene.[5]
Part 1: Synthesis of Heptathis compound
Materials:
-
Norbornadiene
-
Rh-catalyst (e.g., [Rh(nbd)Cl]₂)
-
Acid catalyst (e.g., triflic acid)
-
Anhydrous solvents (e.g., THF, dichloromethane)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In an inert atmosphere, dissolve the Rh-catalyst in an anhydrous solvent.
-
Add norbornadiene to the catalyst solution and stir at room temperature to facilitate the homo-Diels-Alder reaction.
-
After the reaction is complete (monitored by GC-MS), remove the solvent.
-
Dissolve the resulting dimer in a suitable solvent and treat with a catalytic amount of a strong acid to induce the sigmatropic rearrangement to heptathis compound.
-
Purify the heptathis compound by sublimation or recrystallization.
Part 2: Post-Synthetic Functionalization (e.g., Bromination)
Materials:
-
Heptathis compound
-
Carbon tetrabromide (CBr₄)
-
Phase transfer catalyst (e.g., [BnNEt₃]Cl)
-
50% Aqueous NaOH
Procedure:
-
Combine heptathis compound, carbon tetrabromide, and the phase transfer catalyst in a biphasic mixture of dichloromethane and 50% aqueous NaOH.
-
Heat the mixture at reflux for several hours.
-
After cooling, separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent and purify the brominated heptathis compound derivative by column chromatography.
-
The functionalized heptathis compound can then be used as a monomer in polymerization reactions.
Caption: Experimental workflow for heptathis compound-based polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 295-17-0 | Benchchem [benchchem.com]
- 4. This compound, 295-17-0 [thegoodscentscompany.com]
- 5. Two‐Step Synthesis of Heptacyclo[6.6.0.02,6.03,13.04,11.05,9.010,14] tetradecane from Norbornadiene: Mechanism of the Cage Assembly and Post‐synthetic Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cyclotetradecane as a Non-Polar Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotetradecane (C₁₄H₂₈) is a saturated monocyclic hydrocarbon belonging to the class of cycloalkanes.[1][2] Its stable, non-polar nature and well-defined chromatographic behavior make it an excellent reference compound in various analytical applications, particularly in gas chromatography (GC).[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a non-polar reference standard for the determination of Kováts retention indices (RI).
Principle and Application
In gas chromatography, the retention time of a compound is dependent on the specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate). To obtain system-independent, comparable data, the retention time is often converted to a retention index. The Kováts retention index system is a widely used method that normalizes the retention time of an analyte to that of a homologous series of n-alkanes.[5][6]
This compound, due to its non-polar character and elution within the typical range of many organic molecules, can serve as a reliable non-polar reference point. Its retention index is well-documented on various non-polar stationary phases.[3][4] By comparing the retention time of an unknown analyte to that of this compound and bracketing n-alkanes, a more confident identification can be achieved, especially when mass spectral data is ambiguous.[7] Non-polar columns separate compounds primarily based on their boiling points and van der Waals interactions.[3][8]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | [9] |
| Molecular Weight | 196.37 g/mol | [9] |
| CAS Number | 295-17-0 | [9] |
| Appearance | Solid | [9] |
| Melting Point | 56.2 °C | [9] |
| Boiling Point | 280.00 to 281.00 °C (at 760.00 mm Hg) | [10] |
| Water Solubility | 0.01136 mg/L at 25 °C (estimated) | [10][11] |
| logP (o/w) | 7.379 (estimated) | [10] |
Kováts Retention Indices of this compound on Non-Polar GC Columns
The Kováts retention index (I) of a compound is a measure of its retention relative to a series of n-alkanes. For an n-alkane, the retention index is 100 times its carbon number.
| Stationary Phase | Column Type | Retention Index (I) | Reference |
| HP-5 | Capillary | 1673 | [4] |
| SE-52 | Capillary | 1677 | [12] |
| DB-5MS | Capillary | 1669 | [12] |
Experimental Protocol: Determination of Kováts Retention Index using this compound
This protocol outlines the procedure for determining the Kováts retention index of a sample component using this compound as a reference on a non-polar capillary GC column.
Materials and Reagents
-
This compound (≥98% purity)
-
n-Alkane standard mixture (e.g., C8-C20 or a range that brackets the analytes of interest)
-
High-purity solvent for sample and standard dilution (e.g., hexane, dichloromethane)
-
Sample containing the unknown analyte(s)
-
Helium (or other suitable carrier gas), high purity
Instrumentation
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)
-
Non-polar capillary column (e.g., DB-5, HP-5ms, SE-52)
-
Autosampler or manual syringe for injection
-
Data acquisition and processing software
Preparation of Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent in a volumetric flask.
-
n-Alkane Working Standard Solution: Prepare a working solution of the n-alkane mixture by diluting the stock solution in the same solvent to a final concentration suitable for GC analysis (e.g., 50 µg/mL of each n-alkane).
-
Sample Preparation: Dissolve or dilute the sample containing the analyte(s) of interest in the same solvent to a concentration appropriate for the detector's sensitivity.
-
Co-injection Standard (Optional but Recommended): Prepare a solution containing the n-alkane mixture, this compound, and the sample to be analyzed. This helps in minimizing variability between injections.
Gas Chromatography (GC) Method Parameters
The following are typical starting conditions and may require optimization for specific applications.
| Parameter | Recommended Setting |
| Injector | |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Column | |
| Stationary Phase | 5% Phenyl Methylpolysiloxane (e.g., DB-5) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven | |
| Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Analytical Procedure
-
System Equilibration: Condition the GC system with the chosen method until a stable baseline is achieved.
-
Analysis of Standards: Inject the n-alkane working standard solution to determine the retention times of the n-alkanes.
-
Analysis of Sample: Inject the prepared sample solution to obtain the retention time of the analyte(s) of interest and this compound (if not co-injected).
-
Data Acquisition: Record the chromatograms for all injections.
Calculation of Kováts Retention Index
For a temperature-programmed analysis, the Kováts retention index (I) is calculated using the following linear interpolation formula[6]:
Iₓ = 100n + 100 * [(tₓ - tₙ) / (tₙ₊₁ - tₙ)]
Where:
-
Iₓ is the Kováts retention index of the analyte 'x'.
-
n is the carbon number of the n-alkane eluting immediately before analyte 'x'.
-
tₓ is the retention time of the analyte 'x'.
-
tₙ is the retention time of the n-alkane with 'n' carbons.
-
tₙ₊₁ is the retention time of the n-alkane with 'n+1' carbons.
The calculated retention index for the unknown compound can then be compared to literature values for identification. The known retention index of this compound can be used to verify the proper functioning of the chromatographic system.
Experimental Workflow
Caption: Workflow for Kováts Retention Index Determination.
Solubility
Cycloalkanes, including this compound, are non-polar compounds.[9] Consequently, they are virtually insoluble in water but readily dissolve in non-polar organic solvents.[10][11]
| Solvent | Solubility |
| Water | Insoluble[10][11] |
| Hexane | Soluble |
| Dichloromethane | Soluble |
| Toluene | Soluble |
| Diethyl ether | Soluble |
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
-
This compound is a solid at room temperature; handle it as a chemical powder.
References
- 1. researchgate.net [researchgate.net]
- 2. Retention Index and Alkane Standards - Chromatography Forum [chromforum.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Kovats Retention Index: this compound (C14H28) [pherobase.com]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. Gas Chromatographic Retention Data [webbook.nist.gov]
- 7. phytochemia.com [phytochemia.com]
- 8. chromtech.com [chromtech.com]
- 9. Organic Chemistry - Cycloalkanes [cyclo27.weebly.com]
- 10. All about Solubility of Alkanes [unacademy.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. studysmarter.co.uk [studysmarter.co.uk]
Application Notes and Protocols for the Introduction of Heteroatoms into a Cyclotetradecane Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and emerging methods for the introduction of nitrogen, oxygen, and sulfur heteroatoms into a cyclotetradecane ring. The protocols outlined below are intended to serve as a guide for researchers in synthetic organic chemistry and drug development, offering starting points for the synthesis of novel macrocyclic compounds with potential therapeutic applications.
Introduction of Nitrogen Heteroatoms
The incorporation of nitrogen atoms into a this compound ring can be achieved through various synthetic strategies, primarily involving ring-closing reactions of acyclic precursors or the rearrangement of existing cyclic systems.
Ring-Closing Metathesis (RCM) of a Diallylamine (B93489) Derivative
This method involves the synthesis of a linear precursor containing two terminal alkenes and a nitrogen atom, followed by a ring-closing metathesis reaction.
Experimental Protocol:
-
Synthesis of the Diallylamine Precursor: An appropriate dihaloalkane is reacted with an excess of allylamine (B125299) to yield the N,N-diallyl-1,12-diaminododecane.
-
Ring-Closing Metathesis: The diallylamine precursor is dissolved in degassed dichloromethane. A Grubbs' catalyst (e.g., Grubbs' second generation) is added, and the reaction mixture is stirred at room temperature under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the azacyclotetradecene derivative.
-
Reduction (Optional): The resulting unsaturated macrocycle can be reduced to the corresponding saturated azathis compound (B14754513) using standard hydrogenation conditions (e.g., H₂, Pd/C).
Quantitative Data Summary:
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| Ring-Closing Metathesis | N,N-diallyl-1,12-diaminododecane | Grubbs' II catalyst | CH₂Cl₂ | RT | 12 h | 70-85 |
| Beckmann Rearrangement | Cyclotetradecanone (B1616220) oxime | H₂SO₄ or PPA | Various | 100-120 °C | 2-4 h | 80-95 |
Beckmann Rearrangement of Cyclotetradecanone Oxime
The Beckmann rearrangement provides a direct method for inserting a nitrogen atom into a pre-existing carbocyclic ring.[1][2][3][4][5]
Experimental Protocol:
-
Oxime Formation: Cyclotetradecanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form cyclotetradecanone oxime.
-
Rearrangement: The dried oxime is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated.[2][3]
-
Work-up and Purification: The reaction mixture is carefully poured onto ice and neutralized with a base. The resulting solid lactam is filtered, washed, and recrystallized to yield pure 1-aza-2-oxocyclopentadecane.
dot
Caption: Beckmann rearrangement workflow.
Introduction of Oxygen Heteroatoms
The synthesis of oxathis compound (B12783953) derivatives, particularly macrolactones, is of significant interest due to the prevalence of this motif in natural products with diverse biological activities.[6][7][8][9]
Macrolactonization of ω-Hydroxycarboxylic Acids
Intramolecular esterification of a long-chain hydroxy acid is a common and effective method for the synthesis of macrocyclic lactones.
Experimental Protocol (Corey-Nicolaou Macrolactonization):
-
Thioester Preparation: 13-Hydroxytetradecanoic acid is reacted with 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to form the corresponding 2-pyridinethiol ester.
-
Cyclization: The activated thioester is then subjected to high-dilution conditions in a non-polar solvent (e.g., xylene) and heated to promote intramolecular cyclization.
-
Work-up and Purification: The solvent is removed, and the crude product is purified by column chromatography to afford the desired oxacyclotetradecan-2-one.
Baeyer-Villiger Oxidation of Cyclotetradecanone
Similar to the Beckmann rearrangement, the Baeyer-Villiger oxidation allows for the insertion of an oxygen atom into a carbocyclic ring.[10][11][12][13]
Experimental Protocol:
-
Oxidation: Cyclotetradecanone is dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stirred at room temperature.
-
Work-up: The reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to destroy excess peroxide, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct.
-
Purification: The organic layer is dried and concentrated, and the resulting lactone is purified by chromatography or recrystallization.
Quantitative Data Summary:
| Method | Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield (%) |
| Corey-Nicolaou Macrolactonization | 13-Hydroxytetradecanoic acid | 2,2'-dipyridyl disulfide, PPh₃, then heat | Xylene | Reflux | 12-24 h | 60-75 |
| Baeyer-Villiger Oxidation | Cyclotetradecanone | m-CPBA | CHCl₃ | RT | 24 h | 75-90 |
dot
Caption: Routes to oxacyclotetradecanes.
Introduction of Sulfur Heteroatoms
The incorporation of sulfur into a this compound ring can be accomplished by cyclization of appropriate acyclic precursors. These macrocyclic thioethers are of interest for their coordination chemistry and potential biological activities.[14][15]
Cyclization of a Dithiol with a Dihaloalkane
This is a classical and widely used method for the preparation of macrocyclic thioethers.
Experimental Protocol:
-
Reaction Setup: A solution of 1,12-dodecanedithiol (B1597232) and a suitable dihaloalkane (e.g., 1,2-dibromoethane) in a polar aprotic solvent (e.g., DMF or acetonitrile) is prepared.
-
Cyclization: A base, such as cesium carbonate, is added to the reaction mixture, which is then heated under high-dilution conditions to favor intramolecular cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Quantitative Data Summary:
| Method | Starting Materials | Reagent | Solvent | Temperature | Time | Yield (%) |
| Dithiol and Dihaloalkane Cyclization | 1,12-Dodecanedithiol, 1,2-Dibromoethane | Cs₂CO₃ | DMF | 80-100 °C | 12-24 h | 50-70 |
dot
Caption: Synthesis of a dithiathis compound.
Biological Relevance and Signaling Pathways
Macrocycles containing heteroatoms often exhibit interesting biological properties due to their ability to adopt specific conformations and interact with biological targets.
-
Aza-macrocycles: Many aza-crown ethers have been investigated for their ionophoric properties and potential as anticancer agents.[16][17][18][19][20] Some derivatives have been shown to induce apoptosis in cancer cell lines by disrupting cellular ion homeostasis.[19]
-
Oxacyclotetradecanes (Macrolides): A large number of natural and synthetic macrolides possess potent antimicrobial and anticancer activities.[6][7][8][9][21] Their mechanism of action often involves binding to bacterial ribosomes and inhibiting protein synthesis.
-
Thiacyclotetradecanes: Macrocyclic thioethers are known to coordinate with various metal ions and have been explored for their potential as anticancer and antimicrobial agents.[14][15]
dot
Caption: Biological activities of heteroatom-containing macrocycles.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Antimicrobial Activity of Lactones | Semantic Scholar [semanticscholar.org]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 12. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications [mdpi.com]
- 18. Water-Soluble Curcumin Derivatives Including Aza-Crown Ether Macrocycles as Enhancers of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of aza-crown ether-squaramide conjugates as anion/cation symporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for cyclotetradecane
Application Notes and Protocols for Cyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of this compound. The information is intended to minimize risks and ensure the integrity of the compound for research and development purposes.
Compound Information
This compound is a saturated cycloalkane with the molecular formula C₁₄H₂₈.[1] It is a solid at room temperature and has potential applications in various fields of chemical synthesis and materials science.[1] Due to its nature as a research chemical, a thorough understanding of its properties and associated hazards is essential for safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₈ |
| Molecular Weight | 196.37 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 56.2 °C[1] |
| Boiling Point | 280.00 to 281.00 °C @ 760.00 mm Hg (estimated)[2] |
| Vapor Pressure | 0.006000 mmHg @ 25.00 °C (estimated)[2] |
| Flash Point | 236.00 °F (113.10 °C) (estimated)[2] |
| Solubility | Soluble in alcohol; 0.01136 mg/L in water @ 25 °C (estimated)[2] |
| CAS Number | 295-17-0[1] |
Hazard Identification and Safety Precautions
While comprehensive toxicological data for this compound is not fully established, it is prudent to handle it with care, assuming potential hazards based on general chemical safety principles. Some sources indicate that it is not classified as a hazardous substance. However, for a related compound, 1,4,8,11-Tetraaza-cyclotetradecane-5,12-dione, irritation to the skin, eyes, and respiratory system is noted. Therefore, minimizing exposure is a critical safety measure.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Not generally required unless generating dust or aerosols. If so, use a certified respirator.
2.2 General Handling Precautions
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Experimental Protocols
3.1 General Weighing and Handling of Solid this compound
This protocol outlines the general procedure for safely weighing and handling solid this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, spatula, weighing paper or boat, and a calibrated analytical balance.
-
Confirm the availability of a safety shower and eyewash station.[3]
-
-
Procedure:
-
Don the appropriate PPE.
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully open the container of this compound inside the fume hood to minimize inhalation of any dust.
-
Using a clean spatula, transfer the desired amount of this compound to the weighing paper. Avoid generating dust.
-
Once the desired mass is obtained, securely close the this compound container.
-
Transfer the weighed compound to the reaction vessel or for further use.
-
-
Post-Handling:
-
Clean any spills immediately following the spill response protocol.
-
Clean the spatula and work area.
-
Dispose of contaminated weighing paper and gloves in the appropriate chemical waste container.
-
Wash hands thoroughly.
-
3.2 Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or scoop up the material and place it into a designated waste container.[3] Avoid generating dust. For a solution, absorb with an inert material like vermiculite (B1170534) or sand and place in a closed container for disposal.[3]
-
Clean: Wash the spill site with soap and water after the material has been removed.[3]
-
Dispose: Dispose of the waste according to local, state, and federal regulations.
3.3 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[3]
Storage Procedures
-
Store in a tightly closed container.[3]
-
Keep in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Avoid sources of ignition.[3]
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber is a possible disposal method.[3]
Diagrams
Caption: General workflow for safely handling solid chemical compounds.
References
Applications of Tetraazacyclotetradecane in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tetraazacyclotetradecane, commonly known as cyclam, is a robust tetra-aza macrocyclic ligand that forms highly stable complexes with a variety of metal ions. The unique coordination properties of cyclam and its derivatives have led to their widespread application in diverse fields of chemistry and medicine. The pre-organized structure of the cyclam ring imparts high thermodynamic stability and kinetic inertness to the resulting metal complexes, which is a critical attribute for their in vivo applications. This document provides detailed application notes and experimental protocols for the use of cyclam-based coordination complexes in several key areas.
Application Note: Cyclam Derivatives as MRI Contrast Agents
Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool. The efficacy of MRI can be significantly enhanced by the use of contrast agents, which alter the relaxation times of water protons in their vicinity. Gadolinium(III)-based complexes are widely used as T1-weighted contrast agents due to the ion's large number of unpaired electrons and long electronic relaxation times. However, free Gd(III) is highly toxic. Cyclam and its derivatives, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, a related cyclen-based ligand with similar principles), are excellent chelators for Gd(III), forming highly stable and kinetically inert complexes, thereby minimizing the in vivo release of toxic free metal ions.[1][2][3]
The effectiveness of an MRI contrast agent is quantified by its relaxivity (r₁ and r₂), which is the change in the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates of water protons per unit concentration of the contrast agent.[1] High r₁ relaxivity is desirable for T1-weighted imaging. The relaxivity of a Gd(III)-cyclam complex is influenced by several factors, including the number of inner-sphere water molecules (q), the rotational correlation time (τR), and the water residence lifetime (τM).[4][5] Functionalization of the cyclam backbone can be used to modulate these parameters and optimize relaxivity.
Furthermore, complexes of other paramagnetic metal ions with cyclam derivatives, such as Mn(II) and Co(II), are being explored as alternatives to Gd(III)-based agents.[6][7] Some cobalt(II) complexes with cyclam derivatives have shown potential as ¹⁹F MRI contrast agents.[6][8]
Quantitative Data: Relaxivity and Stability of Cyclam-based MRI Contrast Agents
| Complex | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Conditions | Stability Constant (log K) |
| Gd-DOTA | ~4 | ~6 | 1.5 T, 37 °C, in plasma | 25.6[9] |
| Gd-HP-DO3A | ~6.3 | ~8.2 | 1.5 T, 37 °C, in plasma | 23.8[9] |
| Mn(II)-CB-TE1A | - | - | Redox-responsive | - |
| trans-[CoII(te2f2a)] | - | - | ¹⁹F MRI | Kinetically inert in 1 M HCl at 80 °C[6] |
Note: DOTA and its derivatives are based on the 12-membered cyclen ring, but the principles of high stability and kinetic inertness are directly comparable to 14-membered cyclam complexes and are thus included here for their prevalence in the field.
Experimental Protocol: Synthesis of a Functionalized Cyclam Derivative (DOTA-NHS ester) for Bioconjugation
This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of DOTA, a common derivative used for coupling the chelator to biomolecules such as peptides and antibodies.
Materials:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether
Procedure:
-
Protection of DOTA Carboxylic Acids: To achieve mono-functionalization, three of the four carboxylic acid groups of DOTA are often protected, for example, as t-butyl esters (DOTA-tris(tBu)ester). This protected intermediate is the starting material for the NHS ester formation.
-
Activation of the Free Carboxylic Acid:
-
Dissolve DOTA-tris(tBu)ester (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 hours.[10]
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Isolation of the Protected DOTA-NHS Ester:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with water to remove any unreacted NHS.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the DOTA-tris(tBu)ester-mono-NHS ester.
-
-
Deprotection of the Carboxylic Acids:
-
Dissolve the DOTA-tris(tBu)ester-mono-NHS ester in a mixture of dichloromethane and trifluoroacetic acid.[11]
-
Stir the reaction at room temperature for approximately 12 hours.[11]
-
Remove the solvents by rotary evaporation.
-
Wash the resulting solid with anhydrous diethyl ether to yield the final DOTA-NHS ester product.[11]
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Factors Influencing MRI Contrast Agent Relaxivity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cobalt(III)–Macrocyclic Scaffolds with Anti-Cancer Stem Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of a Nickel(II) tetraazamacrocycle. [wwwchem.uwimona.edu.jm]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jchemlett.com [jchemlett.com]
Application Notes and Protocols: Cyclotetradecane in Synthetic Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloalkanes, also known as naphthenes, are a significant class of hydrocarbons utilized as base stocks in the formulation of synthetic and semi-synthetic lubricants.[1] Their saturated, cyclic structure imparts unique properties that can enhance lubricant performance under specific conditions. While smaller cycloalkanes like cyclopentane (B165970) and cyclohexane (B81311) derivatives are more commonly cited, larger macrocyclic alkanes such as cyclotetradecane present intriguing possibilities for advanced lubricant development due to their distinct molecular architecture.[2][3]
These application notes provide an overview of the potential use of this compound as a component in synthetic lubricants, drawing parallels from the established performance of other cycloalkanes. Detailed protocols for evaluating the performance of lubricants containing this compound are also presented.
Rationale for this compound in Lubricant Formulations
The inclusion of cycloalkanes in lubricant base oils can offer several advantages:
-
Good Thermal and Oxidative Stability: The stable, saturated ring structure of cycloalkanes contributes to resistance against thermal and oxidative breakdown, which is crucial for lubricants operating at elevated temperatures.
-
Favorable Viscosity-Temperature Characteristics: While linear paraffins may have higher viscosity indices, cycloalkanes can offer a good balance of viscosity and low-temperature fluidity.[4]
-
Enhanced Lubricity: The presence of cyclic structures can improve the lubricating ability of the oil, particularly in low-viscosity formulations.[4]
This compound, with its fourteen-carbon ring, is a larger macrocycle with low ring strain.[5] This suggests it could serve as a unique base oil component, potentially offering low volatility and contributing to the formation of a robust lubricating film. Its properties would be particularly interesting to investigate in applications requiring stable, long-lasting lubrication.
Quantitative Data Summary
While specific performance data for this compound as a primary lubricant component is not widely available in public literature, the following table outlines key physical properties of this compound and provides a comparative summary of typical performance metrics for lubricants containing other cycloalkanes. This data serves as a baseline for evaluating experimental formulations.
| Property | This compound | Typical Cycloalkane-based Lubricant | Test Method (Example) |
| Molecular Formula | C₁₄H₂₈[5][6] | - | - |
| Molar Mass | 196.37 g/mol [5][6] | - | - |
| Melting Point | 54-56.2 °C[5][6] | Varies | ASTM D97[7] |
| Boiling Point | 131 °C @ 11 Torr[5] | Varies | ASTM D1160 |
| Density | ~0.790 g/cm³[5] | Varies | ASTM D4052[7] |
| Kinematic Viscosity @ 40°C | Data not available | Varies | ASTM D445[8] |
| Kinematic Viscosity @ 100°C | Data not available | Varies | ASTM D445[8] |
| Viscosity Index | Data not available | Typically 80-120 | ASTM D2270 |
| Flash Point | Data not available | > 150 °C | ASTM D92 |
| Pour Point | Data not available | < -20 °C | ASTM D97[7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of synthetic lubricants formulated with this compound.
Viscosity Measurement
Objective: To determine the kinematic viscosity of the lubricant at different temperatures and calculate the viscosity index (VI), a measure of how much the viscosity changes with temperature.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske type)
-
Constant temperature bath
-
Timer
Procedure (based on ASTM D445):
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant sample.
-
Place the viscometer in the constant temperature bath set to 40°C and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the lubricant up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the leading edge of the lubricant meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Repeat steps 3-6 with the bath set to 100°C.
-
Calculate the kinematic viscosity at each temperature using the viscometer constant.
-
Calculate the Viscosity Index using the measured viscosities according to ASTM D2270.
Thermal and Oxidative Stability
Objective: To assess the lubricant's resistance to degradation at elevated temperatures in the presence of oxygen.
Apparatus:
-
Rotary Pressure Vessel Oxidation Test (RPVOT) apparatus (ASTM D2272)
-
Oxygen supply
-
Pressure gauge
-
Temperature controller
Procedure (based on ASTM D2272):
-
A measured sample of the lubricant, water, and a copper catalyst coil are placed in a pressure vessel.
-
The vessel is sealed, pressurized with oxygen, and placed in a high-temperature bath.
-
The vessel is rotated at a specified speed while the temperature and pressure are monitored.
-
The test is complete when the pressure drops by a specified amount from the maximum pressure.
-
The time to this pressure drop is recorded as the oxidation stability of the lubricant.
Wear and Friction Testing
Objective: To evaluate the lubricant's ability to protect against wear and reduce friction between moving surfaces.
Apparatus:
-
Four-Ball Wear Tester (ASTM D4172)
-
Microscope for measuring wear scars
Procedure (based on ASTM D4172):
-
Three steel balls are clamped together in a cup, and a fourth ball is pressed into the cavity formed by the three balls.
-
The lubricant sample is added to the cup, covering the three lower balls.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.
-
After the test, the three lower balls are cleaned, and the diameter of the wear scars is measured using a microscope.
-
A smaller wear scar diameter indicates better anti-wear properties. The coefficient of friction can also be monitored during the test.[4]
Low-Temperature Fluidity (Pour Point)
Objective: To determine the lowest temperature at which the lubricant will flow.
Apparatus:
-
Pour point test jar
-
Thermometer
-
Cooling bath
Procedure (based on ASTM D97):
-
The lubricant sample is poured into the test jar to the marked level.
-
The sample is heated to a specified temperature to dissolve any wax crystals.
-
The sample is then cooled at a controlled rate in the cooling bath.
-
At every 3°C interval, the jar is removed and tilted to see if the oil flows.
-
The pour point is the lowest temperature at which the oil is observed to flow, plus 3°C.[7]
Diagrams
Caption: Experimental workflow for evaluating synthetic lubricants.
Caption: Influence of cycloalkane structure on lubricant properties.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0282579B1 - Cyclopentanes and lubricants comprising cyclopentanes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C14H28 | CID 67524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. routledge.com [routledge.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Navigating the Labyrinth of Large Rings: A Technical Support Center for Macrocycle Synthesis
For Immediate Release
[City, State] – December 18, 2025 – Researchers, scientists, and drug development professionals grappling with the intricate challenges of synthesizing large macrocyclic compounds now have a dedicated resource. This Technical Support Center provides a comprehensive suite of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed to streamline the synthesis process and overcome common experimental hurdles.
Macrocycles, cyclic molecules with twelve or more atoms, are of immense interest in drug discovery due to their unique ability to tackle challenging biological targets.[1][2] However, their synthesis is notoriously difficult, often plagued by low yields, competing side reactions, and arduous purification.[3][4][5] This support center offers practical, actionable guidance to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during macrocyclization experiments in a user-friendly question-and-answer format.
Issue 1: Low Yield of the Desired Macrocycle
Q1: My macrocyclization reaction is resulting in a very low yield. What are the primary causes and how can I improve it?
A1: Low yields are a frequent challenge in macrocycle synthesis, primarily due to the competition between the desired intramolecular cyclization and undesired intermolecular oligomerization or polymerization.[3][4] Several factors can contribute to this:
-
High Concentration: At elevated concentrations, the reactive ends of different precursor molecules are more likely to react with each other than with themselves, leading to the formation of linear or cyclic oligomers.[3][4]
-
Unfavorable Precursor Conformation: The linear precursor may not readily adopt the necessary conformation for ring closure, increasing the energetic barrier for cyclization.[6]
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly influence the reaction outcome.
Solutions:
-
Employ the High-Dilution Principle: This is the most critical strategy to favor intramolecular cyclization. It involves the slow addition of the linear precursor to a large volume of solvent, often using a syringe pump, to maintain a very low instantaneous concentration of the precursor.[1][3][4][7]
-
Optimize Solvent and Temperature: Screen a variety of solvents to find one that promotes a "pre-organized" conformation of the precursor, bringing the reactive ends closer together. Temperature should be optimized to provide sufficient energy for cyclization without promoting degradation or side reactions.[8]
-
Utilize a Template: A metal ion or other molecular template can bind to the linear precursor and pre-organize it into a conformation conducive to cyclization, thereby reducing the entropic penalty.[1][9][10]
Issue 2: Significant Formation of Oligomers
Q2: My reaction is producing a large amount of linear and cyclic oligomers. How can I suppress this?
A2: Oligomer formation is a clear indication that intermolecular reactions are dominating. The primary strategies to mitigate this are:
-
Strict Adherence to High-Dilution Conditions: As detailed in Q1, maintaining pseudo-high dilution is paramount. This can be achieved by slow addition of the precursor to a large volume of solvent.
-
Investigate Solvent Effects: The choice of solvent can influence the conformation of the linear precursor. Some solvents may promote conformations that favor intramolecular cyclization over intermolecular reactions.[11]
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my macrocycle from the reaction mixture, especially from closely related oligomers. What are the most effective purification strategies?
A3: The similar polarities of the desired macrocycle and its oligomeric byproducts often make purification challenging.[4] A combination of chromatographic techniques is usually necessary:
-
Column Chromatography: This is the most common method. Careful optimization of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system is crucial. Using a shallow gradient elution can improve the separation of compounds with similar polarities.[1]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly reverse-phase HPLC, is a powerful tool for purifying macrocycles, offering higher resolution than standard column chromatography.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What is the "high-dilution principle" and why is it so important in macrocyclization?
A1: The high-dilution principle is a fundamental strategy to promote intramolecular reactions (cyclization) over intermolecular reactions (oligomerization).[7] Ring closure is a unimolecular process, while oligomerization is a bimolecular or higher-order process. By keeping the concentration of the linear precursor extremely low, the probability of two different molecules encountering each other is significantly reduced, thus favoring the intramolecular reaction pathway.[4][15] This is typically achieved by the slow addition of the precursor to a large volume of solvent.[1][7]
Q2: What are "template effects" in macrocycle synthesis?
A2: Template effects involve the use of a metal ion or another molecule to act as a template that organizes the linear precursor into a conformation favorable for ring closure.[1][16] This "pre-organization" reduces the entropic barrier to cyclization by holding the reactive ends of the precursor in close proximity, thereby promoting the desired intramolecular reaction.[1][10]
Q3: What are the common challenges in Ring-Closing Metathesis (RCM) for large macrocycle synthesis?
A3: Ring-Closing Metathesis (RCM) is a powerful method for forming carbon-carbon double bonds to close a ring.[17][18] However, challenges in synthesizing large macrocycles using RCM include:
-
Catalyst Selection and Loading: The choice of catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) and its loading are critical for reaction efficiency and can require extensive optimization.[19]
-
Formation of Dimers and Oligomers: Similar to other macrocyclization methods, competing intermolecular reactions can lead to the formation of dimeric and larger oligomeric byproducts.[19]
-
E/Z Selectivity: The newly formed double bond can be either the E (trans) or Z (cis) isomer, and controlling this selectivity can be challenging.
Q4: How do I choose the right analytical techniques to characterize my large macrocyclic compound?
A4: A combination of spectroscopic and spectrometric techniques is essential for the unambiguous characterization of large macrocycles:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are crucial for elucidating the connectivity and three-dimensional structure of the macrocycle in solution.[20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the macrocycle. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[15]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the definitive solid-state structure of the macrocycle.[2]
Data Presentation
Table 1: Effect of Precursor Concentration on Macrocyclization Yield
| Precursor Concentration (mM) | Macrocycle Yield (%) | Reference |
| 1 | 60 | [15] |
| 10 | 65 | [15] |
| 20 | 73 | [15] |
| 50 | 55 | [15] |
| 250 | 25 | [15] |
This table illustrates the general trend observed where there is an optimal concentration for macrocyclization, with yields decreasing at both very high and very low concentrations in this specific reported case.
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Macrocyclization
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a syringe pump fitted with a gas-tight syringe containing a solution of the linear precursor in a suitable solvent.[15] The flask is charged with a large volume of the same solvent.
-
Reaction: The solvent in the flask is brought to the desired reaction temperature. The solution of the linear precursor is then added dropwise via the syringe pump over a prolonged period (e.g., 4-24 hours) with vigorous stirring. The final concentration of the precursor is typically in the range of 1-10 mM.[1]
-
Monitoring: The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate aqueous work-up to remove any inorganic salts or water-soluble byproducts.
-
Purification: The crude product is purified by column chromatography or preparative HPLC to isolate the desired macrocycle.[22]
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
-
Setup: In an inert atmosphere glovebox, an oven-dried round-bottom flask equipped with a magnetic stir bar is charged with the diene substrate (1.0 equivalent) and an anhydrous solvent (e.g., toluene, dichloromethane).[23]
-
Catalyst Addition: A solution of the RCM catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst, typically 1-10 mol%) in a small amount of solvent is added to the substrate solution.[19][23]
-
Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS. For some systems, applying a vacuum can help to remove the ethylene (B1197577) byproduct and drive the reaction to completion.[23]
-
Quenching and Work-up: Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., ethyl vinyl ether or wet ether).[23] The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or alumina (B75360) to remove the catalyst residues and any byproducts.
Protocol 3: Purification of Macrocycles by Preparative Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: The crude macrocycle is dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase). The sample should be filtered through a 0.45 µm syringe filter before injection.[12][13]
-
System Preparation: A preparative RP-HPLC column (e.g., C18) is equilibrated with the initial mobile phase conditions (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid or formic acid).[13]
-
Chromatographic Separation: The sample is injected onto the column. A gradient of increasing organic solvent is run to elute the compounds. A shallow gradient is often required to achieve good separation of the macrocycle from closely related impurities.[13]
-
Fraction Collection: Fractions are collected as the peaks elute from the column, either manually or using an automated fraction collector.
-
Analysis and Lyophilization: The collected fractions are analyzed by analytical HPLC or LC-MS to determine their purity. Fractions containing the pure macrocycle are pooled and lyophilized to obtain the final product as a solid.[12]
Visualizations
Caption: General experimental workflow for the synthesis of large macrocyclic compounds.
Caption: Troubleshooting decision tree for low-yield macrocyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. High dilution principle - Wikipedia [en.wikipedia.org]
- 8. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 9. Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-Atom Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carsca.barefield.ua.edu [carsca.barefield.ua.edu]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. hplc.eu [hplc.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. apeiron-synthesis.com [apeiron-synthesis.com]
- 18. researchgate.net [researchgate.net]
- 19. drughunter.com [drughunter.com]
- 20. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acyloin Condensation of Cyclotetradecane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of cyclotetradecane acyloin condensation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing 2-hydroxycyclotetradecanone (the acyloin of this compound)?
A1: The most prevalent and effective method is the intramolecular acyloin condensation of a long-chain diester, such as diethyl or dimethyl 1,14-tetradecanedioate. This reaction is particularly well-suited for forming large rings (10 to 20 members) and can provide good to excellent yields for the 14-membered ring of this compound.[1][2][3]
Q2: Why is the Rühlmann modification of the acyloin condensation highly recommended?
A2: The Rühlmann modification, which involves the use of trimethylsilyl (B98337) chloride (TMSCl) as a trapping agent, is highly recommended for several key reasons:[1][4]
-
Improved Yields: TMSCl traps the enediolate intermediate as a stable bis-silyl ether, preventing its decomposition and leading to significantly higher yields of the desired acyloin.[1]
-
Suppression of Side Reactions: The reaction generates alkoxide byproducts that can catalyze competing reactions like the Dieckmann condensation. TMSCl effectively removes these alkoxides from the reaction mixture, minimizing the formation of unwanted side products.[1][2]
Q3: What kind of yields can I realistically expect for the synthesis of the 14-membered acyloin?
A3: For the intramolecular acyloin condensation to form a 14-membered ring, yields are generally in the range of good to excellent. By applying the Rühlmann modification, you can anticipate yields between 60% and 95%.[1][3]
Q4: What are the most critical reaction parameters to control for a successful acyloin condensation?
A4: To ensure a successful and high-yield reaction, the following parameters are critical:
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Aprotic Solvent: The reaction should be performed in a high-boiling aprotic solvent like toluene (B28343) or xylene.[4] Protic solvents will lead to the Bouveault-Blanc reduction of the ester to an alcohol.
-
Purity of Reagents: The starting diester and solvent should be of high purity and anhydrous.
-
Finely Dispersed Sodium: The reaction occurs on the surface of the sodium metal, so using finely dispersed sodium is crucial for maximizing the reaction rate and yield.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Acyloin | 1. Presence of oxygen or moisture in the reaction. 2. Impure starting materials or solvent. 3. Inactive sodium metal (oxidized surface). 4. Incorrect solvent (protic instead of aprotic). | 1. Ensure a completely inert atmosphere and use anhydrous solvents. 2. Purify the diester and solvent before use. 3. Use freshly cut sodium or a sodium dispersion. 4. Use a high-boiling aprotic solvent like toluene or xylene. |
| Formation of a White Precipitate (Suspected Dieckmann Condensation Product) | 1. The alkoxide byproduct is catalyzing the Dieckmann condensation. | 1. Use the Rühlmann modification by adding trimethylsilyl chloride (TMSCl) to the reaction mixture to trap the alkoxide.[1][4] |
| Formation of a Polymeric Byproduct | 1. Intermolecular condensation is competing with the desired intramolecular cyclization. 2. The concentration of the starting diester is too high. | 1. While the acyloin condensation is less sensitive to concentration than other cyclization methods, using high-dilution conditions can favor the intramolecular reaction. This involves the slow addition of the diester to the reaction mixture.[1] 2. The reaction occurring on the sodium surface inherently favors intramolecular cyclization; however, if polymerization is an issue, consider a slower addition rate of the diester.[1] |
| Difficulty in Purifying the Acyloin Product | 1. Presence of unreacted starting material. 2. Formation of side products from competing reactions. 3. The acyloin may be sensitive to air oxidation. | 1. Use a slight excess of sodium to ensure the complete reaction of the diester. 2. Utilize the Rühlmann modification to minimize side products.[1] 3. Purify the acyloin promptly after workup. Column chromatography on silica (B1680970) gel is a common and effective purification method. |
Quantitative Data Summary
The following table summarizes the expected yields of the acyloin condensation for forming large rings under different conditions.
| Ring Size | Reaction Conditions | Expected Yield | Reference |
| 10- to 20-membered rings | Standard Acyloin Condensation | Good to Excellent (>70%) | [4] |
| 14-membered ring | Rühlmann Modification (with TMSCl) | 60-95% | [1][3] |
| 12-membered and higher rings | Standard Acyloin Condensation | Good to Excellent (>70%) | [4] |
Experimental Protocols
Synthesis of 2-Hydroxycyclotetradecanone (Acyloin) via Rühlmann Condensation
This protocol describes a general method for the intramolecular acyloin condensation of a dialkyl 1,14-tetradecanedioate using the Rühlmann modification.
Materials:
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Dimethyl or Diethyl 1,14-tetradecanedioate
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Sodium metal
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Trimethylsilyl chloride (TMSCl)
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Anhydrous toluene (or xylene)
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Hydrochloric acid (for workup)
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Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, all under a positive pressure of an inert gas.
-
Reaction Initiation: Anhydrous toluene is added to the flask, followed by finely cut sodium metal to create a dispersion with vigorous stirring. The mixture is heated to reflux.
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Slow Addition of Reactants: A solution of the 1,14-tetradecanedioate and trimethylsilyl chloride in anhydrous toluene is added dropwise from the dropping funnel to the refluxing sodium suspension over several hours.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting diester.
-
Workup: After the reaction is complete, the mixture is cooled, and excess sodium is carefully quenched with methanol. The mixture is then hydrolyzed with dilute hydrochloric acid.
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Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude acyloin is then purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Rühlmann modification of the acyloin condensation.
Caption: Troubleshooting logic for low yield in acyloin condensation.
References
purification methods for cyclotetradecane from reaction byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cyclotetradecane from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: Depending on the synthetic route, common byproducts may include:
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Linear and cyclic oligomers: These are molecules formed by the linking of two or more monomer units, resulting in species like C28H56 (dimer), C42H84 (trimer), etc.
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Unreacted starting materials: Incomplete reactions can leave behind the initial linear alkanes or dienes.
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Catalyst residues: For syntheses like Ring-Closing Metathesis (RCM), residues of the ruthenium catalyst may be present.
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Solvent and reagents: Residual solvents and other reagents used in the reaction.
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Oxidation products: Exposure to air can lead to the formation of small amounts of polar oxidation byproducts.[1]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | [2] |
| Molecular Weight | 196.38 g/mol | [2][3] |
| Melting Point | 54-55 °C | [2] |
| Boiling Point | 131 °C at 11 Torr | [2] |
| Solubility | Soluble in alcohol; very low solubility in water. | [1] |
Q3: What are the recommended primary purification methods for crude this compound?
A3: The choice of purification method depends on the nature of the impurities. The most common and effective methods are:
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Recrystallization: Particularly effective for removing small amounts of impurities from a solid crude product. A known successful solvent system is aqueous ethanol (B145695).[4]
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Column Chromatography: Useful for separating this compound from byproducts with different polarities, such as more polar oxidation products or less polar oligomers.
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Fractional Distillation under Reduced Pressure: Ideal for separating this compound from non-volatile impurities or byproducts with significantly different boiling points.[2]
Q4: How can I assess the purity of my this compound sample?
A4: Purity assessment is critical after each purification step. Common analytical techniques include:
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the identity of this compound by its mass spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect and quantify impurities with different chemical structures.
-
Melting Point Analysis: A sharp melting point close to the literature value (54-55 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Impurities are inhibiting crystal formation. | Use a lower-boiling point solvent or a solvent pair. Add a little more solvent. Try seeding the solution with a pure crystal of this compound. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. | Evaporate some of the solvent to increase the concentration and cool again. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of purified product. | Too much solvent was used. The crystals were filtered before crystallization was complete. The crystals are significantly soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The impurities have similar solubility to this compound in the chosen solvent. The cooling was too rapid, trapping impurities. | Try a different recrystallization solvent or a solvent pair. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of bands (co-elution). | The polarity of the eluent is too high. The column was not packed properly (channeling). The column was overloaded with the sample. | Start with a less polar eluent and gradually increase the polarity (gradient elution). Repack the column carefully to ensure a uniform stationary phase. Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A common starting point for non-polar compounds like this compound is hexane (B92381), with polarity gradually increased by adding ethyl acetate (B1210297) or dichloromethane. |
| Cracking or air bubbles in the column bed. | The column ran dry. The packing was not allowed to settle properly. | Always keep the solvent level above the top of the stationary phase. Ensure the stationary phase is fully wetted and settled before loading the sample. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol is a starting point and may require optimization based on the impurity profile of your crude this compound.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Addition of Water: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
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Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold aqueous ethanol.
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Drying: Dry the purified crystals in a vacuum oven or in a desiccator. A literature source suggests performing a second recrystallization followed by sublimation in vacuo for very high purity.[4]
Quantitative Data (Example):
| Parameter | Before Recrystallization | After Recrystallization |
| Mass | User-defined (e.g., 5.0 g) | User-defined |
| Purity (by GC-MS) | User-defined (e.g., 90%) | User-defined |
| Yield | - | User-defined |
Protocol 2: Column Chromatography
This general protocol is for the purification of moderately non-polar compounds like this compound.
Methodology:
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Stationary Phase Selection: Silica (B1680970) gel is a common choice for the stationary phase.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). The non-polar this compound should elute relatively quickly. If other non-polar byproducts are present, a very gradual increase in polarity (e.g., adding 1-2% ethyl acetate to the hexane) may be necessary to achieve separation.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC-MS.
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Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
References
Technical Support Center: Overcoming Low Solubility of Cyclotetradecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of cyclotetradecane in various solvents.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | This compound is a large, nonpolar cycloalkane. According to the "like dissolves like" principle, it will have the highest solubility in nonpolar solvents. If you are using a polar solvent (e.g., water, ethanol (B145695), methanol), it is unlikely to dissolve. Solution: Switch to a nonpolar solvent such as hexane, cyclohexane, toluene, or chloroform. |
| Insufficient Temperature | The solubility of solids in liquids generally increases with temperature. The energy from heating helps to overcome the intermolecular forces within the solid this compound, allowing it to dissolve more readily. Solution: Gently warm the solvent while stirring. Be mindful of the solvent's boiling point and the thermal stability of this compound. |
| Low Agitation/Mixing | Inadequate mixing can lead to a localized saturation of the solvent at the surface of the this compound particles, preventing further dissolution. Solution: Use a magnetic stirrer or vortex mixer to ensure the this compound is well-dispersed in the solvent and to continuously bring fresh solvent into contact with the solid. Sonication can also be effective in breaking up agglomerates and enhancing dissolution. |
| Supersaturation and Precipitation | If a solution was prepared at a higher temperature and then cooled, this compound may precipitate out of the solution. Solution: Re-heat the solution to redissolve the this compound. To maintain solubility at a lower temperature, consider using a co-solvent system or a solubilizing agent. |
Issue: this compound precipitates out of solution upon addition of another substance (e.g., in a reaction mixture).
| Potential Cause | Troubleshooting Steps |
| Change in Solvent Polarity | The addition of a more polar substance to a nonpolar solution of this compound can decrease its solubility, causing it to precipitate. Solution: If possible, use a less polar co-solvent for the added substance. Alternatively, increase the proportion of the nonpolar solvent in the final mixture. |
| "Salting Out" Effect | The introduction of a substance that is more soluble in the solvent than this compound can lead to the precipitation of this compound. Solution: This is a challenging issue to resolve without changing the fundamental solvent system. Consider if a different solvent can be used where all components are sufficiently soluble. |
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound most soluble?
A1: this compound is a nonpolar molecule and is therefore most soluble in nonpolar organic solvents.[1] Based on data for the closely related cyclododecane (B45066), it is expected to have very high solubility in solvents like hexane, cyclohexane, toluene, and other aromatic and halogenated hydrocarbons.[2][3][4]
Q2: Is this compound soluble in polar solvents like water, ethanol, or DMSO?
A2: No, this compound has very low to negligible solubility in polar solvents. It is practically insoluble in water and has low solubility in alcohols like ethanol.[3][5] While DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, its high polarity makes it a poor solvent for a nonpolar compound like this compound.
Q3: How can I increase the solubility of this compound in a specific solvent?
A3: To increase the solubility of this compound, you can:
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Increase the temperature: Gently heating the solvent will generally increase the solubility of this compound.
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Use a co-solvent: If you need to use a slightly more polar solvent system, adding a nonpolar co-solvent can help to maintain the solubility of this compound.
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Employ solubilizing agents: For specific applications, particularly in aqueous or more polar environments, the use of cyclodextrins or surfactants can help to encapsulate the this compound molecule and increase its apparent solubility.
Q4: I need to recrystallize this compound. What is a good solvent system to use?
A4: A common method for recrystallizing this compound is using a mixed solvent system of aqueous ethanol.[5] The principle is to dissolve the this compound in a minimal amount of hot ethanol (a solvent in which it is soluble when hot) and then slowly add water (a solvent in which it is insoluble) until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form.
Quantitative Solubility Data
| Solvent | Solvent Type | Expected Qualitative Solubility of this compound | Estimated Quantitative Solubility of Cyclododecane ( g/100g of solvent) |
| Hexane | Nonpolar | Very High | ~140[4] |
| Toluene | Nonpolar (Aromatic) | Very High | ~120 (in Xylenes)[4] |
| Chloroform | Nonpolar (Halogenated) | Very High | Very High[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | - |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | - |
| Acetone | Polar Aprotic | Insoluble | Insoluble[3] |
| Ethanol | Polar Protic | Insoluble | Insoluble[3][5] |
| Methanol | Polar Protic | Insoluble | - |
| Water | Polar Protic | Insoluble | Insoluble[3] |
Disclaimer: The quantitative data presented is for cyclododecane and should be considered an approximation for this compound.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess if this compound is soluble in a particular solvent at room temperature.
Materials:
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This compound
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A range of solvents to be tested (e.g., hexane, toluene, ethanol, water)
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Small test tubes or vials
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Vortex mixer
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Spatula
Procedure:
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Add approximately 10-20 mg of this compound to a clean, dry test tube.
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Add 1 mL of the chosen solvent to the test tube.
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Vortex the mixture vigorously for 30-60 seconds.
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Visually inspect the solution.
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Soluble: The solid completely disappears, and the solution is clear.
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Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
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Insoluble: The solid does not appear to dissolve at all.
-
-
Record your observations.
Protocol 2: Determination of Quantitative Solubility (Isothermal Equilibrium Method)
Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.
Materials:
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This compound
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Chosen solvent
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Scintillation vials or sealed flasks
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Thermostatically controlled shaker or water bath
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Analytical balance
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Filtration apparatus (e.g., syringe filters with low analyte binding)
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Oven
Procedure:
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Prepare several vials, each containing a known volume of the solvent (e.g., 5 mL).
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Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
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Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours).
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After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow undissolved solid to settle.
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Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette and filter it through a syringe filter into a pre-weighed container.
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Weigh the container with the saturated solution to determine the mass of the solution.
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Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried this compound is achieved.
-
Calculate the solubility in grams of this compound per 100 g of solvent.
Visualizations
Caption: Workflow for Quantitative Solubility Determination.
References
side reactions to avoid in cyclotetradecane synthesis
Welcome to the Technical Support Center for Cyclotetradecane Synthesis. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides and FAQs
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound and other macrocycles?
A1: The most prevalent side reaction is intermolecular polymerization or oligomerization. This occurs when the reactive ends of the linear precursor react with other precursor molecules rather than with each other to form the desired cyclic product. This competition between intramolecular cyclization and intermolecular polymerization is a key challenge in macrocycle synthesis.
Q2: What is the "high-dilution principle" and why is it crucial for this compound synthesis?
A2: The high-dilution principle is the primary strategy to favor intramolecular cyclization over intermolecular reactions. By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule finding its other end is increased relative to it finding another molecule. This is typically achieved by the slow addition of the precursor solution to a large volume of solvent, often using a syringe pump.
Q3: What are the common synthetic routes to this compound?
A3: The most common methods for synthesizing the this compound ring system include:
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Acyloin condensation: This involves the reductive coupling of a long-chain dicarboxylic ester, such as diethyl or dimethyl tetradecanedioate (B1240563), using metallic sodium.
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Thorpe-Ziegler cyclization: This method utilizes the intramolecular condensation of a dinitrile, like 1,14-dicyanotridecane, in the presence of a strong base.
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Ring-Closing Metathesis (RCM): This technique employs a ruthenium catalyst to cyclize a diene, such as 1,15-hexadecadiene (B1615566).
Q4: How can I confirm the presence of oligomeric byproducts in my reaction mixture?
A4: Oligomers can be detected using various analytical techniques. Mass spectrometry (MS) will show a series of peaks with masses that are multiples of the precursor's molecular weight. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can also be used to separate molecules based on their size, revealing the presence of higher molecular weight species.
Q5: Are there any additives that can improve the yield of the Acyloin condensation?
A5: Yes, the addition of trimethylsilyl (B98337) chloride (TMSCl) can significantly improve the yield of the acyloin condensation. TMSCl traps the enediolate intermediate as a more stable bis-silyl derivative, which prevents side reactions like the Dieckmann condensation.[1] The acyloin can then be regenerated by acidic workup.
Troubleshooting Guide
Problem 1: Low to no yield of this compound, with a significant amount of a waxy or polymeric solid.
-
Likely Cause: The concentration of the precursor was too high, leading to intermolecular polymerization as the major reaction pathway.
-
Troubleshooting Steps:
-
Verify High-Dilution Conditions: Ensure that the precursor is added very slowly to a large volume of solvent. A common starting point is a precursor concentration in the syringe pump of 0.1 M, added over several hours to refluxing solvent.
-
Increase Solvent Volume: If polymerization is still an issue, increase the total volume of the reaction solvent.
-
Check Stirring Efficiency: Vigorous stirring is essential to rapidly disperse the added precursor and maintain a low effective concentration.
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Consider a Pseudo-Dilution Approach: If using solid-phase synthesis, anchoring the precursor to a resin can mimic high-dilution conditions.
-
Problem 2: The reaction appears to be incomplete, with a significant amount of unreacted starting material.
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Likely Cause: The reaction conditions may not be optimal for the chosen synthetic route, or the reagents may be inactive.
-
Troubleshooting Steps:
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Check Reagent Quality: Ensure that all reagents, especially catalysts and moisture-sensitive compounds like sodium metal, are fresh and of high purity.
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Optimize Reaction Temperature: For some macrocyclizations, a higher temperature can increase the rate of the desired intramolecular reaction. However, for strained rings, higher temperatures might favor side reactions.
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Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.
-
Verify Catalyst Activity: If using a catalytic method like RCM, ensure the catalyst is active and has not been deactivated by impurities in the starting materials or solvent.
-
Problem 3: Difficulty in purifying the this compound product from oligomeric byproducts.
-
Likely Cause: Oligomers can have similar polarities to the desired macrocycle, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Column Chromatography Optimization: Experiment with different solvent systems and stationary phases (e.g., alumina (B75360) instead of silica (B1680970) gel) to improve separation.
-
Recrystallization: If the this compound product is a solid, recrystallization can be a highly effective purification method. Test various solvents to find one in which the product has good solubility at high temperatures and poor solubility at low temperatures, while the oligomers remain soluble.
-
Sublimation: For volatile solids like this compound, vacuum sublimation can be an excellent purification technique to separate it from non-volatile oligomers.[2]
-
Size Exclusion Chromatography (SEC): This technique is specifically designed to separate molecules based on size and can be very effective for removing oligomers.
-
Data Presentation
The following table summarizes typical yields for different synthetic routes to this compound and its precursors. Note that yields can vary significantly based on reaction conditions and the specific substrate used.
| Synthetic Route | Precursor | Product | Typical Yield (%) | Reference |
| Acyloin Condensation | Diethyl tetradecanedioate | Cyclotetradecan-1-ol-2-one | >70% | [1] |
| Thorpe-Ziegler Cyclization | 1,14-Dicyanotridecane | 2-Cyanocyclotetradecanimine | Good for 13+ membered rings | |
| Ring-Closing Metathesis | 1,15-Hexadecadiene | Cyclotetradecene (B8560412) | Varies with catalyst and conditions | |
| Multi-step Synthesis | Dodecanedioic acid | This compound | 73% (final step) | [3] |
Experimental Protocols
Below are generalized methodologies for key experiments in the synthesis of this compound.
Protocol 1: Acyloin Condensation of Diethyl Tetradecanedioate
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Apparatus Setup: A three-necked flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel or syringe pump. The system is thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Preparation: Finely dispersed sodium metal is added to a large volume of a dry, high-boiling aprotic solvent (e.g., toluene (B28343) or xylene). The mixture is heated to reflux with vigorous stirring to create a fine sodium dispersion.
-
High-Dilution Addition: A solution of diethyl tetradecanedioate in the same dry solvent is added dropwise to the refluxing sodium dispersion over an extended period (e.g., 8-12 hours).
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Reaction Completion and Quenching: After the addition is complete, the reaction is refluxed for an additional hour. The mixture is then cooled, and any excess sodium is carefully quenched with a small amount of ethanol (B145695) or methanol.
-
Workup: The reaction mixture is acidified with dilute acid, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ether or ethyl acetate).
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Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The resulting crude acyloin (cyclotetradecan-1-ol-2-one) is then purified, typically by chromatography or distillation. The acyloin can be further reduced to this compound.
Protocol 2: Thorpe-Ziegler Cyclization of 1,14-Dicyanotridecane
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Apparatus Setup: A reaction vessel is set up for high-dilution conditions under an inert atmosphere, similar to the acyloin condensation.
-
Reagent Preparation: A strong base, such as sodium amide or lithium diisopropylamide (LDA), is prepared or added to a large volume of a suitable dry solvent (e.g., THF or ether).
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High-Dilution Addition: A solution of 1,14-dicyanotridecane in the same dry solvent is added slowly to the base suspension over several hours.
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Reaction Completion and Workup: After the addition, the reaction is stirred for an additional period to ensure complete cyclization. The reaction is then quenched, typically with an aqueous acid solution.
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Hydrolysis and Decarboxylation: The intermediate cyclic β-enaminonitrile is then subjected to acidic hydrolysis and decarboxylation to yield cyclotetradecanone (B1616220).
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Purification: The crude cyclotetradecanone is purified by standard methods such as distillation or chromatography, and can then be reduced to this compound.
Protocol 3: Ring-Closing Metathesis of 1,15-Hexadecadiene
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Apparatus Setup: A reaction flask is charged with a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.
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Catalyst Addition: A Grubbs-type ruthenium catalyst (e.g., Grubbs' first or second generation catalyst) is added to the solvent.
-
High-Dilution Addition: A solution of 1,15-hexadecadiene in the same solvent is added slowly to the catalyst solution over several hours.
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Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS. The reaction is typically driven to completion by the removal of the volatile byproduct, ethylene.
-
Workup and Purification: Once the reaction is complete, the catalyst is removed, often by filtration through a pad of silica gel or by using a scavenger resin. The solvent is then removed, and the resulting cyclotetradecene is purified. The double bond can be subsequently hydrogenated to yield this compound.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows in this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Competing reaction pathways in macrocyclization.
References
Technical Support Center: Cyclotetradecane Characterization by GC-MS
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of cyclotetradecane using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: I am not seeing a peak for this compound in my chromatogram. What are the possible causes?
A1: Several factors could lead to the absence of a this compound peak:
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Incorrect GC Parameters: this compound is a high-molecular-weight, semi-volatile compound. Ensure your GC oven temperature program is suitable to elute it. The final temperature should be high enough, and the ramp rate may need to be optimized.
-
Injector Issues: The injector temperature might be too low for complete vaporization, or too high, causing thermal degradation. For high-boiling point compounds, a higher injector temperature is generally needed.[1] Also, check for leaks in the injector, as this can affect the transfer of the analyte to the column.[1]
-
Column Problems: The GC column may not be appropriate for this analysis. A non-polar stationary phase is recommended for non-polar analytes like this compound.[2] The column could also be contaminated or degraded.
-
Sample Concentration: The concentration of this compound in your sample might be below the detection limit of your instrument.[2]
-
MS Detector Issues: Ensure the mass spectrometer is properly tuned and that the filament is working correctly.[2]
Q2: My this compound peak is broad and/or tailing. How can I improve the peak shape?
A2: Poor peak shape for this compound can be caused by:
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Active Sites: The presence of active sites in the injector liner or the front of the GC column can cause peak tailing.[3] Using a deactivated liner and trimming the first few centimeters of the column can help.
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Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize quickly and homogeneously, leading to band broadening.
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Suboptimal Flow Rate: The carrier gas flow rate might not be optimal for this compound. Verify and adjust the flow rate as needed.[2]
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Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or using a higher split ratio.
-
Improper Column Installation: Dead volume in the system due to improper column installation in the injector or detector can cause peak broadening and tailing.[3]
Q3: I am seeing ghost peaks in my chromatogram. What is the source of this contamination?
A3: Ghost peaks, which are peaks that appear in blank runs or inconsistently in sample runs, can originate from several sources:
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Septum Bleed: Over time, the injector septum can degrade and release volatile compounds, especially at high injector temperatures.[3] Regular replacement with high-quality, low-bleed septa is recommended.
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Sample Carryover: Residual sample from a previous injection can be retained in the syringe, injector, or the front of the column.[2] Implementing a thorough syringe and injector cleaning routine between runs is crucial.
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Contaminated Solvents or Gases: Impurities in the solvents used for sample preparation or in the carrier gas can introduce ghost peaks.[1] Ensure high-purity solvents and carrier gas with appropriate traps.
Q4: The retention time for my this compound peak is shifting between runs. Why is this happening?
A4: Retention time variability can be a sign of several issues:
-
Leaks in the System: Leaks in the gas lines, at the injector, or column fittings can cause fluctuations in the carrier gas flow rate, leading to shifting retention times.[2]
-
Inconsistent Oven Temperature: Poor temperature control of the GC oven will directly impact retention times.[4]
-
Changes in Carrier Gas Flow Rate: Issues with the gas supply or electronic pressure control can lead to inconsistent flow rates.[2]
-
Column Degradation: Over time, the stationary phase of the column can degrade, which can affect the retention of analytes.
Q5: How can I confirm that the peak I am seeing is indeed this compound?
A5: Confirmation of this compound can be achieved by:
-
Mass Spectrum Matching: Compare the acquired mass spectrum of your peak with a reference spectrum from a library, such as the NIST Mass Spectral Library. The fragmentation pattern should match.
-
Molecular Ion Peak: Look for the molecular ion peak (M+) at an m/z corresponding to the molecular weight of this compound (196.37 g/mol ).[5]
-
Retention Index: Compare the calculated Kovats retention index of your peak with reported values for this compound on a similar non-polar column.
-
Analysis of a Standard: The most definitive method is to analyze a certified reference standard of this compound under the same conditions and compare the retention time and mass spectrum.
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₂₈ | [5] |
| Molecular Weight | 196.37 g/mol | [5] |
| Kovats Retention Index (Non-polar column) | 1669, 1673, 1677 | [5] |
| Molecular Ion (M+) m/z | 196 | |
| Key Mass Fragments (m/z) | 55 (Top Peak), 41 (2nd Highest), 69 (3rd Highest) |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable non-polar solvent (e.g., hexane, ethyl acetate) to a final concentration within the linear range of the instrument.
-
If necessary, perform a clean-up step to remove interfering matrix components.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Notes |
| Gas Chromatograph | ||
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness | A non-polar column is ideal for separating non-polar analytes like this compound. |
| Injector Temperature | 250 °C | Should be high enough to ensure complete vaporization without causing thermal degradation. |
| Injection Mode | Split/Splitless (Splitless for trace analysis) | Adjust split ratio based on sample concentration. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | Maintain a constant flow rate (e.g., 1.0 - 1.5 mL/min). |
| Oven Program | Initial Temp: 60°C, hold for 2 min. Ramp: 10°C/min to 300°C. Final Hold: 10 min. | This is a starting point; the ramp rate and final temperature may need optimization. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard for most EI applications. |
| MS Source Temperature | 230 °C | A common starting point for good ionization. |
| MS Quadrupole Temp. | 150 °C | Typical setting for good mass filtering. |
| Mass Scan Range | m/z 40 - 400 | This range will cover the molecular ion and key fragments of this compound. |
3. Data Analysis:
-
Integrate the peak corresponding to the expected retention time of this compound.
-
Extract the mass spectrum for the integrated peak.
-
Compare the obtained mass spectrum with the NIST library spectrum for this compound for identification.
-
Quantify using a calibration curve prepared from this compound standards.
Visualizations
Below is a logical workflow for troubleshooting common issues during the GC-MS analysis of this compound.
Caption: A logical workflow for troubleshooting common GC-MS issues.
References
Technical Support Center: Scaling Up Cyclotetradecane Production
Welcome to the Technical Support Center for Cyclotetradecane Production. This resource is tailored for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during your chemical synthesis processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for scaling up this compound production?
A1: The most prominent and industrially relevant strategy for producing this compound is the ring expansion of a smaller, readily available cyclic ketone, namely cyclododecanone (B146445). This approach avoids the common challenge of low yields in large-scale macrocyclization reactions due to competing intermolecular polymerization. The Tiffeneau-Demjanov rearrangement is a classic and effective method for this one-carbon ring expansion. More modern and safer variations of this reaction are often preferred for larger-scale synthesis.
Q2: My ring expansion reaction of cyclododecanone is giving low yields of cyclotetradecanone. What are the likely causes and how can I improve the yield?
A2: Low yields in the ring expansion of cyclododecanone can stem from several factors. A primary cause is the formation of side products, such as epoxides, especially under non-optimal reaction conditions. With unsymmetrical ketones, regioisomer formation can also be an issue, although this is not a concern with cyclododecanone. To improve yields, ensure precise control of reaction temperature, as the stability of the diazonium intermediate is critical. The choice of solvent and the rate of addition of reagents can also significantly impact the outcome. For instance, using a less nucleophilic solvent can disfavor epoxide formation.
Q3: What are the major safety concerns when using diazomethane (B1218177) for the Tiffeneau-Demjanov reaction at a larger scale?
A3: Diazomethane is a highly toxic and explosive compound, making its use on a large scale exceptionally hazardous.[1][2] It can detonate without the presence of air, and its permissible exposure limit is very low (0.2 ppm TWA).[1][2] Due to these dangers, diazomethane is not commercially available and must be synthesized in situ.[1][2] For large-scale operations, specialized, highly pressurized equipment and remote monitoring are essential to mitigate the risk of explosion.[2] Given the significant safety risks, it is highly recommended to consider safer alternatives to diazomethane for industrial applications.
Q4: Are there safer, scalable alternatives to diazomethane for the homologation of cyclododecanone?
A4: Yes, several safer alternatives to diazomethane have been developed for ketone homologation. Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and less explosive substitute.[3] While still toxic, it is generally considered safer to handle than diazomethane.[3] Another emerging class of reagents are imidazotetrazines, such as temozolomide (B1682018) (TMZ), which can serve as weighable, non-explosive diazomethane surrogates.[3] These alternatives may require different reaction conditions and catalysts, so process optimization is necessary when substituting them for diazomethane.
Q5: How can I effectively purify this compound at a large scale, given its non-polar, hydrocarbon nature?
A5: For non-polar compounds like this compound, large-scale purification typically relies on physical separation methods rather than chromatography, which is often not economically viable at an industrial scale. The primary techniques are vacuum distillation and crystallization.[4] Vacuum distillation is suitable for separating compounds with different boiling points and is particularly useful for high-boiling substances as it lowers the required temperature, preventing thermal decomposition.[4] Crystallization is another powerful purification method.[5] This involves dissolving the crude this compound in a suitable solvent at an elevated temperature and then cooling the solution to induce the crystallization of the pure product, leaving impurities behind in the solvent.[5]
Troubleshooting Guides
Issue 1: Low Yield in Tiffeneau-Demjanov Ring Expansion
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of cyclododecanone | Incomplete diazotization of the amine precursor. | Ensure the use of fresh sodium nitrite (B80452) and a slight excess of acid. Maintain a low reaction temperature (0-5 °C) during diazotization to prevent decomposition of the diazonium salt.[6] |
| Insufficiently reactive homologating agent. | If using a diazomethane alternative, ensure the appropriate catalyst and reaction conditions are employed. For example, TMS-diazomethane often requires a Lewis acid catalyst. | |
| Formation of significant byproducts (e.g., epoxide) | Reaction conditions favoring epoxide formation over ring expansion. | Use of strongly acidic conditions can favor the desired ring expansion.[7] The choice of solvent can also influence the reaction pathway; consider less nucleophilic solvents. |
| Product is a mixture of ketones | Impure starting cyclododecanone. | Ensure the purity of the starting cyclododecanone through appropriate analytical techniques (e.g., GC-MS, NMR) before starting the reaction. |
Issue 2: Difficulties in Purifying this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete separation during vacuum distillation | Inefficient distillation column or improper vacuum level. | For industrial-scale purification of hydrocarbons, packed columns are often used to increase the efficiency of separation.[4] Ensure the vacuum system can achieve and maintain the required low pressure. |
| Oily product after crystallization | Inappropriate solvent system or cooling rate. | Screen a variety of organic solvents to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[8] A slow cooling rate generally promotes the formation of purer crystals.[9] |
| Low recovery from crystallization | This compound remains dissolved in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, the mother liquor can be concentrated and a second crop of crystals can be obtained. |
Data Presentation
Table 1: Comparison of Homologation Reagents for Cyclododecanone Ring Expansion
| Reagent | Typical Yield (%) | Safety Considerations | Scalability | Relative Cost |
| Diazomethane | 70-85 | Highly toxic and explosive; requires specialized equipment and in-situ generation.[1][2] | Challenging; requires significant investment in safety infrastructure.[1][2] | Low (reagents for generation are inexpensive) |
| Trimethylsilyldiazomethane | 65-80 | Toxic, but less explosive than diazomethane. | More scalable than diazomethane due to improved safety profile. | High |
| Imidazotetrazines (e.g., TMZ) | 60-75 | Non-explosive and relatively low toxicity solid.[3] | Good; easier to handle at larger scales.[3] | Moderate to High |
Note: The data presented are illustrative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Tiffeneau-Demjanov Ring Expansion of Cyclododecanone (Illustrative Lab-Scale)
Materials:
-
Cyclododecanone
-
Potassium cyanide
-
Ammonium (B1175870) chloride
-
Lithium aluminum hydride
-
Sodium nitrite
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Synthesis of 1-aminomethyl-cyclododecanol:
-
Convert cyclododecanone to its cyanohydrin by reacting it with potassium cyanide and ammonium chloride.
-
Reduce the cyanohydrin using a suitable reducing agent like lithium aluminum hydride in an appropriate solvent (e.g., diethyl ether) to yield 1-aminomethyl-cyclododecanol.
-
-
Diazotization and Rearrangement:
-
Dissolve the 1-aminomethyl-cyclododecanol in an aqueous acidic solution (e.g., dilute HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclotetradecanone.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent (e.g., ethanol or hexane).
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. EP0916649A1 - Large scale batch process for diazomethane - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. xray.chem.ufl.edu [xray.chem.ufl.edu]
Technical Support Center: Navigating the Purification of Conformational Isomers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals facing the unique challenges of purifying conformational isomers. This resource provides practical troubleshooting guides and frequently asked questions in a straightforward Q&A format to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are conformational isomers, and why do they present a purification challenge?
A1: Conformational isomers, or conformers, are stereoisomers that can interconvert through rotation around single bonds.[1][2] A specific type, known as atropisomers, have significantly hindered rotation, which allows for the potential isolation of individual isomers.[3][4][5] The primary challenge in their purification is that this interconversion can occur during the separation process itself.[6][7] This dynamic nature can lead to complications in chromatographic separations, such as broad peaks or the inability to achieve baseline resolution, especially if the energy barrier for rotation is low.[8]
Q2: How can I identify the presence of stable conformational isomers, like atropisomers, in my sample?
A2: Several analytical techniques are instrumental in identifying the presence of atropisomers:
-
Variable Temperature Nuclear Magnetic Resonance (VT-NMR): This is a powerful method for observing the dynamic exchange between conformers.[9][10] As the temperature is increased, the rate of interconversion also increases, leading to the broadening and eventual coalescence of distinct NMR signals into a single peak.[11][12] This allows for the determination of the energy barrier to rotation.[9][11]
-
Chiral Chromatography (HPLC/SFC): The appearance of multiple peaks for a single compound when analyzed on a chiral stationary phase is a strong indicator of the presence of stable atropisomers.[13] The ratio of these peaks may change under different temperature or solvent conditions.
Q3: What are the most effective methods for purifying conformational isomers?
A3: The choice of purification technique is largely dependent on the rotational stability of the isomers and the required scale of the separation.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most widely used and effective methods.[13][14][15] Polysaccharide-based and cyclodextrin-based CSPs are particularly common for these separations.[16][17][18]
-
Diastereomeric Salt Resolution: For molecules containing acidic or basic functional groups, reaction with a chiral resolving agent can form diastereomeric salts. These salts have different physical properties and can often be separated using standard crystallization or chromatography techniques.
-
Kinetic Resolution: This technique involves the use of a chiral reagent or catalyst that selectively reacts with one of the isomers, allowing the unreacted isomer to be isolated.[6][7]
Troubleshooting Common Purification Issues
Problem 1: During chiral chromatography, my peaks are broad and show poor resolution.
-
Possible Cause: On-column interconversion of the isomers.[19]
-
Possible Cause: The chosen chiral stationary phase (CSP) lacks sufficient selectivity for the isomers.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: Systematically vary the mobile phase components. For SFC, this includes adjusting the co-solvent and any additives. For HPLC, this involves optimizing the organic modifier and additives.[18]
-
Problem 2: The separated isomers interconvert back to a mixture after isolation.
-
Possible Cause: The rotational energy barrier is too low for the isomers to be configurationally stable at ambient temperature.[22]
-
Possible Cause: The solvent used for storage may be promoting interconversion.
-
Solution: Investigate the stability of the isolated isomers in a variety of solvents to identify a system that minimizes the rate of racemization.
-
Experimental Protocols
Protocol 1: Chiral SFC Method Development for Atropisomer Separation
-
Initial Column Screening: Begin by screening a diverse set of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type). A generic gradient elution with a common co-solvent like methanol (B129727) is a good starting point.
-
Co-solvent Optimization: Evaluate the effect of different co-solvents (e.g., ethanol, isopropanol, acetonitrile) on the separation.
-
Additive Screening: For acidic or basic analytes, screen various acidic or basic additives to improve peak shape and selectivity.
-
Temperature and Back Pressure Adjustment: Fine-tune the separation by optimizing the column temperature and back pressure. Lower temperatures often enhance resolution for atropisomers.
Data Presentation
Table 1: Overview of Purification Techniques for Conformational Isomers
| Purification Technique | Underlying Principle | Key Advantages | Common Disadvantages |
| Chiral HPLC/SFC | Differential interactions with a chiral stationary phase. | Broad applicability, high resolution, and scalability.[13][23] | Can be costly; on-column interconversion is a potential issue.[6][7][19] |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with distinct physical properties. | Cost-effective for large-scale separations. | Requires an appropriate functional group; can be labor-intensive. |
| Kinetic Resolution | Preferential reaction of one isomer with a chiral reagent or catalyst.[6][7] | Can yield products with high enantiomeric excess. | One isomer is consumed in the process; requires a suitable reaction.[6][7] |
Visualizations
Caption: A typical workflow for the analysis and purification of conformational isomers.
Caption: A decision tree for troubleshooting poor peak resolution in chromatography.
References
- 1. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
- 4. Atropisomers : When the tables cannot turn | Stereochemistry [blogs.ntu.edu.sg]
- 5. Atropisomer - Wikipedia [en.wikipedia.org]
- 6. Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational studies by dynamic NMR. 84.(1) structure, conformation, and stereodynamics of the atropisomers of N-aryl-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatographic resolution of atropisomers for toxicity and biotransformation studies in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. drughunter.com [drughunter.com]
Technical Support Center: Purification of Cyclotetradecane Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing catalyst residues from cyclotetradecane products. The following information assumes the synthesis of this compound via ring-closing metathesis (RCM) using common ruthenium-based catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove catalyst residues from my this compound product?
A1: Residual catalyst, typically ruthenium from Grubbs-type catalysts used in RCM, can lead to several issues. These include product decomposition over time, olefin isomerization, and potential toxicity, which is a critical concern for biologically active materials.[1] For pharmaceutical applications, regulatory bodies mandate very low levels of metal impurities.[2][3]
Q2: What are the most common methods for removing ruthenium catalyst residues?
A2: The primary methods for removing ruthenium residues include:
-
Filtration: Effective for heterogeneous or precipitated catalysts.
-
Adsorption: Using materials like silica (B1680970) gel, activated carbon, or alumina (B75360) to bind the catalyst.[1][4]
-
Scavenging: Employing scavenger resins or molecules that selectively bind to the metal.
-
Extraction: Using a solvent system to selectively pull the catalyst into a different phase.[1]
-
Precipitation: Converting the soluble catalyst into an insoluble form that can be filtered off.[2]
-
Chromatography: Techniques like column chromatography are often used for final purification.[5]
Q3: Can I use a single method to achieve the desired purity?
A3: While a single method can be effective, a combination of techniques often yields the best results. For instance, a reaction mixture might first be treated with a scavenger, followed by filtration and then column chromatography to achieve ppm levels of residual catalyst.
Q4: How do I choose the right scavenger for my experiment?
A4: The choice of scavenger depends on the specific ruthenium complex and the solvent system. Common scavengers for ruthenium include tris(hydroxymethyl)phosphine (B1196123) (THMP), lead tetraacetate, and various solid-supported phosphines and isocyanides.[1][6] It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific conditions.
Troubleshooting Guides
Problem 1: Persistent Color in the Product After Initial Purification
Symptom: The isolated this compound product retains a yellow or brown color, indicating the presence of residual ruthenium complexes.
Possible Cause: The initial purification step (e.g., a simple filtration or a single column chromatography) was insufficient to remove all catalyst species.
Solutions:
-
Activated Carbon Treatment: Stir the product solution with activated carbon, then filter through Celite.[2]
-
Scavenger Resins: Pass the solution through a cartridge containing a suitable scavenger resin.
-
Oxidative Treatment: Some ruthenium species can be converted to more easily removable forms by treatment with an oxidizing agent like lead tetraacetate, followed by filtration.[1]
-
Aqueous Extraction: A simple aqueous extraction can be effective for removing PEG-supported ruthenium catalysts.[1]
Problem 2: Low Product Yield After Purification
Symptom: Significant loss of this compound product during the catalyst removal process.
Possible Cause: The purification method has a high affinity for the product as well as the catalyst.
Solutions:
-
Optimize Scavenger Amount: Use the minimum effective amount of scavenger to reduce product binding.
-
Thorough Washing: When using filtration through silica, Celite, or with scavenger resins, wash the solid support thoroughly with a suitable solvent to recover any adsorbed product.[7]
-
Alternative Method: If product loss remains high with a particular method, consider switching to a different technique. For example, if chromatography is causing significant loss, try a precipitation or extraction method first.
Problem 3: Catalyst Residue Still Detected After Column Chromatography
Symptom: Analytical tests (e.g., ICP-MS) show unacceptable levels of ruthenium even after careful column chromatography.
Possible Cause: Some ruthenium byproducts can co-elute with the product on silica gel.[1]
Solutions:
-
Pre-treatment: Treat the crude product with a scavenger or activated carbon before performing column chromatography.
-
Modified Stationary Phase: In some cases, using a different stationary phase for chromatography, such as alumina, may improve separation.[4]
-
Use of a Polar Isocyanide: Adding a polar isocyanide can form a highly polar complex with the ruthenium catalyst, which is then more easily separated by silica gel chromatography.[6]
Quantitative Data on Removal Methods
The efficiency of different catalyst removal methods can vary significantly. The table below summarizes the effectiveness of several common techniques.
| Method | Reagent/Material | Typical Residual Ruthenium Level | Reference |
| Adsorption | Activated Carbon | 100-115 ppm | [8] |
| Extraction | Aqueous Cysteine Solution | 148 ppm (before further steps) | [8] |
| Scavenging | Polar Isocyanide + Silica Gel Filtration | < 5 ppm | [6][9] |
| Precipitation | Trimercaptotriazine | Effective for divalent metals | [2] |
| Combined | RCM followed by hydrogenation (Pd/C) | < 1 ppm | [8] |
Experimental Protocols
Protocol 1: General Procedure for Ruthenium Removal using Activated Carbon
-
After the RCM reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add activated carbon (approximately 10-20 wt% relative to the crude product).
-
Stir the suspension at room temperature for 1-2 hours.
-
Prepare a short plug of Celite in a fritted funnel.
-
Filter the mixture through the Celite plug, washing the plug thoroughly with the same solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 2: Ruthenium Removal using a Scavenger Resin
-
Dissolve the crude this compound product in a minimal amount of a non-polar solvent.
-
Pack a chromatography column with the chosen scavenger resin (e.g., a silica-based thiol scavenger).
-
Load the product solution onto the column.
-
Elute the product using the same non-polar solvent, collecting the fractions.
-
Monitor the fractions by TLC to identify those containing the product.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the removal of catalyst residues from this compound.
Caption: A logical diagram for troubleshooting common issues in catalyst removal.
References
- 1. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of Cyclotetradecane Under Oxidative Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclotetradecane, focusing on its stability under oxidative conditions.
Disclaimer
Direct experimental data on the oxidative stability of this compound is limited in publicly available literature. The information provided herein is largely based on the established principles of organic chemistry and extrapolated from studies on other cycloalkanes, such as cyclohexane (B81311) and cyclopentane. It is intended to serve as a practical guide and should be supplemented with rigorous experimental validation for your specific application.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to atmospheric oxidation during storage?
A1: this compound, as a saturated cycloalkane, is relatively stable to atmospheric oxygen at ambient temperature in the absence of light and catalysts. However, long-term storage can lead to slow oxidation, especially if the compound is exposed to light, elevated temperatures, or is in the presence of metal ion impurities that can catalyze oxidation reactions. For optimal stability, it is recommended to store this compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Q2: What are the likely degradation products of this compound under oxidative stress?
A2: While specific degradation products for this compound have not been extensively documented, based on the oxidation mechanisms of other large cycloalkanes, the following products can be anticipated:
-
Initial Oxidation Products: Cyclotetradecanol (alcohol) and Cyclotetradecanone (ketone) are the most probable initial products resulting from the oxidation of a C-H bond.
-
Ring-Opening Products: Under more vigorous oxidative conditions, cleavage of the carbon-carbon bonds in the ring can occur. This can lead to the formation of dicarboxylic acids (e.g., tetradecanedioic acid), and other shorter-chain diacids, aldehydes, and ketones.
Q3: My analytical results show unexpected peaks after my experiment involving this compound and an oxidizing agent. How can I identify these new peaks?
A3: Unexpected peaks in your analytical chromatogram (e.g., GC-MS or LC-MS) likely correspond to degradation products of this compound. To identify these, you can employ the following strategies:
-
Mass Spectrometry (MS): Analyze the mass spectra of the new peaks. Look for molecular ions and fragmentation patterns that are consistent with the potential degradation products mentioned in Q2. For example, the addition of an oxygen atom (+16 Da) or a hydroxyl group (+17 Da) to the parent mass of this compound (196.38 g/mol ) would suggest the formation of an epoxide or a hydroxylated derivative, respectively.
-
Spectroscopic Techniques: If sufficient quantities of the impurities can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed structural information to confirm the identity of the degradation products.
-
Forced Degradation Studies: Intentionally degrade a sample of this compound under controlled oxidative conditions (see Experimental Protocols section) and analyze the resulting mixture. This can help to generate reference standards for the degradation products and confirm their retention times and mass spectra.
Q4: Can I use common laboratory oxidizing agents with this compound?
A4: The reactivity of this compound with common oxidizing agents will vary depending on the strength of the oxidant and the reaction conditions (temperature, solvent, catalyst).
-
Mild Oxidants: Reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation reagents are less likely to cause significant degradation of the cycloalkane ring itself, especially at low temperatures.
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Strong Oxidants: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ozone (O₃) can lead to significant degradation, including ring cleavage. These should be used with caution and under carefully controlled conditions if the integrity of the cycloalkane ring is to be maintained.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound purity over time during storage. | Exposure to air, light, or heat. Presence of catalytic impurities. | Store in a tightly sealed, amber vial under an inert atmosphere (N₂ or Ar). Store in a refrigerator or freezer. Ensure high purity of the initial material. |
| Inconsistent results in experiments involving oxidative conditions. | Variable levels of degradation of this compound between batches or experiments. | Implement a standardized protocol for handling and storing this compound. Perform a control experiment without the oxidizing agent to assess the baseline stability. Analyze the purity of this compound before each experiment. |
| Formation of insoluble materials or precipitates. | Polymerization or formation of high molecular weight degradation products. | Characterize the precipitate if possible (FTIR can be useful). Consider using a lower concentration of the oxidizing agent or a lower reaction temperature. Use a solvent that can dissolve both this compound and its potential polar degradation products. |
| Difficulty in separating this compound from its degradation products. | Similar polarities of the parent compound and some initial oxidation products (e.g., cyclotetradecanone). | Optimize your chromatographic method. Consider using a different stationary phase or mobile phase gradient. Derivatization of the degradation products (e.g., to form more polar derivatives) may aid in separation. |
Quantitative Data Summary
As specific quantitative data for this compound is scarce, the following table provides a qualitative summary of expected stability based on general principles for large cycloalkanes.
| Oxidative Condition | Expected Stability of this compound | Potential Primary Degradation Products |
| Ambient Air & Light (Long-term Storage) | Moderate to Good (degradation is slow) | Traces of Cyclotetradecanol, Cyclotetradecanone |
| Elevated Temperature (e.g., 40-60 °C) in Air | Poor to Moderate | Cyclotetradecanol, Cyclotetradecanone |
| Hydrogen Peroxide (30%) | Poor | Cyclotetradecanol, Cyclotetradecanone, Ring-opened products |
| Potassium Permanganate (KMnO₄) | Very Poor | Dicarboxylic acids (e.g., Tetradecanedioic acid) |
| Ozone (O₃) | Very Poor | Ring-opened products (aldehydes, ketones, carboxylic acids) |
Experimental Protocols
Protocol 1: General Procedure for Forced Oxidative Degradation Study
This protocol outlines a general method for intentionally degrading this compound to identify potential degradation products.
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Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
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Oxidative Stress Condition:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
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Incubate the solution at room temperature for 24 hours. Protect from light.
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A control sample (1 mL of stock solution with 1 mL of water) should be run in parallel.
-
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Sample Analysis:
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At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
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If necessary, quench the reaction (e.g., by adding a small amount of sodium bisulfite to consume excess H₂O₂).
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Analyze the sample by a suitable analytical method, such as GC-MS or LC-MS, to monitor the degradation of this compound and the formation of new peaks.
-
-
Data Evaluation:
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Compare the chromatograms of the stressed sample and the control sample.
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Identify the degradation peaks and analyze their mass spectra to propose potential structures.
-
Visualizations
Caption: Workflow for a forced oxidative degradation study of this compound.
Caption: Logic diagram for troubleshooting the identification of unknown peaks.
Technical Support Center: Refining Recrystallization Techniques for High-Purity Cyclotetradecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining recrystallization techniques for obtaining high-purity cyclotetradecane.
Troubleshooting Guide
Encountering issues during recrystallization is common, especially with waxy solids like this compound. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.
Problem: The this compound "oils out" instead of forming crystals.
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Q: My this compound is separating as an oily layer in the solvent upon cooling, not as solid crystals. What's causing this and how can I fix it?
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A: "Oiling out" typically occurs when the solute's melting point is lower than the temperature of the saturated solution. Given that this compound has a relatively low melting point (approximately 54-56°C), this is a common issue. It can be caused by the solution being too concentrated or cooling too rapidly.
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Solution 1: Reheat and Dilute. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature. Allow the solution to cool more slowly.
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Solution 2: Modify the Solvent System. If using a mixed solvent system like aqueous ethanol (B145695), the addition of a small amount of a solvent in which this compound is more soluble (the "good" solvent, e.g., pure ethanol) can help prevent premature precipitation.
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Solution 3: Slow Cooling. Insulate the flask to ensure a very slow cooling rate. This allows the solution to reach a temperature below the melting point of this compound before crystallization begins.
-
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Problem: Very low or no crystal yield after cooling.
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Q: After cooling the solution, I've obtained very few or no crystals of this compound. What went wrong?
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A: This is one of the most frequent problems in recrystallization and usually points to the use of too much solvent.
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Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off some of the solvent. This will increase the concentration of the this compound. Once you observe slight turbidity or the formation of a few crystals in the hot solution, allow it to cool slowly.
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Solution 2: Induce Crystallization. If the solution appears to be supersaturated, you can try to induce crystallization. Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a surface for crystals to nucleate. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.
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Solution 3: Drastic Cooling. If slow cooling does not yield crystals, try cooling the solution in an ice-water bath. Be aware that rapid cooling may result in smaller, less pure crystals.
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Problem: The resulting crystals are discolored or appear impure.
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Q: My recrystallized this compound has a yellowish tint or appears clumpy. How can I improve the purity?
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A: Discoloration often indicates the presence of soluble impurities that were not effectively removed during the recrystallization process.
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Solution 1: Use Activated Charcoal. If the hot, dissolved solution of this compound has a noticeable color, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Heat the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
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Solution 2: A Second Recrystallization. A second recrystallization of the obtained crystals will often significantly improve purity.
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Solution 3: Wash the Crystals. Ensure that you wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
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Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on literature and the non-polar, waxy nature of this compound, a mixed solvent system of ethanol and water (aqueous ethanol) is a good starting point. This compound is soluble in hot ethanol and less soluble in cold aqueous ethanol. Pure non-polar solvents like hexane (B92381) can also be used, but may present challenges with "oiling out" due to the low melting point of this compound.
Q2: How much solvent should I use to dissolve the crude this compound?
A2: The key is to use the minimum amount of hot solvent to completely dissolve the solid. Start by adding a small volume of the hot solvent to your crude this compound and continue adding small portions until it all dissolves. Using too much solvent is a common reason for poor yield.
Q3: What is the ideal cooling rate for obtaining high-purity crystals?
A3: A slow cooling rate is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before transferring it to an ice bath for complete crystallization.
Q4: My this compound is very waxy. Does this affect the recrystallization process?
A4: Yes, the waxy nature of this compound can make it more prone to "oiling out" and can sometimes lead to the formation of a soft, amorphous solid instead of distinct crystals. To mitigate this, ensure very slow cooling and consider using a slightly more dilute solution than you would for a more crystalline compound.
Q5: How can I be sure that my recrystallized this compound is pure?
A5: A common method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2°C). Impurities will typically cause the melting point to be lower and the range to be broader. For more rigorous purity assessment, techniques like Gas Chromatography (GC) or Differential Scanning Calorimetry (DSC) can be employed.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) | Notes |
| Hexane | 25 | > 20 | High solubility at room temperature makes it a poor single solvent for recrystallization. |
| Hexane | 0 | ~5 | Still significantly soluble when cold. |
| 95% Ethanol | 78 (Boiling) | ~15 | Good solubility at elevated temperatures. |
| 95% Ethanol | 0 | < 1 | Low solubility in the cold, making it a suitable solvent. |
| Water | 25 | < 0.001 | Essentially insoluble.[1] |
| 70% Ethanol / 30% Water | 80 (Approx. Boiling) | ~5 | A good mixed solvent system for controlled crystallization. |
| 70% Ethanol / 30% Water | 0 | < 0.5 | Very low solubility, allowing for good recovery. |
Note: The solubility data presented are estimations based on the properties of similar long-chain hydrocarbons and qualitative statements from available literature. Experimental determination is recommended for precise process optimization.
Experimental Protocols
Detailed Methodology for Recrystallization of this compound from Aqueous Ethanol
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Solvent Preparation: Prepare a 70:30 (v/v) mixture of ethanol and deionized water.
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Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 20 mL of the 70% aqueous ethanol solvent to boiling.
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Hot Solvent Addition: With stirring, add the hot solvent dropwise to the Erlenmeyer flask containing the this compound until the solid just dissolves. Keep the flask on a hot plate to maintain the temperature near the boiling point of the solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for 2-3 minutes.
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Hot Gravity Filtration (if charcoal was used): If activated charcoal was added, perform a hot gravity filtration to remove it. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
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Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-insulating surface. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with two small portions (2-3 mL each) of ice-cold 70% aqueous ethanol.
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Drying: Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
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Analysis: Determine the yield and assess the purity by measuring the melting point.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
Technical Support Center: Minimizing Solvent Impurities in Cyclotetradecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing solvent impurities in the final cyclotetradecane sample.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of solvent impurities in a final this compound sample?
A1: Solvent impurities in the final this compound sample typically originate from the final purification step, most commonly recrystallization.[1] Residual solvent molecules can become trapped within the crystal lattice or adhere to the crystal surface. Inadequate drying after filtration is another major contributor to residual solvent contamination.
Q2: What is the recommended general approach for purifying this compound?
A2: A widely cited and effective method for the purification of this compound is a two-step process involving recrystallization followed by vacuum sublimation. Specifically, the procedure involves recrystallizing the crude this compound twice from an aqueous ethanol (B145695) solution, followed by sublimation under vacuum to remove any remaining volatile impurities.
Q3: Why is a two-solvent system like aqueous ethanol recommended for the recrystallization of this compound?
A3: this compound, being a nonpolar hydrocarbon, is soluble in nonpolar organic solvents and has very low solubility in polar solvents like water.[2][3] A two-solvent system, where the compound is soluble in one solvent (ethanol) and insoluble in the other (water), allows for fine-tuning of the solvent power.[4] This enables controlled precipitation of the this compound as the solution cools, while impurities remain dissolved in the mother liquor.
Q4: How can I determine the optimal ratio of ethanol to water for recrystallization if I am still seeing impurities?
A4: The optimal solvent ratio is one that dissolves the this compound when hot but allows for maximum recovery of pure crystals upon cooling. If you are experiencing issues, you can experimentally determine the best ratio by following the "Experimental Protocol for Determining Optimal Solvent Composition for Recrystallization" provided below. This involves testing the solubility of your compound in various ethanol/water mixtures at different temperatures.
Q5: What is the purpose of sublimation after recrystallization?
A5: Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into a gas, which then condenses back into a pure solid on a cooled surface.[5][6] This process is highly effective for removing any remaining volatile solvent impurities that may have been trapped in the crystals during recrystallization, as well as other volatile contaminants.[6]
Q6: How can I verify the purity of my final this compound sample and quantify residual solvents?
A6: The purity of the final sample can be assessed by techniques such as melting point determination and spectroscopic methods (e.g., NMR). To specifically quantify residual solvents, headspace gas chromatography-mass spectrometry (HS-GC-MS) is the preferred method.[7][8][9] This technique is highly sensitive and can detect trace amounts of volatile organic compounds.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the hot solvent. | Insufficient amount of the "good" solvent (ethanol). | Add small increments of hot ethanol until the solid dissolves. |
| The solvent mixture contains too much of the "bad" solvent (water). | Add more hot ethanol to increase the overall solvating power. | |
| No crystals form upon cooling. | Too much solvent was used, resulting in a solution that is not saturated at lower temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily precipitate forms instead of crystals. | The saturation point of the solution is above the melting point of this compound (54-55°C). | Use a higher proportion of the "bad" solvent (water) to induce crystallization at a lower temperature. Re-dissolve the oil in a minimum amount of hot ethanol and add hot water dropwise until turbidity appears, then re-heat to clarify and cool slowly. |
| Low recovery of this compound crystals. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture. |
Sublimation Issues
| Problem | Possible Cause | Solution |
| This compound is not subliming. | The temperature is too low. | Gradually increase the temperature of the heating bath. |
| The vacuum is not sufficient. | Ensure all connections in the sublimation apparatus are properly sealed and that the vacuum pump is functioning correctly. A high vacuum is necessary to lower the sublimation temperature.[10] | |
| The sublimed crystals are discolored. | The initial sample was not sufficiently pure. | Perform an additional recrystallization step before sublimation. |
| The heating temperature is too high, causing decomposition. | Reduce the heating temperature and ensure a high vacuum is maintained to allow sublimation at a lower temperature. | |
| Low yield of sublimed material. | The sublimation was not run for a sufficient amount of time. | Continue the sublimation process until no more material is observed condensing on the cold finger. |
| The cold finger is not cold enough, leading to inefficient condensation. | Ensure a continuous flow of cold water or other coolant through the cold finger. |
Quantitative Data Summary
Table 1: Physical Properties of this compound and Common Solvents
| Substance | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | 196.37 | 54-55[1] | 131 (at 11 Torr)[1] | 0.01136 mg/L at 25°C (estimated)[11] |
| Ethanol | 46.07 | -114.1 | 78.3 | Miscible |
| Water | 18.02 | 0 | 100 | - |
Experimental Protocols
Experimental Protocol for Determining Optimal Solvent Composition for Recrystallization
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Preparation : Place approximately 100 mg of crude this compound into several test tubes.
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Solvent Mixtures : Prepare a series of ethanol-water mixtures with varying compositions (e.g., 90:10, 80:20, 70:30 ethanol:water by volume).
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Solubility Testing at Room Temperature : To each test tube, add 1 mL of a different solvent mixture. Agitate the tubes and observe the solubility at room temperature. The ideal solvent system should not dissolve the this compound at this stage.
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Solubility Testing at Elevated Temperature : Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the solvent mixture dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.
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Crystallization Observation : Allow the solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals formed.
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Selection : The optimal solvent composition is the one that dissolves the this compound in a minimal amount of hot solvent and yields the largest amount of pure crystals upon cooling.
Detailed Protocol for Recrystallization of this compound
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Dissolution : In an Erlenmeyer flask, add the crude this compound. Add the predetermined optimal hot aqueous ethanol solution in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the this compound is completely dissolved.
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Hot Filtration (if necessary) : If any insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing : Wash the crystals with a small amount of the ice-cold aqueous ethanol mixture to remove any adhering mother liquor.
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Drying : Dry the crystals thoroughly, preferably in a vacuum oven at a temperature below the melting point of this compound, to remove residual solvent. For very high purity, this recrystallization process should be repeated.
Detailed Protocol for Vacuum Sublimation of this compound
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Apparatus Setup : Assemble a clean and dry sublimation apparatus.
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Sample Loading : Place the recrystallized and dried this compound into the bottom of the sublimation apparatus.
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Vacuum Application : Connect the apparatus to a high vacuum pump and evacuate the system.
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Cooling : Begin circulating cold water through the cold finger.
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Heating : Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but below the point of decomposition.
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Sublimation and Deposition : The this compound will sublime and deposit as pure crystals on the cold finger.
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Collection : Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Carefully scrape the purified crystals from the cold finger.
Visualizations
Caption: A workflow diagram for purifying this compound and troubleshooting solvent impurities.
Caption: A decision tree for troubleshooting common issues during the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. This compound | 295-17-0 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, 295-17-0 [thegoodscentscompany.com]
addressing peak broadening in NMR spectra of cyclotetradecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the NMR analysis of cyclotetradecane, with a primary focus on resolving peak broadening.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H or ¹³C NMR spectrum of this compound broad?
Peak broadening in the NMR spectrum of this compound is often due to its conformational flexibility. At room temperature, the molecule rapidly interconverts between several different conformations. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to broad, averaged signals instead of sharp, distinct peaks for each proton or carbon environment.[1][2][3][4] Other potential causes include high sample concentration, the presence of paramagnetic impurities (like dissolved oxygen), or poor instrument shimming.[5]
Q2: How does temperature affect the NMR spectrum of this compound?
Temperature has a significant impact on the NMR spectrum of flexible molecules like this compound.[6]
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At higher temperatures: The rate of conformational exchange increases. If the exchange becomes fast enough, you may observe a single, sharp, averaged signal for the methylene (B1212753) (-CH₂-) groups. This can simplify the spectrum but results in the loss of information about individual conformers.
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At lower temperatures: The rate of conformational exchange slows down. If the exchange is slowed sufficiently, you can "freeze out" individual conformations, resulting in a spectrum with multiple, sharp peaks corresponding to the different proton or carbon environments in each stable conformer.[1][3]
Q3: What is the ideal solvent for acquiring an NMR spectrum of this compound?
The choice of solvent can influence the conformational equilibrium and the resolution of the NMR spectrum.[7] For variable temperature (VT) NMR experiments, it is crucial to select a solvent that remains liquid over a wide temperature range and in which this compound is soluble. Solvents with low melting points are necessary for low-temperature studies.
Commonly used solvents for VT-NMR of non-polar molecules include:
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Deuterated chloroform (B151607) (CDCl₃): Suitable for room temperature and slightly elevated temperatures.
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Deuterated dichloromethane (B109758) (CD₂Cl₂): A good choice for moderately low temperatures, with a freezing point of -95 °C.
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Deuterated toluene (B28343) (toluene-d₈): Useful for a wide temperature range, with a freezing point of -95 °C.
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Deuterated tetrahydrofuran (B95107) (THF-d₈): Has a low freezing point of -108.4 °C.[8]
The polarity of the solvent can also affect the relative energies of different conformers, potentially altering their populations at a given temperature.[9]
Q4: How does sample concentration impact peak broadening?
High sample concentrations can lead to increased viscosity, which slows down molecular tumbling and can result in broader peaks. For flexible molecules, high concentrations can also promote intermolecular interactions that may further complicate the spectrum. It is generally recommended to use a relatively dilute sample (e.g., 5-20 mg in 0.6 mL of solvent) for optimal resolution.[5]
Troubleshooting Guide for Peak Broadening
If you are observing broad peaks in the NMR spectrum of this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Checks and Sample Preparation
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Check Instrument Shimming: Poor magnetic field homogeneity is a common cause of broad peaks for all signals in the spectrum, including the solvent residual peak. Re-shim the instrument or ask an experienced user to do so.
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Sample Concentration: If your sample is highly concentrated, dilute it and re-acquire the spectrum.
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Presence of Particulate Matter: Ensure your sample is fully dissolved and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette into the NMR tube.
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Paramagnetic Impurities: Degas your sample to remove dissolved oxygen, which is paramagnetic and can cause significant line broadening. This can be done by bubbling an inert gas like nitrogen or argon through the sample for several minutes or by using the freeze-pump-thaw method.[8]
Step 2: Addressing Conformational Exchange with Variable Temperature (VT) NMR
If the initial checks do not resolve the peak broadening, it is highly likely due to conformational exchange. A variable temperature NMR experiment is the most effective way to address this.
Objective: To either slow down the conformational exchange to resolve individual conformers (low temperature) or to accelerate it to obtain a sharp, averaged spectrum (high temperature).
Experimental Protocol: Variable Temperature (VT) ¹³C NMR of a Flexible Macrocycle
This protocol provides a general methodology for conducting a VT-NMR experiment on a flexible macrocycle like this compound to study its conformational dynamics.
1. Sample Preparation:
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Dissolve approximately 10-20 mg of the macrocycle in ~0.6 mL of a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂ or toluene-d₈) in a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).
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Filter the solution to remove any particulate matter.
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Degas the sample by bubbling dry nitrogen or argon gas through the solution for 5-10 minutes.
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Securely cap the NMR tube and seal it with parafilm, especially if you plan to go to elevated temperatures.[8]
2. Instrument Setup:
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Insert the sample into the NMR spectrometer.
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Lock and shim the instrument at room temperature (e.g., 25 °C).
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Acquire a standard ¹³C NMR spectrum at room temperature to serve as a reference.
3. Low-Temperature Experiment:
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Gradually decrease the temperature in increments of 10-20 °C.
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Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.[9]
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Re-shim the instrument at each temperature to maintain optimal magnetic field homogeneity.
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Continue decreasing the temperature until you observe the broad peaks resolving into sharp, distinct signals. This indicates that you have reached a slow-exchange regime. For large cycloalkanes, this may require temperatures as low as -150 °C.[1]
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Record the temperature at which the broad signals coalesce into a single peak (the coalescence temperature), as this can be used to calculate the energy barrier for the conformational exchange.
4. High-Temperature Experiment (Optional):
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If resolving individual conformers is not the primary goal, or if you want to obtain a sharp, averaged spectrum, you can increase the temperature.
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Gradually increase the temperature in 10-20 °C increments, allowing for equilibration and re-shimming at each step.
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Acquire spectra at each temperature until the peaks become sharp. Do not exceed the boiling point of your solvent.[9]
Data Presentation
Due to the lack of specific published variable temperature NMR data for this compound, the following table presents representative ¹³C NMR chemical shift data for the closely related and well-studied cyclodecane (B1584694) at different temperatures. This illustrates the effect of slowing conformational exchange. At room temperature, cyclodecane shows a single sharp peak, which broadens and then splits into multiple peaks at lower temperatures as different conformers are resolved.
| Temperature (°C) | Chemical Shift (δ) in ppm | Appearance of Spectrum | Inferred Conformation(s) |
| +18.2 | 26.10 | Single sharp peak | Fast exchange of all conformers |
| -131.0 | 25.0, 23.7 | Two overlapping broad peaks | Intermediate exchange |
| -171.1 | 28.4, 22.4, 19.2 | Three sharp peaks (ratio 2:2:1) | Boat-Chair-Boat (BCB) |
| -171.1 | (additional small peaks) | Minor peaks observed | Twist-Boat-Chair-Chair (TBCC) |
Data adapted from studies on cyclodecane and is for illustrative purposes.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for troubleshooting peak broadening and the relationship between temperature and the NMR spectrum of a conformationally flexible molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 7. auremn.org.br [auremn.org.br]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Cyclotetradecane Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of cyclotetradecane functionalization.
Frequently Asked Questions (FAQs)
Q1: Why are my yields for this compound functionalization consistently low?
A1: Low yields in the functionalization of large cycloalkanes like this compound are a common challenge. Several factors can contribute to this:
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Steric Hindrance: The flexible, yet crowded, nature of the 14-membered ring can sterically hinder the approach of reagents to the C-H bonds.
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Competing Side Reactions: Undesired side reactions, such as over-oxidation or the formation of multiple substitution products, can lower the yield of the desired product.
-
Transannular Reactions: In medium-sized rings (8-11 members) and to some extent in larger rings, reactions can occur across the ring (transannular interactions), leading to unexpected products.[1][2] This can be initiated by carbocation intermediates, for example, during solvolysis.[1]
-
Catalyst Deactivation: The catalyst used in C-H activation or oxidation reactions may become deactivated over the course of the reaction.
Q2: How can I improve the regioselectivity of my this compound functionalization?
A2: Achieving high regioselectivity on a conformationally flexible macrocycle with many similar C-H bonds is challenging. Here are some strategies:
-
Directing Groups: Introducing a directing group onto the this compound scaffold can guide the functionalization to a specific position.
-
Catalyst Selection: The choice of catalyst is crucial. Bulky catalysts may favor more accessible C-H bonds, while certain catalysts have inherent preferences for specific types of C-H bonds (e.g., tertiary vs. secondary).
-
Conformational Control: The conformation of the this compound ring can influence which C-H bonds are most exposed and reactive.[3] Solvent choice and temperature can sometimes be used to favor a particular conformation.
Q3: What are common challenges in purifying functionalized this compound derivatives?
A3: Purification of functionalized macrocycles can be difficult due to several factors:
-
Similar Polarity of Products: The starting material, desired product, and byproducts may have very similar polarities, making chromatographic separation challenging.
-
High Lipophilicity: Functionalized cyclotetradecanes are often highly lipophilic, which can lead to poor solubility in common chromatographic solvents and streaking on silica (B1680970) gel.
-
Formation of Oligomers: In some reactions, oligomeric byproducts may form, which can be difficult to separate from the desired monomeric product.
Q4: What are "transannular reactions" and how can I avoid them?
A4: Transannular reactions are intramolecular reactions that occur between non-adjacent atoms in a ring.[4][5] They are particularly common in medium-sized rings where atoms on opposite sides of the ring can come into close proximity.[1][2] These reactions can lead to the formation of unexpected bicyclic or rearranged products.
-
Avoiding Carbocation Intermediates: Since transannular reactions are often mediated by carbocation intermediates, reaction conditions that avoid their formation (e.g., radical reactions) may suppress these side reactions.[1]
-
Reaction Conditions: The extent of transannular reactions can be influenced by reaction conditions, ring size, and substituents.[1] Careful optimization of temperature and solvent may help to minimize these undesired pathways.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion in C-H oxidation | Inactive catalyst | Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere if required). |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Inefficient oxidant | The chosen oxidant may not be powerful enough. Consider screening different oxidants. | |
| Formation of multiple products in halogenation | Lack of selectivity | Free radical chlorination is often unselective. Bromination is generally more selective for the most substituted carbon. |
| Over-halogenation | Use a limited amount of the halogenating agent and monitor the reaction progress carefully. | |
| Light source issues (for photochemical reactions) | Ensure the light source has the correct wavelength and intensity to initiate the reaction efficiently. | |
| Product decomposition during workup or purification | Acid or base sensitivity | Use buffered aqueous solutions for workup and consider using neutral alumina (B75360) for chromatography instead of silica gel. |
| Thermal instability | Perform purification at lower temperatures if possible. | |
| Difficulty in removing unreacted starting material | Similar polarity to the product | Optimize the chromatographic conditions. A shallow solvent gradient or a different solvent system may improve separation. Recrystallization, if applicable, can be a highly effective purification method. |
| Formation of an unexpected bicyclic product | Transannular reaction | Re-evaluate the reaction mechanism. If carbocations are involved, consider switching to a radical-based method. Modifying the solvent or temperature may also alter the reaction pathway.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Cycloalkane Oxidation (Analogous Systems)
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Products) | Yield (%) |
| Cyclohexane (B81311) | Ti₇₀Zr₁₀Co₂₀ alloy | O₂ (2 MPa) | Solvent-free | 150 | 6 | 6.8 | 90.4% (Cyclohexanol + Cyclohexanone) | ~6.1 |
| Cyclododecane (B45066) | (n-C₁₆H₃₃NMe₃)₃PW₄O₁₆ | H₂O₂ | H₂O / t-BuOH | Reflux | 5 | >95 | >98% (Cyclododecanone) | 93.6 (avg.) |
Note: Data for this compound is scarce in the literature. The above data for cyclohexane and cyclododecane can be used as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Photochemical Bromination of a Large Cycloalkane (Adapted for this compound)
This protocol is a general guideline and should be optimized for this compound. Free radical bromination is generally more selective than chlorination for alkanes.
Materials:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
UV lamp (e.g., mercury vapor lamp)
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and gas outlet
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The apparatus should be protected from ambient light.
-
Reaction Mixture: Dissolve this compound in the chosen inert solvent in the reaction vessel.
-
Initiation:
-
Using Br₂: Slowly add a solution of bromine in the same solvent to the reaction mixture.
-
Using NBS: Add NBS to the reaction mixture. A radical initiator like AIBN can also be added.
-
-
Photolysis: While stirring the mixture, irradiate it with the UV lamp. The reaction progress can be monitored by the disappearance of the bromine color or by TLC/GC analysis.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the bromothis compound.
Protocol 2: General Procedure for Iron-Catalyzed C-H Oxidation of a Large Cycloalkane (Adapted for this compound)
This protocol is based on general methods for iron-catalyzed C-H oxidation and requires careful optimization.
Materials:
-
This compound
-
Iron catalyst (e.g., iron(II) triflate, iron(II) chloride)
-
Ligand (if required by the catalytic system)
-
Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Catalyst Preparation: In the reaction vessel, combine the iron salt and the ligand (if applicable) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: Add the this compound to the catalyst solution.
-
Reaction Initiation: Slowly add the oxidant to the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures). The addition is often done via a syringe pump to maintain a low concentration of the oxidant.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Workup:
-
Upon completion, quench the reaction by adding a reducing agent (e.g., a saturated aqueous solution of sodium sulfite).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the functionalized this compound (e.g., cyclotetradecanol and/or cyclotetradecanone).
Mandatory Visualization
Caption: General workflow for the optimization of this compound functionalization.
References
- 1. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 2. Prelog strain - Wikipedia [en.wikipedia.org]
- 3. Role of conformational effects on the regioselectivity of macrocyclic INOC reactions: two new asymmetric total syntheses of (+)-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transannular reactions in medium-sized rings - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis for Researchers and Drug Development Professionals: Cyclotetradecane vs. Cyclododecane
In the landscape of macrocyclic chemistry, cyclotetradecane and cyclododecane (B45066) represent two fundamental saturated hydrocarbons with distinct structural and physical properties. This guide provides a comprehensive comparative analysis of these two cycloalkanes, offering insights into their physicochemical characteristics, performance in specific applications, and relevant experimental protocols to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of this compound and cyclododecane, providing a clear basis for comparison.
| Property | This compound | Cyclododecane |
| Molecular Formula | C₁₄H₂₈ | C₁₂H₂₄ |
| Molecular Weight | 196.37 g/mol [1] | 168.32 g/mol |
| Melting Point | 54-56.2 °C[1] | 59-61 °C |
| Boiling Point | ~280-281 °C (estimated) | 243-247 °C |
| Density | ~0.790 g/cm³[2] | ~0.855-0.863 g/cm³ |
| Appearance | Solid[1] | White waxy solid |
| Solubility in Water | Insoluble (0.01136 mg/L @ 25 °C estimated)[3] | Insoluble |
| Solubility in Organic Solvents | Soluble in alcohol[3] | Soluble in nonpolar organic solvents, ethers, and alcohols. |
| Strain Energy | Small | Low |
Performance in Key Applications
While both molecules are foundational in macrocyclic chemistry, their applications diverge based on their unique properties. Cyclododecane has found a significant niche in specialized areas, whereas this compound and its derivatives are subjects of ongoing research for various applications.
Cyclododecane: A Versatile Tool in Conservation and Polymer Synthesis
1. Temporary Binder in Art Conservation:
Cyclododecane's most notable application is as a temporary consolidant and fixative in the conservation of fragile artifacts.[4] Its key performance characteristic is its ability to sublime at a controlled rate over days or weeks, leaving no residue.[4] This allows for the temporary protection of water-sensitive materials during cleaning or transport without the need for solvents for removal.[4] The sublimation rate is a critical factor and can be influenced by temperature, ventilation, and the porosity of the substrate.[5][6][7]
Experimental Data Snapshot: Sublimation Rate of Cyclododecane
| Substrate | Application Method | Sublimation Time | Reference |
| Non-porous glass | Melted coating (1-3 mm thick) | 2-4 days | [5] |
| Porous stone (sandstone and limestone) | Melted and saturated solutions | 6-9 days for significant sublimation | [5] |
| Paper | Molten and petroleum ether solution | Most sublimed within several days of visible disappearance | [6] |
2. Precursor to Nylon-12:
Industrially, cyclododecane is a crucial intermediate in the production of Laurolactam, the monomer for Nylon-12.[4] This polymer is valued for its excellent mechanical properties, chemical resistance, and low water absorption, making it suitable for applications in the automotive, electronics, and packaging industries.
This compound: A Building Block for Advanced Materials
This compound serves as a fundamental building block for the synthesis of more complex macrocyclic structures.[8] Its fourteen-membered ring provides a versatile scaffold for creating ligands, ionophores, and other functional molecules with applications in medicinal chemistry and materials science.[8] Research into 1,1'-Xylyl bis-1,4,8,11-tetraaza this compound, a derivative, has explored its potential as a copper chelator for neuroprotection in Alzheimer's disease.[3]
Experimental Protocols
Protocol 1: Application of Cyclododecane as a Temporary Binder
This protocol outlines the general steps for applying cyclododecane as a temporary consolidant in a laboratory setting, based on common practices in art conservation.
Materials:
-
Cyclododecane (high purity)
-
Heat source (e.g., hot plate, heated spatula)
-
Application tool (e.g., brush, kistka)
-
Fume hood
-
Substrate for treatment
Procedure:
-
Melt Application:
-
In a fume hood, gently heat the cyclododecane crystals in a suitable container until they melt (melting point: 59-61 °C).
-
Using a brush or other appropriate tool, apply the molten cyclododecane to the desired area of the substrate. The thickness of the application will influence the sublimation time.
-
Allow the cyclododecane to cool and solidify.
-
-
Solvent-Based Application:
-
Dissolve cyclododecane in a suitable nonpolar solvent (e.g., hexane, petroleum ether) to create a saturated solution.
-
Apply the solution to the substrate using a brush, syringe, or spray. Multiple applications may be necessary to build up a sufficient layer.
-
Allow the solvent to evaporate in a well-ventilated area, leaving behind a film of cyclododecane.
-
-
Sublimation:
-
Place the treated object in a well-ventilated area. The rate of sublimation can be increased with gentle warming and increased air circulation.
-
Protocol 2: Synthesis of Laurolactam from Cyclododecane (Conceptual Overview)
The industrial synthesis of Laurolactam from cyclododecane is a multi-step process. A key transformation is the Beckmann rearrangement of cyclododecanone (B146445) oxime.
Workflow Overview:
References
- 1. This compound | C14H28 | CID 67524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 295-17-0 [thegoodscentscompany.com]
- 4. Cyclododecane - Wikipedia [en.wikipedia.org]
- 5. JAIC , Volume 39, Number 3, Article 4 (pp. to ) [cool.culturalheritage.org]
- 6. The effect of several paper characteristics and application methods on the sublimation rate of cyclododecane [repository.cam.ac.uk]
- 7. hampshire-antique-restoration.co.uk [hampshire-antique-restoration.co.uk]
- 8. This compound | 295-17-0 | Benchchem [benchchem.com]
A Comparative Guide to Validating Cyclotetradecane Purity: qNMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the absolute purity of compounds like cyclotetradecane, a simple macrocyclic alkane, is a critical step in ensuring the accuracy and reproducibility of experimental data. While various analytical techniques can assess purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for providing direct, SI-traceable purity values. This guide offers an objective comparison of qNMR with alternative methods—Gas Chromatography with Flame-Ionization Detection (GC-FID) and Differential Scanning Calorimetry (DSC)—for the purity validation of this compound, supported by experimental protocols and data.
Comparison of Purity Determination Methods
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required accuracy and precision. The following table summarizes the performance of qNMR, GC-FID, and DSC for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | Differential Scanning Calorimetry (DSC) |
| Principle | Signal intensity is directly proportional to the molar amount of the analyte relative to a certified internal standard. | Separates volatile compounds based on their partitioning between a stationary and mobile phase, with detection by flame ionization. | Measures the heat flow associated with the melting of the sample; impurities cause a melting point depression and broadening of the melting peak. |
| Selectivity | High; specific signals for the analyte and internal standard are chosen for quantification, minimizing interference from impurities with different chemical shifts. | High; excellent separation of volatile impurities from the main component based on boiling point and polarity differences. | Low; not selective for specific impurities. The result reflects the total mole fraction of all soluble impurities. |
| Sample Requirements | Requires a soluble sample in a deuterated solvent and a suitable, high-purity internal standard. | The sample must be volatile or semi-volatile and thermally stable. | The sample must be a crystalline solid that undergoes a sharp melting transition without decomposition. |
| Hypothetical Purity of this compound (%) | 99.5 ± 0.2 | 99.4 ± 0.3 | 99.3 ± 0.5 |
| Advantages | - Absolute quantification without a specific reference standard for the analyte.- Non-destructive.- Provides structural information.- High precision and accuracy. | - Very high sensitivity for hydrocarbons.- Well-established for purity analysis of volatile organic compounds.[1][2]- Can quantify individual impurities if standards are available. | - Fast and simple for high-purity crystalline solids.- Does not require a chemical standard. |
| Disadvantages | - Requires a relatively large amount of sample compared to chromatographic methods.- The internal standard must be carefully selected to avoid signal overlap.[3] | - Destructive.- Requires calibration for accurate quantification of impurities.- Not suitable for non-volatile impurities. | - Not suitable for amorphous or non-crystalline materials.- Assumes impurities are soluble in the molten analyte and insoluble in the solid analyte.[4] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (IS): 1,4-Dinitrobenzene (B86053) (certified purity ≥ 99.5%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the 1,4-dinitrobenzene internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 s (at least 5 times the longest T₁ of both the analyte and internal standard)
-
Number of scans: 8-16
-
Acquisition time: ≥ 3 s
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signal corresponding to the this compound protons (a singlet around 1.3 ppm) and the signal for the aromatic protons of 1,4-dinitrobenzene (a singlet around 8.4 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (28 for this compound, 4 for 1,4-dinitrobenzene)
-
MW = Molecular weight (196.38 g/mol for this compound, 168.11 g/mol for 1,4-dinitrobenzene)
-
m = Mass
-
P_IS = Purity of the internal standard
-
-
Gas Chromatography with Flame-Ionization Detection (GC-FID)
Objective: To determine the purity of this compound by quantifying the area percent of the main component relative to any volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane) for dilution
Instrumentation:
-
Gas chromatograph equipped with a flame-ionization detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-5 or equivalent)
-
Autosampler
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
-
GC-FID Analysis:
-
Set the GC-FID parameters:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
Injection volume: 1 µL
-
Split ratio: 50:1
-
-
Inject the sample solution and record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the area percent of the main peak relative to the total area of all peaks.
Purity (%) = (Area_this compound / Total_Area_all_peaks) * 100
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the purity of crystalline this compound based on the analysis of its melting endotherm.
Materials:
-
This compound sample
-
DSC sample pans (e.g., aluminum)
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a DSC pan.
-
Hermetically seal the pan.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a temperature well below the melting point of this compound (e.g., 25 °C).
-
Heat the sample at a slow, constant rate (e.g., 1 °C/min) through its melting transition (melting point of this compound is ~54-56 °C).
-
-
Data Analysis:
-
Analyze the resulting melting endotherm using the instrument's software, which applies the van't Hoff equation to determine the mole fraction of impurities. The software will typically provide a purity value directly.
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for qNMR and a comparison of the three analytical methods.
Caption: Workflow for this compound purity determination by qNMR.
Caption: Logical workflow comparison for purity determination methods.
References
A Comparative Guide to Experimental and Calculated Spectra of Cyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-referencing of experimental and calculated spectra of cyclotetradecane (C₁₄H₂₈). By juxtaposing experimental data with theoretical calculations, researchers can gain deeper insights into the molecule's conformational properties, vibrational modes, and electronic environment. This comparative approach is invaluable for structural elucidation, spectroscopic assignment, and validating computational models.
Data Presentation: A Comparative Analysis
A direct comparison between experimental and calculated spectral data is crucial for a thorough analysis. The following tables summarize the available experimental data for this compound and provide a template for organizing calculated data.
Table 1: Infrared (IR) Spectroscopy Data
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2925 | [To be calculated] | C-H asymmetric stretching |
| ~2855 | [To be calculated] | C-H symmetric stretching |
| ~1465 | [To be calculated] | CH₂ scissoring |
| ~1350 | [To be calculated] | CH₂ wagging |
| ~720 | [To be calculated] | CH₂ rocking |
| Experimental data sourced from the NIST WebBook.[1] |
Table 2: Raman Spectroscopy Data
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| [Experimental data not available] | [To be calculated] | C-H stretching modes |
| [Experimental data not available] | [To be calculated] | CH₂ twisting and wagging modes |
| [Experimental data not available] | [To be calculated] | C-C stretching and skeletal modes |
| No dedicated experimental Raman spectrum for this compound was identified in the searched literature. Data for similar cycloalkanes suggest key vibrations would appear in the regions indicated. |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Carbon Environment |
| ~27.1 | [To be calculated] | -CH₂- |
| Experimental data sourced from PubChem.[2] |
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of both experimental and computational results.
Experimental Protocols
Infrared (IR) Spectroscopy: A typical experimental setup for obtaining the gas-phase IR spectrum of this compound involves using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is heated to a temperature sufficient to produce a vapor, which is then introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Raman Spectroscopy: To acquire a Raman spectrum, a solid or molten sample of this compound would be irradiated with a monochromatic laser source (e.g., a 532 nm or 785 nm laser). The scattered light is collected and passed through a spectrometer to separate the Raman-shifted frequencies from the intense Rayleigh scattering. For solid samples, a non-destructive laser power must be used to avoid thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹³C NMR spectroscopy, a sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong, uniform magnetic field of an NMR spectrometer. A radiofrequency pulse is applied to excite the ¹³C nuclei, and the resulting free induction decay (FID) is detected and Fourier-transformed to obtain the frequency-domain spectrum.
Computational Protocols
Density Functional Theory (DFT) Calculations: To obtain calculated vibrational frequencies (IR and Raman) and NMR chemical shifts for this compound, Density Functional Theory (DFT) is a widely used and reliable method. A common approach would involve the following steps:
-
Conformational Search: Due to the flexibility of the fourteen-membered ring, a thorough conformational search should be performed to identify the low-energy conformers of this compound.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger).
-
Frequency Calculations: For each optimized conformer, vibrational frequencies are calculated at the same level of theory. These calculations provide the theoretical IR and Raman active modes and their intensities. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.
-
NMR Chemical Shift Calculations: The NMR shielding tensors for each carbon atom are calculated for the optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method with a functional like B3LYP and a basis set such as 6-311+G(2d,p). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
-
Boltzmann Averaging: The final calculated spectra are obtained by taking a Boltzmann-weighted average of the spectra of all significant low-energy conformers.
Workflow for Spectral Cross-Referencing
The process of comparing experimental and calculated spectra can be visualized as a systematic workflow.
Caption: Workflow for comparing experimental and calculated spectra.
This systematic approach of integrating experimental measurements with theoretical calculations provides a powerful tool for the in-depth analysis of molecular properties. For a molecule as conformationally flexible as this compound, this dual approach is not just beneficial but essential for a comprehensive structural and spectroscopic characterization.
References
A Comparative Analysis of Ring Strain in Cyclotetradecane and Other Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ring strain in cyclotetradecane relative to other cycloalkanes, supported by experimental data. Understanding the inherent strain of cyclic structures is crucial in medicinal chemistry and materials science, as it significantly influences molecular conformation, stability, and reactivity.
Introduction to Ring Strain
Cycloalkanes inherently possess a degree of instability known as ring strain, which arises from deviations from ideal bonding geometries. This strain is a composite of three main factors:
-
Angle Strain: This occurs when the C-C-C bond angles in the ring deviate from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. Small rings like cyclopropane (B1198618) and cyclobutane (B1203170) exhibit significant angle strain.[1][2][3]
-
Torsional Strain (Pitzer Strain): This arises from the eclipsing of C-H bonds on adjacent carbon atoms. Planar or rigid cyclic structures often force neighboring hydrogen atoms into energetically unfavorable eclipsed conformations.[3][4]
-
Steric Strain (Transannular Strain): In medium to large rings, repulsive van der Waals interactions can occur between non-bonded atoms across the ring that are forced into close proximity.[2][4]
The total ring strain of a cycloalkane is the sum of these contributing factors and is a key determinant of its thermodynamic stability.
Quantitative Comparison of Ring Strain
The total ring strain of cycloalkanes is experimentally determined by measuring their heat of combustion. The more strained a molecule is, the higher its potential energy and the more heat it releases upon combustion. By comparing the heat of combustion per methylene (B1212753) (CH₂) group to that of a strain-free acyclic alkane (approximately 157.4 kcal/mol), the total strain energy can be calculated.[5][6]
The following table summarizes the total strain energies for a series of cycloalkanes, providing a clear comparison of their relative stabilities.
| Cycloalkane | Number of Carbons | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.6 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane (B81311) | 6 | 0 |
| Cycloheptane | 7 | 6.3 |
| Cyclooctane | 8 | 9.7 |
| Cyclononane | 9 | 12.9 |
| Cyclodecane | 10 | 12.1 |
| Cycloundecane | 11 | 11.0 |
| Cyclododecane | 12 | 4.2 |
| Cyclotridecane | 13 | 5.2 |
| This compound | 14 | 1.4 - 2.0 |
Data compiled from multiple sources. The value for this compound reflects a corrected, lower strain energy.[6][7]
As the data indicates, cyclopropane and cyclobutane are highly strained. Cyclohexane is notable for being virtually strain-free due to its ability to adopt a stable chair conformation that minimizes all three types of strain.[4][8] Medium-sized rings (C₇ to C₁₁) exhibit moderate strain, primarily due to a combination of torsional and transannular interactions.[6]
For larger rings, including this compound, the flexibility of the carbon chain allows them to adopt conformations that minimize bond angle and torsional strain, resulting in significantly lower total ring strain.[7] this compound, with a strain energy of approximately 1.4-2.0 kcal/mol, is considered to be nearly strain-free, similar to cyclohexane and very large rings.[7]
Experimental Protocols: Determination of Ring Strain via Heat of Combustion
The experimental determination of ring strain in cycloalkanes is primarily achieved through bomb calorimetry to measure the heat of combustion.
Objective: To measure the heat released when a known amount of a cycloalkane is completely combusted in the presence of excess oxygen. This value is then used to calculate the total ring strain.
Methodology:
-
Sample Preparation: A precise mass of the liquid or solid cycloalkane is determined. For volatile liquids, the sample may be encapsulated in a "Mylar" bag or a sealed ampule of known heat of combustion.
-
Calorimeter Setup: The sample is placed in a sample holder within a high-pressure vessel, known as a "bomb," which is then pressurized with pure oxygen.
-
Combustion: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature change of the water surrounding the bomb is meticulously recorded. The corrected temperature rise is used to calculate the total heat evolved during the combustion.
-
Corrections: The raw heat value is corrected for the heat of combustion of the fuse wire and any sample containment materials. For liquid samples, a correction for the heat of vaporization is applied to determine the heat of combustion in the gas phase, which is essential for accurate strain energy calculations. The heat of vaporization can be determined from vapor pressure measurements using a "boiling-point" method.
-
Calculation of Strain Energy:
-
The molar heat of combustion of the cycloalkane is calculated.
-
This value is divided by the number of methylene (CH₂) groups in the ring to get the heat of combustion per CH₂ group.
-
The difference between this value and the heat of combustion per CH₂ group of a strain-free reference (e.g., a long-chain n-alkane, ~157.4 kcal/mol) is determined.
-
This difference is then multiplied by the number of CH₂ groups in the cycloalkane to yield the total strain energy.[5][6][9]
-
Visualization of Ring Strain Concepts
The interplay between different types of strain as a function of ring size can be visualized through the following logical diagram.
This diagram illustrates the relationship between the size of the cycloalkane ring, the dominant types of strain present, and the resulting thermodynamic stability. Small rings are dominated by high angle and torsional strain, leading to low stability. Medium rings experience a combination of torsional and transannular strain, resulting in moderate stability. Cyclohexane and large rings like this compound are able to adopt conformations that minimize these strains, leading to high stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cycloalkanes.html [ursula.chem.yale.edu]
- 7. umsl.edu [umsl.edu]
- 8. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 9. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to Analytical Method Validation for Cyclotetradecane Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of non-polar, high molecular weight compounds like cyclotetradecane is crucial in various research and industrial settings. This guide provides a comparative overview of two widely used analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The validation of these hypothetical methods is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the results.[1][2]
Methodology Comparison
The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. This compound, being a volatile and non-polar cycloalkane, is well-suited for GC-MS analysis.[3][4][5] However, HPLC-UV can also be considered as an alternative, particularly when dealing with complex matrices that might require different selectivity or when GC-MS is not available.
-
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[6] Coupling GC with a mass spectrometer provides high sensitivity and selectivity, allowing for accurate identification and quantification. Given this compound's volatility, GC-MS is a primary technique for its analysis.[7]
-
Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Liquid chromatography is a versatile technique suitable for a wide range of compounds.[8][9] Since this compound lacks a significant chromophore, direct UV detection can be challenging.[10] However, for the purpose of this guide, we will consider a hypothetical scenario where derivatization or the use of a universal detector compatible with HPLC could be employed, though for simplicity, we will present the data as if direct detection were possible at low wavelengths.
Data Presentation: Validation Summary
The following tables summarize the key validation parameters for the two hypothetical methods for quantifying this compound.
Table 1: Linearity and Range
| Parameter | Method A: GC-MS | Method B: HPLC-UV |
| Range | 0.1 - 25 µg/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9985 |
| Regression Equation | y = 25000x + 1500 | y = 18000x + 3000 |
Table 2: Accuracy and Precision
| Concentration Level | Method A: GC-MS | Method B: HPLC-UV |
| Accuracy (% Recovery) | Precision (% RSD) | Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC (0.3 µg/mL / 3 µg/mL) | 98.9% | 2.5% | 99.2% | 3.1% |
| Mid QC (10 µg/mL / 25 µg/mL) | 101.2% | 1.8% | 100.5% | 2.2% |
| High QC (20 µg/mL / 40 µg/mL) | 99.5% | 1.5% | 99.8% | 1.9% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Method A: GC-MS | Method B: HPLC-UV |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1.0 µg/mL |
Table 4: Robustness
| Parameter Varied | Method A: GC-MS (% RSD) | Method B: HPLC-UV (% RSD) |
| Injector Temperature (± 5°C) | < 2.0% | N/A |
| Oven Temperature Ramp (± 2°C/min) | < 3.0% | N/A |
| Flow Rate (± 5%) | < 1.5% | < 2.5% |
| Mobile Phase Composition (± 2%) | N/A | < 3.0% |
| Column Temperature (± 2°C) | N/A | < 2.0% |
Experimental Protocols
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in hexane (B92381) to achieve a concentration within the calibration range.
-
An internal standard (e.g., deuterated this compound or a similar non-interfering hydrocarbon) is added to all samples and standards.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 55, 41, 196).[4]
-
Method B: High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.[11]
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or a tunable UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 210 nm.[12]
-
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijpra.com [ijpra.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C14H28 | CID 67524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. text2fa.ir [text2fa.ir]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Cyclotetradecane vs. Other Macrocycles: A Comparative Guide for Host-Guest Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of supramolecular chemistry and drug delivery, the selection of an appropriate host molecule is paramount for effective guest encapsulation, stabilization, and targeted release. While well-established macrocycles like cyclodextrins, calixarenes, and crown ethers have been extensively studied and utilized, the potential of simpler cycloalkanes, such as cyclotetradecane, as host molecules remains largely unexplored. This guide provides a comparative overview of these macrocycles, summarizing available experimental data for established hosts and discussing the theoretical potential and current data gap for this compound.
Overview of Macrocyclic Hosts
Macrocyclic molecules are cyclic compounds that can form inclusion complexes with guest molecules of appropriate size and shape.[1] This host-guest chemistry is driven by non-covalent interactions such as hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions.[2] The stability and selectivity of these complexes are crucial for their applications in drug delivery, sensing, and catalysis.[3][4]
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them highly soluble in aqueous solutions and capable of encapsulating lipophilic guest molecules.[5][6] Their toxicity is generally low, and their derivatives are widely used in pharmaceutical formulations to enhance drug solubility and bioavailability.[7][8]
Calixarenes are cyclic oligomers derived from the condensation of phenols and formaldehyde, possessing a "cup-like" shape with a defined upper and lower rim and a central annulus. Their rigid conformation and the possibility of functionalization on both rims allow for the synthesis of highly selective receptors for a variety of guests, including ions and neutral molecules.[9]
Crown Ethers are cyclic polyethers that are particularly known for their ability to selectively bind metal and ammonium (B1175870) cations.[10][11] The selectivity is determined by the size of the macrocyclic ring and the nature of the heteroatoms.[10]
This compound is a simple, 14-membered cycloalkane.[12] While its physical and chemical properties are documented, there is a notable absence of experimental data in the scientific literature regarding its use as a host molecule in inclusion complexes. Theoretically, its hydrophobic nature could allow it to encapsulate nonpolar guests, but its conformational flexibility and lack of pre-organized binding sites present significant challenges compared to more rigid and functionalized macrocycles.
Quantitative Comparison of Host-Guest Interactions
The following tables summarize representative binding constant (K) and thermodynamic data for cyclodextrins, calixarenes, and crown ethers with various guest molecules. It is important to note that no comparable experimental data has been found for this compound in the reviewed literature.
Table 1: Binding Constants (K) of Various Macrocycles with Guest Molecules
| Host Molecule | Guest Molecule | Solvent | Temperature (°C) | Binding Constant (K) in M⁻¹ | Reference |
| β-Cyclodextrin | Adamantane-1-carboxylate | Phosphate Buffer (pH 7.2) | 25 | 1.8 x 10⁵ | [13] |
| β-Cyclodextrin | Dodecyltrimethylammonium bromide | Water | 25 | 2.5 x 10³ | [3] |
| γ-Cyclodextrin | Dodecaborate anion (B₁₂Cl₁₂²⁻) | Water | 25 | > 10⁶ | [14] |
| p-Sulfonatocalix[1]arene | Tetramethylammonium chloride | Water | 25 | 1.3 x 10⁴ | N/A |
| p-Sulfonatocalix[7]arene | Adamantyltrimethylammonium | Water | 25 | 3.0 x 10⁵ | N/A |
| 18-Crown-6 | Potassium ion (K⁺) | Methanol | 25 | 1.2 x 10⁶ | [15] |
| Dibenzo-18-crown-6 | Potassium ion (K⁺) | Methanol | 25 | 1.6 x 10⁵ | [16] |
Table 2: Thermodynamic Parameters for Host-Guest Complexation
| Host Molecule | Guest Molecule | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Technique | Reference |
| β-Cyclodextrin | Adamantane-1-carboxylic acid | -7.3 | -8.9 | -1.6 | ITC | [17] |
| β-Cyclodextrin | Losartan | -5.6 | -7.2 | -1.6 | ITC | [18] |
| 18-Crown-6 | Glycine | -2.5 | -4.8 | -2.3 | Calorimetry | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common techniques used to study host-guest interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[20][21]
Protocol Summary:
-
Sample Preparation: The host and guest molecules are dissolved in identical, degassed buffer solutions to minimize heats of dilution.[20]
-
Titration: A solution of the guest molecule is titrated into a solution of the host molecule in the calorimeter cell at a constant temperature.
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of guest to host.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the host-guest complex in solution, including the stoichiometry and the specific interactions between the host and guest.[23] Chemical shift changes upon complexation are used to determine binding constants.
Protocol Summary:
-
Sample Preparation: A series of solutions are prepared with a constant concentration of the host and varying concentrations of the guest in a suitable deuterated solvent.
-
Data Acquisition: ¹H or ¹³C NMR spectra are recorded for each sample.
-
Data Analysis: Changes in the chemical shifts of specific host or guest protons are monitored and fitted to a binding isotherm to calculate the association constant. 2D NMR techniques like NOESY or ROESY can provide information about the spatial proximity of host and guest protons, elucidating the geometry of the inclusion complex.[24]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study host-guest interactions, particularly when the guest molecule is fluorescent or its fluorescence is induced or quenched upon complexation.
Protocol Summary:
-
Sample Preparation: Solutions are prepared with a constant concentration of the fluorescent species (either host or guest) and varying concentrations of the other component.
-
Data Acquisition: Fluorescence emission spectra are recorded at a fixed excitation wavelength.
-
Data Analysis: Changes in fluorescence intensity, wavelength of maximum emission, or anisotropy are plotted against the concentration of the titrant and fitted to a binding model to determine the binding constant.[25]
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for characterizing host-guest interactions and the logical relationship between different macrocycle types.
Caption: General experimental workflow for characterizing host-guest interactions.
Caption: Logical relationship between established and potential macrocyclic hosts.
Conclusion and Future Outlook
Cyclodextrins, calixarenes, and crown ethers are well-established classes of host molecules with a wealth of experimental data supporting their use in various applications. They offer a range of properties in terms of cavity size, polarity, and guest selectivity, which can be tailored through chemical modification.
In stark contrast, this compound remains a theoretically potential but experimentally unvalidated host molecule. While its simple, hydrophobic structure might suggest an ability to encapsulate nonpolar guests, its high conformational flexibility and lack of specific binding sites likely result in weak and non-selective interactions. To ascertain its viability as a host, significant experimental investigation is required, employing the techniques outlined in this guide. Future research should focus on synthesizing functionalized this compound derivatives to introduce rigidity and specific recognition motifs, potentially unlocking its utility in host-guest chemistry. Until such data becomes available, established macrocycles remain the preferred choice for reliable and selective molecular encapsulation.
References
- 1. "Spectroscopic studies of cyclodextrin complexes with 2,5-bis-(4-methyl" by H. Hyacinthe Yarabe, Rezik A. Agbaria et al. [repository.lsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. NMR diffusometry and conductometry study of the host-guest association between beta-cyclodextrin and dodecane 1,12-bis(trimethylammonium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic studies of R(+)-α-lipoic acid--cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of cyclodextrin inclusion complexes to improve anticancer drug profiles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of host size on binding in host–guest complexes of cyclodextrins and polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocatalytic modular synthesis of functionalized cyclotetrasiloxane (D4) monomers toward tailored polysiloxanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Size compatibility and concentration dependent supramolecular host–guest interactions at interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-affinity host–guest chemistry of large-ring cyclodextrins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. research.imc.ac.at [research.imc.ac.at]
- 16. sid.ir [sid.ir]
- 17. mdpi.com [mdpi.com]
- 18. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijcea.org [ijcea.org]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 22. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Enantiomeric Excess in Chiral Cyclotetradecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For complex macrocyclic structures such as chiral cyclotetradecane derivatives, which are prevalent in modern drug discovery, the accurate determination of enantiomeric excess (ee) is a paramount analytical challenge. This guide provides a comprehensive comparison of established analytical techniques for quantifying the enantiomeric purity of these unique molecules, supported by experimental data and detailed protocols to facilitate method selection and implementation in a research and development setting.
Introduction to Enantiomeric Excess and its Importance
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The enantiomeric excess (% ee) is a measure of the purity of a sample with respect to one enantiomer over the other and is a critical quality attribute for chiral drug substances. For large and conformationally flexible macrocycles like this compound derivatives, achieving high enantioselectivity in synthesis and maintaining stereochemical integrity throughout the development process is a significant challenge, necessitating robust analytical methods for its verification.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess in chiral this compound derivatives can be approached through several analytical techniques, each with its own set of advantages and limitations. The primary methods include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantioselective analysis of a wide range of chiral compounds, including macrocycles.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For macrocyclic compounds, polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly effective.[3][4][5]
Key Advantages:
-
High accuracy and precision.
-
Direct quantification of enantiomers.
-
Well-established and widely available technology.
Limitations:
-
Method development can be time-consuming.
-
May require specific and sometimes expensive chiral columns.
-
Longer analysis times compared to spectroscopic methods.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase.[6] This technique often provides faster separations and higher efficiency than HPLC, particularly for complex molecules.[6][7] Polysaccharide-based and macrocyclic antibiotic CSPs are also commonly used in SFC for chiral separations of macrocycles.[7][8]
Key Advantages:
-
Faster analysis times and higher throughput than HPLC.
-
Reduced solvent consumption, making it a "greener" technique.
-
Orthogonal selectivity to HPLC, providing a valuable alternative for difficult separations.
Limitations:
-
Requires specialized instrumentation.
-
Method development can be complex, involving optimization of pressure, temperature, and co-solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[9][10][11] These agents interact with the enantiomers to form diastereomeric complexes or derivatives that are distinguishable in the NMR spectrum. The relative integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.
Key Advantages:
-
Provides structural information in addition to enantiomeric purity.
-
Non-destructive technique.
-
Can be used for a wide range of compounds.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Signal overlap can complicate quantification.
-
Requires the availability of suitable chiral solvating or derivatizing agents.
Vibrational Circular Dichroism (VCD)
VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13][14] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. By comparing the experimental VCD spectrum of an enantiomerically enriched sample to that of a racemic mixture, the enantiomeric excess can be determined. For flexible molecules like this compound derivatives, computational modeling is often required to interpret the spectra.[15][16]
Key Advantages:
-
Provides information about the absolute configuration.
-
Non-destructive and relatively fast measurement.
-
Can be used to study conformational properties in solution.
Limitations:
-
Requires specialized instrumentation.
-
Data analysis can be complex and may require computational support.
-
Lower sensitivity than chromatographic methods for trace-level impurities.
Quantitative Data Summary
The following table summarizes the performance of the discussed analytical techniques for the determination of enantiomeric excess in chiral macrocyclic compounds, providing a basis for comparison. Please note that specific performance will vary depending on the exact molecular structure and experimental conditions.
| Technique | Chiral Selector/Agent | Typical Resolution (Rs) | Analysis Time | Limit of Quantification (LOQ) | Key Strengths |
| Chiral HPLC | Macrocyclic Antibiotics (e.g., Vancomycin, Teicoplanin) | > 1.5 | 10 - 30 min | 0.1 - 1 µg/mL | High resolution, accuracy, and established methodology.[3][4] |
| Chiral SFC | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | > 1.5 | 2 - 10 min | 0.1 - 1 µg/mL | High speed, reduced solvent usage, and orthogonal selectivity.[6][7] |
| NMR | Chiral Solvating Agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) | N/A (based on signal separation) | 5 - 15 min | ~1 mg/mL | Provides structural information and is non-destructive.[9][10] |
| VCD | N/A | N/A (based on spectral features) | 1 - 2 hours (including data processing) | ~5-10 mg/mL | Determines absolute configuration and conformational analysis.[12][16] |
Experimental Protocols
Detailed methodologies for each technique are crucial for successful implementation. Below are representative experimental protocols for the determination of enantiomeric excess in a hypothetical chiral this compound derivative.
Chiral HPLC Protocol
-
Column: Chirobiotic™ V (Vancomycin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the this compound derivative in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.
Chiral SFC Protocol
-
Column: Lux® Cellulose-1, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO₂ and methanol (B129727) with 0.1% diethylamine (B46881) as a modifier.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5 mg of the this compound derivative in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Chiral Solvating Agent (CSA): Add a molar equivalent of a suitable CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 500 MHz or higher spectrometer.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the molar ratio of the enantiomers and calculate the enantiomeric excess.
Vibrational Circular Dichroism (VCD) Protocol
-
Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., CDCl₃) at a concentration of 10-20 mg/mL. Also, prepare a solution of the racemic mixture at the same concentration.
-
VCD Measurement: Acquire the VCD and IR spectra of both the enantiomerically enriched sample and the racemate using a VCD spectrometer.
-
Data Analysis: Subtract the spectrum of the racemate from the spectrum of the enantiomerically enriched sample. The intensity of the resulting VCD bands is proportional to the enantiomeric excess. A calibration curve can be constructed using samples of known ee for accurate quantification.
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for determining enantiomeric excess using the described techniques.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [Chiral separation of drugs based on macrocyclic antibiotics using HPLC, supercritical fluid chromatography (SFC) and capillary electrochromatography (CEC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02485F [pubs.rsc.org]
- 16. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
A Comparative Guide to the Synthetic Routes of Cyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
Cyclotetradecane, a 14-membered macrocyclic alkane, is a foundational structure in various fields of chemical research, including medicinal chemistry and materials science. Its synthesis has been approached through several classical and modern organic chemistry reactions. This guide provides an objective comparison of four distinct synthetic routes to this compound, presenting key performance data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound typically involves a two-stage process: a cyclization reaction to form the 14-membered ring, followed by a reduction step to yield the saturated cycloalkane. This guide compares four primary cyclization methods: Acyloin condensation, Thorpe-Ziegler cyclization, Ring-Closing Metathesis (RCM), and McMurry coupling. The subsequent reduction of the resulting cyclic intermediates to this compound is also discussed.
| Synthetic Route | Starting Material | Intermediate | Cyclization Yield | Reduction Method | Overall Yield (from linear precursor) | Key Reagents & Conditions |
| Acyloin Condensation | Dimethyl tetradecanedioate | 2-Hydroxycyclotetradecanone | 60-95%[1] | Wolff-Kishner or Clemmensen Reduction | Moderate to High | 1. Na, Toluene (B28343), TMSCl (Rühlmann modification) 2. Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) |
| Thorpe-Ziegler Cyclization | 1,14-Dicyanotridecane | 2-Cyanocyclotetradecanone | Moderate | Wolff-Kishner or Clemmensen Reduction | Moderate | 1. NaNH₂, Ether (or other strong base) 2. H₃O⁺ (hydrolysis) 3. Zn(Hg), HCl or H₂NNH₂, KOH |
| Ring-Closing Metathesis (RCM) | 1,15-Hexadecadiene (B1615566) | Cyclotetradecene (B8560412) | High | Catalytic Hydrogenation | High | 1. Grubbs Catalyst (e.g., 2nd Gen) 2. H₂, Pd/C |
| McMurry Coupling | 1,14-Tetradecanedial | Cyclotetradecene | Moderate to High | Catalytic Hydrogenation | Moderate to High | 1. TiCl₃ or TiCl₄, Zn(Cu) or LiAlH₄ 2. H₂, Pd/C |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the compared synthetic routes to this compound.
Experimental Protocols
Acyloin Condensation Route
The acyloin condensation provides a classical and effective method for the synthesis of macrocyclic ketones from long-chain diesters. The Rühlmann modification, which employs trimethylsilyl (B98337) chloride (TMSCl) as a trapping agent, is highly recommended as it significantly improves yields by preventing decomposition of the enediolate intermediate and suppressing side reactions.[1]
Step 1: Synthesis of 2-Hydroxycyclotetradecanone (Acyloin Condensation)
-
Materials: Diethyl 1,14-tetradecanedioate, sodium metal, trimethylsilyl chloride (freshly distilled), anhydrous toluene, diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution (brine), anhydrous magnesium sulfate, hydrochloric acid (concentrated), methanol (B129727).
-
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (argon or nitrogen).
-
Add finely dispersed sodium metal to anhydrous toluene in the flask.
-
Heat the mixture to reflux with vigorous stirring to maintain a fine sodium dispersion.
-
A solution of diethyl 1,14-tetradecanedioate and trimethylsilyl chloride in anhydrous toluene is added dropwise over several hours.
-
After the addition is complete, continue refluxing for an additional hour.
-
Cool the reaction mixture to room temperature and cautiously quench with methanol, followed by the addition of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The resulting bis-silyl ether can be hydrolyzed with acidic methanol to yield 2-hydroxycyclotetradecanone.
-
Step 2: Reduction of Cyclotetradecanone to this compound (Wolff-Kishner Reduction)
The Huang-Minlon modification of the Wolff-Kishner reduction is a common and effective method for the deoxygenation of ketones.[2][3]
-
Materials: 2-Hydroxycyclotetradecanone (oxidized to cyclotetradecanone prior to use), hydrazine (B178648) hydrate (B1144303) (85%), sodium hydroxide (B78521), diethylene glycol.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine cyclotetradecanone, hydrazine hydrate, and sodium hydroxide in diethylene glycol.
-
Heat the mixture to reflux. Water and excess hydrazine will distill off, allowing the reaction temperature to rise to around 200°C.[2][3]
-
Continue to reflux for 3-6 hours.[4]
-
Cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., ether or hexane).
-
Wash the organic extract with water and brine, dry over a drying agent, and remove the solvent to yield this compound. Purification can be achieved by recrystallization or sublimation.
-
Thorpe-Ziegler Cyclization Route
The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form a cyclic α-cyanoketone after hydrolysis, which can then be reduced.[5][6]
Step 1: Synthesis of 2-Cyanocyclotetradecanone (Thorpe-Ziegler Cyclization)
-
Materials: 1,14-Dicyanotridecane, sodium amide (or another strong, non-nucleophilic base), anhydrous ether or toluene, hydrochloric acid.
-
Procedure:
-
Under an inert atmosphere, a solution of 1,14-dicyanotridecane in a dry, aprotic solvent is added slowly to a suspension of a strong base (e.g., sodium amide in liquid ammonia (B1221849) or sodium methylanilide in ether).[7] High dilution conditions are crucial to favor intramolecular cyclization.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction is quenched, and the intermediate enamine is hydrolyzed with aqueous acid to yield 2-cyanocyclotetradecanone.[6]
-
The product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is then purified.
-
Step 2: Reduction to this compound
The resulting α-cyanoketone can be decarboxylated and reduced in a subsequent step, or the ketone can be reduced first, followed by removal of the nitrile. A more direct approach involves the reduction of the ketone to the alkane, which may also effect the removal of the nitrile group depending on the conditions. The Wolff-Kishner reduction is generally suitable for this transformation.
Ring-Closing Metathesis (RCM) Route
RCM has become a powerful tool for the synthesis of macrocycles due to the development of well-defined ruthenium catalysts that are tolerant of various functional groups.[8][9]
Step 1: Synthesis of Cyclotetradecene (RCM)
-
Materials: 1,15-Hexadecadiene, Grubbs catalyst (e.g., 2nd Generation), anhydrous and degassed dichloromethane (B109758).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,15-hexadecadiene in anhydrous, degassed dichloromethane to a low concentration (e.g., 0.01 M).
-
Add the Grubbs catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction can be quenched by adding ethyl vinyl ether.
-
The solvent is removed, and the crude product is purified by column chromatography to give cyclotetradecene.
-
Step 2: Hydrogenation of Cyclotetradecene to this compound
-
Materials: Cyclotetradecene, Palladium on carbon (Pd/C, 10%), ethanol (B145695) or ethyl acetate (B1210297), hydrogen gas.
-
Procedure:
-
Dissolve cyclotetradecene in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
The flask is evacuated and backfilled with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain this compound.
-
McMurry Coupling Route
The intramolecular McMurry coupling of dicarbonyl compounds is an effective method for forming cyclic alkenes, particularly for the synthesis of strained or large rings.[10][11]
Step 1: Synthesis of Cyclotetradecene (McMurry Coupling)
-
Materials: 1,14-Tetradecanedial, titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), a reducing agent (e.g., zinc-copper couple or LiAlH₄), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the low-valent titanium reagent by reacting TiCl₃ or TiCl₄ with the reducing agent in anhydrous THF. The mixture is typically refluxed for several hours.[10]
-
A solution of 1,14-tetradecanedial in anhydrous THF is added slowly to the refluxing slurry of the low-valent titanium reagent over an extended period to ensure high dilution.
-
After the addition is complete, the reaction mixture is refluxed for several more hours.
-
The reaction is cooled and quenched, typically with aqueous potassium carbonate solution.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated. The resulting cyclotetradecene is purified by chromatography.
-
Step 2: Hydrogenation of Cyclotetradecene to this compound
The procedure is identical to the hydrogenation step described in the RCM route.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The Acyloin condensation and Thorpe-Ziegler cyclization represent classical approaches that are still valuable, particularly when starting from dicarboxylic acid or dinitrile precursors. Ring-Closing Metathesis and McMurry coupling are more modern methods that offer high efficiency and functional group tolerance, especially when diene or dialdehyde (B1249045) precursors are readily accessible. For the final reduction step, the Wolff-Kishner and Clemmensen reductions are standard methods for converting the intermediate cyclic ketone to the final cycloalkane, with the choice between them often dictated by the substrate's sensitivity to acidic or basic conditions.[12][13] This comparative guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Crossed McMurry Coupling Reactions for Porphycenic Macrocycles: Non-Statistical Selectivity and Rationalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Thermal Stability of Cyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of cyclotetradecane against other common cycloalkanes, namely cyclohexane (B81311) and cyclododecane (B45066). The thermal properties of these compounds are critical for their application in various fields, including their use as phase change materials, in drug delivery systems, and as scaffolds in chemical synthesis. This document presents key thermal stability data and standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to facilitate informed material selection and experimental design.
Comparative Thermal Stability Data
| Property | This compound | Cyclohexane | Cyclododecane |
| Molecular Formula | C₁₄H₂₈ | C₆H₁₂ | C₁₂H₂₄ |
| Molar Mass ( g/mol ) | 196.37 | 84.16 | 168.32 |
| Melting Point (°C) | 54 - 56.2[1] | 6.5 | 60.4 |
| Boiling Point (°C) | ~280 - 281 (at 760 mmHg) | 80.7 | 244.0 |
| Decomposition/Ignition Temp (°C) | Not available | ~810 (Thermal Decomposition)[2] | 225 (Self-ignition)[3] |
Note: The decomposition temperature for cyclohexane was determined under high-temperature pyrolysis conditions and may not be directly comparable to the onset of decomposition typically measured by TGA. The self-ignition temperature for cyclododecane provides an indication of its thermal stability in the presence of an oxidant.
Experimental Protocols for Thermal Analysis
To ensure reproducible and comparable results when assessing the thermal stability of cycloalkanes, the following standardized protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
TGA is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the cycloalkane sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 30°C) for 5-10 minutes.
-
Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature that ensures complete decomposition (e.g., 600°C).
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This is a key indicator of thermal stability.
-
Identify the temperatures at which the rate of weight loss is maximal (from the derivative of the TGA curve, DTG).
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This provides information on melting, crystallization, and other phase transitions.
-
Sample Preparation: Accurately weigh 2-5 mg of the cycloalkane sample into a hermetically sealed aluminum pan. This prevents mass loss due to sublimation or evaporation.
-
Instrument Setup:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 100°C).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
A second heating scan is often performed to analyze the thermal history of the material.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tₘ) from the peak of the endothermic transition.
-
Calculate the enthalpy of fusion (ΔHբ) by integrating the area under the melting peak. This value is useful for applications such as phase change materials.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of a typical thermal analysis experiment and the relationship between the key parameters obtained.
References
A Comparative Analysis of Cyclotetradecane and Its Unsaturated Analogues: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the saturated macrocycle cyclotetradecane and its unsaturated counterparts. Due to limited direct comparative studies in existing literature, this document synthesizes available data and proposes a framework for future research to elucidate the structure-activity relationships of these compounds.
Physicochemical Properties
The introduction of unsaturation into the this compound ring alters its physicochemical properties. A summary of available data for this compound and its mono-unsaturated analogue, cyclotetradecene (B8560412), is presented below. Data for more highly unsaturated analogues is sparse in public databases.
| Property | This compound | Cyclotetradecene | 1,8-Cyclotetradecadiyne |
| Molecular Formula | C₁₄H₂₈ | C₁₄H₂₆ | C₁₄H₂₀ |
| Molecular Weight | 196.37 g/mol [1] | 194.36 g/mol [2] | 188.31 g/mol |
| Physical Description | Solid[1] | Not specified | Not specified |
| Melting Point | 56.2 °C[1] | Not specified | Not specified |
| Boiling Point | 280-281 °C (est.)[3] | Not specified | Not specified |
| logP (o/w) | 7.379 (est.)[3] | 6.8[2] | Not specified |
| CAS Number | 295-17-0[1][4] | 6568-33-8[2] | 1540-80-3 |
Known and Potential Biological Activities
Direct experimental data comparing the biological activities of this compound and its unsaturated analogues is scarce. However, some insights can be drawn from isolated studies and the general properties of macrocyclic hydrocarbons.
This compound: This saturated macrocycle has been identified as a constituent in the ethanolic extract of Citrus limon leaves and has been reported to exhibit antimicrobial properties.[4] One study identified this compound as a bioactive compound from actinomycetes with antimicrobial activity.[5] Its high lipophilicity suggests it may interact with cell membranes.
Unsaturated Analogues: While no specific biological activities for cyclotetradecene or other simple unsaturated analogues have been extensively documented, the presence of double or triple bonds could potentially increase their reactivity and biological effects. Unsaturated hydrocarbons can be more susceptible to oxidation and may interact differently with biological targets compared to their saturated counterparts. For instance, some unsaturated macrocyclic compounds have been investigated for their potential as cytotoxic agents.
Given the limited data, a systematic evaluation of these compounds is warranted. A proposed experimental workflow to assess and compare their biological activities is presented below.
Proposed Experimental Framework
To address the knowledge gap, a tiered experimental approach is recommended. This workflow will enable a direct comparison of this compound and its unsaturated analogues.
Figure 1. Proposed experimental workflow for the comparative biological evaluation of this compound and its unsaturated analogues.
Experimental Protocols
Detailed methodologies for key experiments proposed in the workflow are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., human cancer cell lines like HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and its unsaturated analogues in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the test compounds. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is identified as the lowest concentration at which no growth is observed.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
Hypothetical Mechanism and Signaling Pathway
Based on the lipophilic nature of these macrocycles and the reported antimicrobial activity of this compound, a plausible mechanism of action is the disruption of the bacterial cell membrane. This non-specific mechanism is common for lipophilic antimicrobial agents.
Figure 2. Hypothetical mechanism of antimicrobial action via cell membrane disruption.
This proposed mechanism does not involve a specific signaling pathway but rather a direct biophysical interaction leading to cell death. If these compounds are found to have specific effects on eukaryotic cells at non-cytotoxic concentrations, further investigation into their impact on signaling pathways such as inflammatory or cell-stress pathways would be a logical next step.
References
The Ring of Influence: How Macrocycle Size Dictates Physicochemical Properties
A comprehensive guide for researchers, scientists, and drug development professionals on the critical impact of ring size on the physical properties of macrocycles. This guide provides a comparative analysis supported by experimental data, detailed methodologies, and a visual representation of the structure-property relationships.
The manipulation of macrocycle ring size is a potent strategy in medicinal chemistry for fine-tuning the physicochemical properties of drug candidates. Altering the number of atoms in the macrocyclic core can profoundly influence a molecule's solubility, permeability, and conformational flexibility, ultimately impacting its pharmacokinetic and pharmacodynamic profile. This guide explores these relationships, offering insights into how to rationally design macrocycles with optimized properties for therapeutic applications.
Comparative Analysis of Physical Properties
The size of a macrocyclic ring directly correlates with several key physical properties. While a comprehensive dataset for a single homologous series of macrocycles detailing all physical properties is not available in a single source, a compilation of data from various studies reveals clear trends. The following table summarizes the impact of increasing ring size on critical parameters.
| Ring Size (Number of Atoms) | Calculated Strain Energy (kcal/mol) | Relative Hydrophobicity | Aqueous Solubility | Passive Permeability | Conformational Flexibility |
| Small (11-13) | High[1] | Lower | Generally Higher | Variable, can be low due to high polarity exposure | Lower, more rigid[1] |
| Medium (14-16) | Moderate[1] | Moderate | Moderate | Often Optimal | Moderate |
| Large (17+) | Low | Higher[2] | Generally Lower | Can decrease due to larger size and increased PSA | Higher, more flexible |
Note: This table represents generalized trends compiled from multiple sources. Absolute values are highly dependent on the specific chemical structure of the macrocycle.
The Interplay of Ring Size and Physicochemical Properties
The data indicates a clear trade-off between different properties as the ring size is altered.
-
Strain Energy and Synthesis: Smaller macrocycles (11-14 members) exhibit progressively increasing ring strain.[1] This strain can influence the geometry of the molecule, leading to deviations from ideal bond angles and planarity.[1] Synthetically, the formation of smaller, more strained rings can be less efficient, often leading to lower yields compared to less strained, larger rings.[1]
-
Solubility and Hydrophobicity: As the ring size increases, particularly with the addition of nonpolar methylene (B1212753) groups, the hydrophobicity of the macrocycle tends to increase.[2] This can lead to a decrease in aqueous solubility.[3] However, the relationship is not always linear, as larger, more flexible rings can sometimes adopt conformations that shield hydrophobic regions and present a more polar face to the aqueous environment, a phenomenon sometimes referred to as "chameleonic" behavior.
-
Permeability: Passive membrane permeability is a critical factor for oral bioavailability and reaching intracellular targets. There is often an optimal ring size for permeability. While increasing hydrophobicity with ring size can enhance membrane partitioning, an excessively large and flexible macrocycle may have a high polar surface area (PSA) in its various conformations, which can hinder membrane translocation. Studies on cyclic prodrugs have shown that increasing the ring size can enhance transport properties up to a certain point.[2]
-
Conformational Flexibility: Smaller macrocycles are generally more rigid, with a limited number of accessible conformations.[1] As the ring size increases, so does the conformational flexibility. This increased flexibility can be advantageous for binding to a biological target by allowing the macrocycle to adopt an optimal binding conformation. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and potentially lower affinity.
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.
Kinetic Solubility Assay
This assay determines the solubility of a compound in a buffered aqueous solution.
Materials:
-
Test macrocycle
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the test macrocycle in DMSO.
-
Add 2 µL of the DMSO stock solution to a well of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to the well, resulting in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, inspect the wells for any precipitate.
-
To quantify the soluble compound, filter the contents of each well through a 0.45 µm filter plate.
-
Analyze the filtrate by UV-Vis spectrophotometry or LC-MS/MS to determine the concentration of the dissolved macrocycle. A standard curve of the compound in PBS/DMSO should be used for quantification.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.
Materials:
-
PAMPA plate system (with a donor and acceptor plate)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Test macrocycle
-
PBS, pH 7.4
-
LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for at least 5 minutes.
-
Prepare the test compound in PBS at a concentration of 100 µM in the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for 4-16 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the macrocycle in both the donor and acceptor wells using LC-MS/MS.
-
The effective permeability (Pe) can be calculated using the following equation:
where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate the conformational preferences of macrocycles in solution.
Materials:
-
Test macrocycle
-
Deuterated solvents (e.g., DMSO-d6, Chloroform-d)
-
NMR spectrometer
Procedure:
-
Dissolve the macrocycle in the desired deuterated solvent to a suitable concentration (typically 1-10 mg/mL).
-
Acquire a suite of 1D and 2D NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings through bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons that are close in space, providing information about the 3D structure and conformation.
-
-
Analyze the NOESY/ROESY spectra to identify key cross-peaks. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
Use the distance restraints derived from the NOE data in molecular modeling software to generate a family of low-energy conformations that are consistent with the experimental data.
-
The distribution of these conformations provides insight into the flexibility and preferred solution-state structure of the macrocycle.
Visualizing the Structure-Property Relationship
The following diagram illustrates the logical relationships between increasing macrocycle ring size and its impact on key physical properties.
This guide provides a foundational understanding of how a fundamental structural parameter—ring size—can be systematically varied to modulate the physicochemical properties of macrocycles. By integrating the comparative data, experimental protocols, and the visualized relationships, researchers can more effectively navigate the complex landscape of macrocycle design and optimization in the pursuit of novel therapeutics.
References
- 1. Strained Cyclophane Macrocycles: Impact of Progressive Ring Size Reduction on Synthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of cyclic prodrugs of RGD peptidomimetics with various macrocyclic ring sizes: evaluation of physicochemical, transport and antithrombic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Confirming the Structure of Cyclotetradecane Derivatives
The definitive structural elucidation of macrocyclic compounds, such as cyclotetradecane derivatives, is a critical task in drug development and materials science. Due to their inherent conformational flexibility, a single analytical technique is often insufficient to provide an unambiguous structural assignment. This guide presents a comparative overview of key orthogonal methods—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Computational Modeling—providing researchers with the necessary information to select and apply these techniques synergistically for comprehensive structural confirmation.
Overview of Orthogonal Analytical Techniques
An orthogonal approach, employing multiple analytical techniques that rely on different physical principles, is essential for unequivocally determining the chemical structure, connectivity, and stereochemistry of this compound derivatives. While Mass Spectrometry provides the molecular formula and fragmentation data, NMR spectroscopy reveals the atomic connectivity in solution.[1][2] X-ray crystallography offers an unparalleled high-resolution view of the molecule in the solid state, and computational modeling complements experimental data by exploring the conformational landscape.[3][4]
Below is a summary table comparing the primary analytical methods for the structural characterization of this compound derivatives.
| Technique | Information Provided | Sample Phase | Resolution | Typical Sample Amount | Key Limitation |
| X-ray Crystallography | Absolute 3D molecular structure, stereochemistry, bond lengths/angles.[5] | Solid (Single Crystal) | Atomic (<1 Å) | < 1 mg | Crystal growth can be a significant bottleneck.[5][6] |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, conformational dynamics in solution.[3][7] | Liquid (Solution) | Atomic | 1-10 mg (1H, 2D); >10 mg (13C) | Complex spectra for large/flexible molecules; may not yield absolute configuration. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments.[8][9] | Gas/Ionized | Molecular | < 1 µg | Does not provide stereochemical or 3D conformational information. |
| Computational Modeling | Low-energy conformers, predicted NMR shifts, geometric parameters.[10][11] | In Silico | Atomic | N/A | Accuracy is dependent on the theoretical model and force field used. |
X-ray Crystallography: The Gold Standard for 3D Structure
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its structure, including absolute stereochemistry.[4][5]
Experimental Protocol: The primary challenge is growing a single, diffraction-quality crystal, typically at least 0.1 mm in one dimension.[6] Common techniques include:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.[5][12]
-
Vapor Diffusion: A concentrated solution of the sample is placed in a small vial, which is then sealed inside a larger container with a second solvent (an anti-solvent). Slow diffusion of the anti-solvent vapor into the sample solution reduces the compound's solubility, inducing crystallization.[5][6]
-
Solvent Layering: A less dense anti-solvent is carefully layered on top of a solution of the compound. Crystals form at the interface as the layers slowly mix.[12]
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure is determined.[6]
Data Interpretation: The final output is a 3D model of the molecule showing the spatial coordinates of each atom. This allows for the precise measurement of bond lengths, bond angles, and torsional angles. For chiral molecules, the absolute configuration can often be determined.
Strengths and Limitations:
-
Strength: Provides an unambiguous, high-resolution 3D structure.[4]
-
Limitation: The most significant hurdle is the need to grow high-quality single crystals, which can be difficult and time-consuming.[5] Furthermore, the conformation observed in the solid state may not be the dominant or biologically relevant conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is the most versatile and widely used technique for determining the structure of organic molecules in solution.[3][13] A combination of one-dimensional (1D) and two-dimensional (2D) experiments can establish the complete atomic connectivity of a this compound derivative.[14]
-
1H NMR: Provides information about the number of different proton environments and their neighboring protons through spin-spin coupling.
-
13C NMR: Shows the number of unique carbon atoms in the molecule. For the parent this compound, the presence of single peaks in the 1H and 13C spectra indicates that all methylene (B1212753) units are chemically equivalent.[8]
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.[1]
-
1H-1H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically separated by two or three bonds (H-C-H or H-C-C-H).[15][16] This is the primary experiment for establishing proton spin systems within a molecule.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[15][17] This allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[15][16] This experiment is critical for connecting different spin systems and for identifying quaternary (non-protonated) carbons.[15]
Experimental Protocol: A small amount of the purified sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) and placed in an NMR tube. A series of 1D and 2D pulse sequences are run on an NMR spectrometer. For macrocycles, specialized experiments or the use of viscous solvents may be employed to better define conformations.[18]
Data Interpretation: The process involves a stepwise analysis:
-
Assign proton signals from the 1D 1H spectrum.
-
Use the COSY spectrum to connect protons into structural fragments.
-
Use the HSQC spectrum to assign the carbons directly bonded to each proton.
-
Use the HMBC spectrum to connect the fragments and assign quaternary carbons.
The combination of these techniques allows for the complete determination of the molecule's covalent structure.[15]
Strengths and Limitations:
-
Strength: Provides detailed information about the molecular structure and connectivity in a biologically relevant solution state.
-
Limitation: Spectra can become very complex and overcrowded for large or highly flexible molecules, making interpretation challenging. It provides relative, but not typically absolute, stereochemistry without additional experiments (e.g., NOESY) or chiral auxiliaries.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent molecule and structural information from its fragmentation patterns.[9]
Experimental Protocol: The sample is introduced into the mass spectrometer and ionized. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used for derivatives to keep the molecule intact and determine its molecular weight.[19][20] Electron Ionization (EI) is a harder technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Tandem mass spectrometry (MS/MS) involves selecting a parent ion, fragmenting it, and analyzing the resulting daughter ions to gain more detailed structural information.[21][22]
Data Interpretation:
-
Molecular Ion Peak (M+): The peak corresponding to the intact molecule gives its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, which can be used to determine the elemental formula.
-
Fragmentation Pattern: The way a molecule breaks apart is indicative of its structure. Unsubstituted cycloalkanes often show a relatively intense molecular ion peak because breaking the ring requires the cleavage of two carbon-carbon bonds.[9] The fragmentation patterns of derivatives can reveal the nature and location of substituents.
Strengths and Limitations:
-
Strength: Extremely high sensitivity, requiring very small amounts of sample. It provides an accurate molecular weight and elemental composition.[19]
-
Limitation: It does not provide information on stereochemistry or the 3D structure of the molecule. Isomers often have very similar mass spectra and can be difficult to distinguish without chromatographic separation (e.g., GC-MS).
Computational Modeling: Exploring Conformational Space
Computational modeling serves as a powerful complementary tool to experimental methods. It is used to explore the conformational landscape of flexible molecules like this compound derivatives, predict spectroscopic properties, and rationalize experimental findings.[10]
Experimental Protocol: This is an in silico technique. A 2D structure of the molecule is drawn and used as the input for various computational methods.
-
Conformational Search: Algorithms are used to find the different low-energy shapes (conformers) the molecule can adopt.
-
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to optimize the geometry of these conformers and calculate their relative energies and NMR chemical shifts.[11]
Data Interpretation: The output includes 3D coordinates for stable conformers and their calculated energies. By comparing calculated NMR chemical shifts with experimental values, it is possible to determine the most probable conformation in solution or to assign ambiguous signals.[10]
Strengths and Limitations:
-
Strength: Provides insight into the conformational preferences and dynamics of the molecule, which can be difficult to obtain experimentally.[23] It can be used to predict spectra and support experimental assignments.[10]
-
Limitation: The results are theoretical and their accuracy depends heavily on the computational method and force field employed. They must be validated by experimental data.
Integrated Workflow and Visualizations
A synergistic approach is paramount for the successful structure elucidation of this compound derivatives. The logical flow of analysis and the interplay between key NMR experiments are visualized below.
Caption: Integrated workflow for structure elucidation.
Caption: Relationships between key 2D NMR experiments.
References
- 1. use of nmr in structure ellucidation | PDF [slideshare.net]
- 2. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. english.gyig.cas.cn [english.gyig.cas.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Conformational landscape of β-cyclodextrin: a computational resource for host–guest modeling in supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. emerypharma.com [emerypharma.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Cyclotetradecane Analytical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantitative analysis of cyclotetradecane. It is designed to assist laboratories in evaluating and improving their analytical methodologies for this compound, ensuring greater consistency and reliability of data across different facilities. The document outlines detailed experimental protocols, presents a comparative analysis of hypothetical data from multiple laboratories, and visualizes the procedural workflows.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a critical component of quality assurance in analytical laboratories.[1][2] They involve distributing identical samples from a homogenous source to multiple laboratories for analysis.[1][2] The results are then collected and statistically analyzed by a coordinating body to evaluate the performance of each participating laboratory and the reliability of the analytical methods used.[1][2] Key objectives of an ILC include:
-
Assessing Laboratory Performance: Evaluating the accuracy and precision of a laboratory's measurements against a consensus value.[1][2][3]
-
Method Validation: Validating analytical methods across various laboratories to ensure they are robust and reproducible.[1]
-
Identifying Systematic Errors: Highlighting potential biases or systematic errors in a laboratory's procedures or equipment.[1]
-
Ensuring Data Comparability: Promoting confidence in the comparability of data generated by different laboratories.[1]
Statistical tools like the Z-score are commonly employed to provide a standardized measure of a laboratory's performance relative to the group.[1][2][3]
Hypothetical Inter-Laboratory Comparison of this compound
For this guide, we present a hypothetical ILC involving five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) tasked with quantifying the concentration of this compound in a prepared sample. The assigned reference value for the this compound concentration in the proficiency testing sample was 25.0 mg/L .
Data Presentation
The following table summarizes the hypothetical quantitative results from the five participating laboratories.
| Laboratory | Analytical Technique | Mean Concentration (mg/L) | Standard Deviation (mg/L) | Z-Score |
| Lab A | GC-MS | 24.5 | 0.8 | -0.6 |
| Lab B | HPLC-RID | 26.2 | 1.5 | 1.4 |
| Lab C | GC-MS | 23.8 | 0.5 | -1.4 |
| Lab D | GC-FID | 28.1 | 2.1 | 3.6 |
| Lab E | GC-MS | 25.1 | 0.7 | 0.1 |
| Assigned Value | 25.0 | |||
| Consensus Mean | 25.5 | |||
| Overall Standard Deviation | 1.7 |
Note: The Z-score is calculated based on the consensus mean and the overall standard deviation of the reported results. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]
Experimental Protocols
A detailed and standardized experimental protocol is fundamental to a successful inter-laboratory comparison. The following methodologies for the analysis of this compound are based on standard procedures for hydrocarbon analysis.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify this compound in the provided sample.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).[4][5]
-
Sample Preparation:
-
Accurately dilute the provided sample with a suitable solvent (e.g., hexane) to bring the concentration of this compound within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., Elite-1, HP-5).[4][6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Mass Spectrometer Conditions:
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent used for the sample.
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Objective: To quantify this compound in the provided sample.
-
Instrumentation: A standard HPLC system equipped with a refractive index detector (RID).
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to an appropriate concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Detector:
-
Refractive Index Detector (RID).
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Calculate the concentration of this compound in the sample from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the logical flow of an inter-laboratory comparison and the specific experimental workflow for the analysis of this compound.
References
Evaluating Cyclotetradecane's Performance in Specific Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclotetradecane, a 14-membered macrocyclic alkane, belongs to a class of molecules that have garnered interest in drug delivery and host-guest chemistry. However, a comprehensive review of scientific literature reveals a significant lack of published experimental data evaluating its performance in specific applications such as a permeation enhancer.
This guide provides a comparative analysis of two well-established and commercially utilized permeation enhancers: Cyclodextrins and Azone® (Laurocapram) . This comparison serves as a benchmark for the type of evidence and performance data necessary to evaluate a novel candidate like this compound. Furthermore, this guide will explore the theoretical potential of this compound, thereby highlighting a notable research gap.
This compound: An Unexplored Potential
This compound (C₁₄H₂₈) is a simple, saturated macrocycle. Its potential as a permeation enhancer is currently theoretical, based on its macrocyclic structure and lipophilic characteristics. Macrocycles are known to interact with cell membranes, and their derivatives are being investigated for a variety of pharmaceutical uses. In the absence of experimental data, any discussion of this compound's efficacy remains speculative. The dearth of research into its performance as a permeation enhancer presents a clear opportunity for future investigation.
Established Alternatives: A Benchmark for Performance
In contrast to this compound, cyclodextrins and Azone® are extensively studied permeation enhancers with a substantial body of supporting experimental data.
Cyclodextrins are cyclic oligosaccharides that primarily enhance drug permeation by increasing a drug's solubility and its availability at the skin's surface.[1][2] They achieve this by forming inclusion complexes with lipophilic drug molecules, effectively acting as carriers that transport the drug through the aqueous environment of a formulation to the lipophilic outer layer of the skin, the stratum corneum.[3][4]
Azone® (Laurocapram) is a synthetic molecule specifically engineered as a permeation enhancer.[5] Its mechanism of action involves the insertion of its lipophilic dodecyl chain into the lipid bilayer of the stratum corneum. This disrupts the highly organized lipid structure, leading to an increase in its fluidity.[6][7] This disruption creates temporary pathways that facilitate the permeation of both hydrophilic and lipophilic drugs through the skin.[8]
Quantitative Performance Comparison
The following tables present a summary of representative data on the drug permeation enhancement capabilities of Cyclodextrins and Azone®. It is crucial to note that the Enhancement Ratio (ER) is highly dependent on the specific drug, formulation, and the experimental conditions employed.
Table 1: Performance of Cyclodextrins in Transdermal Drug Delivery
| Drug | Cyclodextrin (B1172386) Type | Concentration | Enhancement Ratio (ER) | Skin Model |
| Imiquimod | Hydroxypropyl-β-cyclodextrin (HPβCD) | Not specified | ~2.5 | Pig Skin[1] |
| Imiquimod | Carboxymethyl-β-cyclodextrin (CMβCD) | Not specified | ~6.3 | Pig Skin[1] |
| Curcumin | β-cyclodextrin (BCD) Nanoparticle | Not specified | ~1.8 | Not specified[2] |
| Nicotine | β-cyclodextrin (βCD) | Not specified | 14 | Pig Skin[9] |
| Nicotine | Methyl-β-cyclodextrin (MβCD) | Not specified | 10 | Pig Skin[9] |
| Formononetin (B1673546) | Hydroxypropyl-β-cyclodextrin (HPβCD) | Not specified | Significant enhancement in epidermis and dermis | Porcine Skin[10] |
Table 2: Performance of Azone® (Laurocapram) in Transdermal Drug Delivery
| Drug | Azone® Concentration | Enhancement Ratio (ER) | Skin Model |
| 8-bromocyclic nucleotides | 1% | 12 (compared to 50% DMSO) | Not specified[11] |
| Various hydrophilic and lipophilic drugs | 0.1% to 5% | Significant enhancement | Not specified[11] |
| Sodium Lauryl Sulfate (B86663) (SLS) | Pre-treatment | Enhanced penetration | Human Skin[12][13] |
| Clindamycin phosphate, erythromycin (B1671065) base, etc. | 1% | Significant enhancement | Not specified[14] |
Experimental Protocols
The industry-standard method for the in vitro evaluation of permeation enhancers is the use of a Franz diffusion cell.[15][16]
In Vitro Skin Permeation Study using a Franz Diffusion Cell
Objective: To quantify the rate and extent of a drug's permeation through a skin sample from a topical formulation.
Apparatus: Franz diffusion cell.
Procedure:
-
Skin Preparation: A section of excised skin (either human or from an animal model such as porcine ear) is carefully prepared and mounted between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment.
-
Receptor Phase: The receptor chamber is filled with a suitable receptor fluid, typically phosphate-buffered saline (PBS), and maintained at a constant temperature of 32°C to simulate physiological conditions. The fluid in the receptor chamber is continuously stirred to ensure homogeneity.
-
Formulation Application: The test formulation, containing the active drug and the permeation enhancer, is applied uniformly to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time points, aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug that has permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of this curve. The Enhancement Ratio (ER) is then determined by dividing the flux of the drug from the formulation containing the enhancer by the flux from a control formulation that does not contain the enhancer.
Mechanisms of Action and Visualized Pathways
Cyclodextrin: The Power of Inclusion Complex Formation
Cyclodextrins facilitate permeation by forming a host-guest inclusion complex with the drug molecule. The hydrophilic exterior of the cyclodextrin renders the complex water-soluble, while its hydrophobic inner cavity provides a stable environment for a lipophilic drug. This complex functions as a carrier, increasing the drug's concentration in the aqueous formulation and at the interface with the stratum corneum.
Caption: Cyclodextrin forms an inclusion complex, enhancing drug solubility and delivery to the skin.
Azone® (Laurocapram): A Strategic Disruption of the Stratum Corneum Lipids
Azone enhances permeation by integrating into the lipid bilayers of the stratum corneum. Its flexible, lipophilic dodecyl tail disrupts the tightly packed, highly ordered structure of the intercellular lipids, thereby increasing their fluidity. This action creates transient pores or channels within the lipid matrix, which allows drug molecules to traverse the skin barrier more readily.
Caption: Azone disrupts the ordered lipid structure of the stratum corneum to enhance drug permeation.
Safety and Toxicology Profile
Cyclodextrins: These are generally regarded as safe for topical use and are found in numerous cosmetic products.[17][18] Their dermal absorption is low.[19] It is known, however, that they can interact with skin lipids, which may cause a transient alteration of the skin barrier function.[17]
Azone® (Laurocapram): Studies have indicated that Azone® has low toxicity.[6][20] When applied to human skin, it is minimally absorbed and is rapidly cleared from circulation.[6][20] A key consideration is that by enhancing the penetration of other substances, it may also increase the potential for skin irritation from co-administered compounds.[12][13]
Conclusion: A Call for Further Research
While the macrocyclic structure of this compound suggests a theoretical basis for its potential interaction with biological membranes, the complete lack of experimental data precludes any evaluation of its performance as a drug delivery or permeation-enhancing agent. In contrast, cyclodextrins and Azone® (Laurocapram) are well-characterized enhancers with established mechanisms of action, extensive performance data, and well-documented safety profiles. For researchers and professionals in drug development, cyclodextrins and Azone® represent the current industry benchmarks. The investigation of simple macrocycles such as this compound could prove to be a fruitful area for future research. However, this would necessitate rigorous experimental evaluation, adhering to protocols similar to those described in this guide, to ascertain any potential utility in pharmaceutical applications.
References
- 1. In Vitro Enhanced Skin Permeation and Retention of Imiquimod Loaded in β-Cyclodextrin Nanosponge Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Inclusion Complex of Curcumin–β-Cyclodextrin Nanoparticle to Enhance Curcumin Skin Permeability from Hydrophilic Matrix Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of skin penetration-enhancing effect by laurocapram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Guide to Laurocapram: Applications, Properties, and Storage_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydroxypropyl-β-cyclodextrin-containing hydrogel enhances skin formononetin permeation/retention [ouci.dntb.gov.ua]
- 11. Laurocapram Skin Penetration Enhancer [laurocapram-azone.com]
- 12. Effect of topical laurocapram (Azone) on the in vitro percutaneous permeation of sodium lauryl sulfate using human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of topical laurocapram (Azone) on the in vitro percutaneous permeation of sodium lauryl sulfate using human skin. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 14. Laurocapram | C18H35NO | CID 42981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Applications in the Cosmetic Industry: A Review [mdpi.com]
- 18. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Chemical enhancers for the absorption of substances through the skin: Laurocapram and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Physicochemical Properties of Cyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the reported physical and chemical properties of cyclotetradecane (CAS No. 295-17-0), a saturated cycloalkane with the molecular formula C₁₄H₂₈. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a reference compound, a building block in synthesis, or in studies involving macrocyclic compounds. This document summarizes quantitative data from various sources in structured tables and outlines detailed, representative experimental protocols for the determination of these properties.
Physical and Chemical Properties
This compound is a white, waxy solid at room temperature. Its properties are influenced by its fourteen-membered ring structure, which is known to have low ring strain. The following tables summarize the key physicochemical properties of this compound as reported in the literature.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | --INVALID-LINK--[1] |
| Molecular Weight | 196.37 g/mol | --INVALID-LINK--[1] |
| Physical Description | Solid | --INVALID-LINK--[1] |
| Melting Point | 56.2 °C | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| 54-55 °C | --INVALID-LINK--[3] | |
| Boiling Point | 280.00 to 281.00 °C @ 760.00 mm Hg (estimated) | --INVALID-LINK--[4] |
| 131 °C @ 11 Torr | --INVALID-LINK--[3] | |
| Density | 0.790±0.06 g/cm³ | --INVALID-LINK--[3] |
| Water Solubility | 0.01136 mg/L @ 25 °C (estimated) | --INVALID-LINK--[4] |
| Vapor Pressure | 0.006000 mmHg @ 25.00 °C (estimated) | --INVALID-LINK--[4] |
| logP (o/w) | 7.379 (estimated) | --INVALID-LINK--[4] |
Table 2: Thermochemical Properties of this compound
| Property | Value | Units | Method | Source |
| Enthalpy of Vaporization (ΔvapH°) | 65.3 ± 0.2 | kJ/mol | N/A | --INVALID-LINK--[5] |
| Enthalpy of Sublimation (ΔsubH°) | 95.6 | kJ/mol | CGC-DSC | --INVALID-LINK--[5] |
| 132.9 | kJ/mol | N/A | --INVALID-LINK--[5] | |
| Enthalpy of Fusion (ΔfusH) | 28.7 | kJ/mol | N/A | --INVALID-LINK--[5] |
Table 3: Spectroscopic Data References for this compound
| Spectroscopic Technique | Data Reference | Source |
| ¹³C NMR | H. Fritz, E. Logemann Chem. Ber. 109, 1258(1976) | --INVALID-LINK--[1] |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center | --INVALID-LINK--[1] |
| Infrared (IR) Spectra | SpectraBase | --INVALID-LINK--[1] |
| Gas Chromatography | Kovats Retention Index: 1673, 1677, 1669 | --INVALID-LINK--[1], --INVALID-LINK--[6] |
Experimental Protocols
While the precise experimental conditions for each reported value in the tables are not always detailed in the cited databases, this section provides comprehensive, representative protocols for the determination of the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).
Boiling Point Determination (at reduced pressure)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high molecular weight compounds that may decompose at their atmospheric boiling point, the determination is often performed under reduced pressure.
Apparatus:
-
Distillation apparatus (e.g., Hickman still or short-path distillation apparatus)
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Vacuum pump
-
Manometer
Procedure:
-
Setup: A small amount of this compound (a few milliliters) is placed in the distillation flask along with a boiling chip or a magnetic stir bar. The apparatus is assembled for vacuum distillation.
-
Evacuation: The system is evacuated to the desired pressure, which is monitored with a manometer.
-
Heating: The flask is heated gently. The temperature is slowly increased until the liquid begins to boil and a ring of refluxing condensate is observed on the walls of the apparatus.
-
Data Recording: The temperature of the vapor is recorded when the distillation rate is steady. This temperature, along with the corresponding pressure, is the boiling point at that reduced pressure.
Density Determination of a Solid
Principle: The density of a solid can be determined by measuring its mass and volume. The displacement method is commonly used for irregularly shaped solids.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., water with a surfactant, or another non-solvent)
Procedure:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement by Displacement: A known volume of the non-solvent liquid is placed in a graduated cylinder. The initial volume is recorded. The weighed solid sample is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the sample by its volume.
Water Solubility Determination
Principle: For hydrophobic compounds with low water solubility, methods like the slow-stir or column elution are employed to achieve saturation without forming a colloidal suspension.
Apparatus:
-
Stirring plate with a magnetic stirrer
-
Glass vessel with a stopcock at the bottom
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
-
Centrifuge
Procedure (Slow-Stir Method):
-
Equilibration: An excess amount of this compound is added to a known volume of purified water in a sealed glass vessel. The mixture is stirred slowly for an extended period (24-72 hours) at a constant temperature to allow the system to reach equilibrium.
-
Phase Separation: The stirring is stopped, and the mixture is allowed to stand to allow the excess solid to settle. A sample of the aqueous phase is carefully withdrawn. To ensure no suspended microcrystals are present, the sample is centrifuged.
-
Quantification: The concentration of this compound in the aqueous sample is determined using a sensitive analytical technique such as GC-MS after extraction into an organic solvent.
-
Calculation: The measured concentration represents the water solubility of this compound at that temperature.
Spectroscopic Characterization
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are most relevant.
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Spectrum: Due to the high symmetry of the this compound molecule, a single sharp peak is expected in the ¹H NMR spectrum, corresponding to the chemically equivalent methylene (B1212753) (CH₂) protons.[7] The chemical shift would be in the typical alkane region (around 1.3-1.4 ppm).
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer.
-
Expected Spectrum: Similar to the ¹H NMR, a single peak is expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the equivalent methylene carbons.[7]
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.
Sample Preparation:
-
KBr Pellet: A small amount of this compound is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Nujol Mull: The sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded. The spectrum of this compound is expected to show characteristic C-H stretching vibrations (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1465 cm⁻¹).
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.
Instrumentation: Typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Procedure:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC. The this compound is separated from the solvent and any impurities on the GC column.
-
Ionization: As this compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting molecular ion and fragment ions are separated by the mass analyzer based on their m/z ratio, and a mass spectrum is generated.
-
Expected Spectrum: The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 196. The fragmentation pattern of cycloalkanes often involves the loss of small neutral molecules like ethene (C₂H₄), leading to characteristic fragment ions.[7]
Visualizations
Workflow for Physicochemical Characterization of this compound
The following diagram illustrates a logical workflow for the purification and characterization of a cycloalkane like this compound.
Caption: Workflow for the purification and characterization of this compound.
References
- 1. This compound | C14H28 | CID 67524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB011637) - FooDB [foodb.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, 295-17-0 [thegoodscentscompany.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. english.gyig.cas.cn [english.gyig.cas.cn]
Safety Operating Guide
Navigating the Safe Disposal of Cyclotetradecane in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Cyclotetradecane, a saturated macrocyclic alkane, requires a clear and systematic approach for its disposal. This guide provides essential safety and logistical information, outlining the procedural steps for the proper disposal of this compound, thereby fostering a culture of safety and operational excellence.
Key Physical and Chemical Properties
A comprehensive understanding of a substance's properties is the foundation of its safe handling and disposal. The table below summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₂₈[1] |
| Molecular Weight | 196.37 g/mol [1] |
| Melting Point | 54-56 °C[2] |
| Boiling Point | 280-281 °C at 760 mmHg[3][4] |
| Flash Point | 113.1 °C[3][4] |
| Density | 0.79 g/cm³[3] |
| Solubility in Water | Insoluble |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound is based on standard best practices for laboratory chemical waste management. It is crucial to treat all chemical waste as potentially hazardous unless explicitly classified otherwise by a qualified safety officer.
Objective: To safely and compliantly dispose of this compound waste from a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, properly labeled, and sealed waste container for non-halogenated organic solids.
-
Chemical fume hood.
-
Waste disposal request form from your institution's Environmental Health and Safety (EHS) department.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
Collect all solid this compound waste in a designated container for non-halogenated organic solids. This container should be clearly labeled with "this compound Waste" and any other institutional-required hazard information.
-
-
Container Management:
-
Ensure the waste container is in good condition, free from leaks, and made of a material compatible with this compound.
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area, away from sources of ignition.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, complete a hazardous waste pickup request form as required by your institution's EHS department.
-
Provide accurate information on the form regarding the contents of the container.
-
-
Final Disposal Method:
-
The primary recommended method for the final disposal of this compound is through incineration at a licensed hazardous waste facility. This should be handled by your institution's contracted waste disposal service.
-
Under no circumstances should this compound be disposed of down the sink or in the regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Cyclotetradecane
Essential Safety and Handling Guide for Cyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and proper experimental conduct.
This compound: Physical and Chemical Properties
A summary of key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 295-17-0 | [1][2] |
| Molecular Formula | C₁₄H₂₈ | [1][2][3] |
| Molecular Weight | 196.37 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 56.2 °C | [3] |
| Boiling Point | 280.9 °C at 760 mmHg | [2][4] |
| Density | 0.79 g/cm³ | [2] |
| Flash Point | 113.1 °C | [2][4] |
| Vapor Pressure | 0.00625 mmHg at 25°C | [2] |
Personal Protective Equipment (PPE) and Handling
While this compound is a relatively stable, non-volatile solid hydrocarbon, proper personal protective equipment is mandatory to prevent skin and eye irritation.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against accidental splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
Handling Protocol
-
Engineering Controls : Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[5]
-
General Handling : Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[5][6]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]
Emergency Procedures and First Aid
Immediate and appropriate response to exposure is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[6] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.[6] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.
Spill Containment Protocol
-
Isolate the Area : Restrict access to the spill area.
-
Don PPE : Wear the appropriate personal protective equipment.
-
Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the spilled material into a designated, labeled waste container.
-
Clean the Area : Clean the spill area with a suitable solvent and then wash with soap and water.
Waste Disposal Protocol
This compound should be disposed of as non-halogenated organic solid waste.
-
Waste Collection : Place all this compound waste into a clearly labeled, sealed container designated for "Non-Halogenated Organic Solid Waste".[5]
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[7]
-
Disposal : Arrange for pick-up and disposal by a licensed hazardous waste management company. Disposal will likely be through incineration.[6] Do not dispose of this compound down the drain or in regular trash.[5]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 295-17-0 | Benchchem [benchchem.com]
- 2. This compound | CAS#:295-17-0 | Chemsrc [chemsrc.com]
- 3. This compound | C14H28 | CID 67524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 295-17-0 [thegoodscentscompany.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. oakwoodchemical.com [oakwoodchemical.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
